molecular formula C40H72N12O8 B12372991 CPN-219

CPN-219

Cat. No.: B12372991
M. Wt: 849.1 g/mol
InChI Key: CNNVQJJHHRQWSW-HPMAGDRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPN-219 is a useful research compound. Its molecular formula is C40H72N12O8 and its molecular weight is 849.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H72N12O8

Molecular Weight

849.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide

InChI

InChI=1S/C40H72N12O8/c1-23(2)20-29(47-33(54)15-14-25-10-6-5-7-11-25)36(57)51-30(21-24(3)4)37(58)49-27(16-17-41)39(60)52-19-9-13-31(52)38(59)48-26(12-8-18-46-40(44)45)35(56)50-28(34(43)55)22-32(42)53/h23-31H,5-22,41H2,1-4H3,(H2,42,53)(H2,43,55)(H,47,54)(H,48,59)(H,49,58)(H,50,56)(H,51,57)(H4,44,45,46)/t26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

CNNVQJJHHRQWSW-HPMAGDRPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)CCC2CCCCC2

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)CCC2CCCCC2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CPN-219

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPN-219 is a next-generation, chemically stable, hexapeptidic agonist with high selectivity for the Neuromedin U Receptor 2 (NMUR2). Its primary mechanism of action involves the activation of NMUR2, a G-protein coupled receptor predominantly expressed in the central nervous system. This activation initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to a variety of physiological responses, including the suppression of appetite and modulation of hormone secretion. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling pathways, and key experimental data. Detailed experimental protocols for assessing its activity and diagrams of the signaling pathways are also presented to facilitate further research and development.

Introduction

Neuromedin U (NMU) is a highly conserved neuropeptide with a wide range of physiological functions, including the regulation of food intake, energy homeostasis, and stress responses. These effects are mediated through two G-protein coupled receptors, NMUR1 and NMUR2. NMUR2, in particular, is a promising therapeutic target for metabolic disorders due to its significant expression in the hypothalamus, a key brain region for appetite control. This compound was developed as a selective agonist for NMUR2, with improved chemical stability compared to its predecessor, CPN-116. This guide delves into the core mechanism of action of this compound, providing a technical resource for the scientific community.

Molecular Target: Neuromedin U Receptor 2 (NMUR2)

This compound exerts its biological effects through high-affinity binding and activation of NMUR2. NMUR2 is a class A G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins. Upon agonist binding, NMUR2 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, leading to its activation and the dissociation of the Gαq/11 and Gβγ subunits.

Signaling Pathways

The activation of NMUR2 by this compound initiates two primary signaling cascades:

Gq/11 Signaling Pathway

The predominant signaling pathway activated by this compound is the Gq/11 pathway. The activated Gαq/11 subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium is a key event in the cellular response to this compound.

  • DAG-mediated Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to further cellular responses.

Gq11_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CPN_219 This compound NMUR2 NMUR2 CPN_219->NMUR2 Binds to Gq11 Gq/11 NMUR2->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_cyto ER->Ca2_cyto Releases Ca2_ER Ca2_cyto->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets leading to Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CPN_219 This compound NMUR2 NMUR2 CPN_219->NMUR2 Binds to Gi Gi NMUR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Modulates Calcium_Mobilization_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture: CHO-K1 cells stably expressing human NMUR2 are seeded in a 96-well black-walled, clear-bottom plate and cultured overnight. B 2. Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C. A->B C 3. Compound Addition: This compound at various concentrations is added to the wells using an automated liquid handler. B->C D 4. Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation). C->D E 5. Data Analysis: The increase in fluorescence intensity is plotted against the concentration of this compound to determine the EC50 value. D->E Appetite_Suppression_Workflow cluster_workflow Experimental Workflow A 1. Animal Acclimation: Male C57BL/6J mice are individually housed and acclimated to the experimental conditions for at least one week. B 2. Baseline Food Intake: Daily food intake is measured for 3-5 days to establish a baseline. A->B C 3. Compound Administration: Mice are fasted for a short period (e.g., 4 hours) before intranasal administration of this compound (e.g., 200 nmol) or vehicle. B->C D 4. Food Intake Measurement: Pre-weighed food is provided immediately after administration, and food consumption is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours). C->D E 5. Data Analysis: Cumulative food intake for the this compound treated group is compared to the vehicle control group using appropriate statistical tests. D->E

CPN-219 signaling pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the CPN-219 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a selective hexapeptide agonist for the Neuromedin U Receptor 2 (NMUR2), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2][3] Activation of NMUR2 by agonists like this compound has shown potential therapeutic applications, particularly in the regulation of appetite and prolactin secretion.[1][2] This technical guide provides a comprehensive overview of the , including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Signaling Pathway

This compound exerts its effects by binding to and activating NMUR2. As a GPCR, NMUR2 is primarily coupled to the Gq/11 family of G proteins, with some evidence also suggesting coupling to Gi proteins.[4][5][6][7] The canonical signaling cascade initiated by this compound binding is as follows:

  • Receptor Activation: this compound binds to the extracellular domain of NMUR2, inducing a conformational change in the receptor.

  • G Protein Coupling and Activation: The activated NMUR2 recruits and activates its cognate G protein, primarily Gq/11. This involves the exchange of GDP for GTP on the Gα subunit.

  • Downstream Effector Activation: The activated Gαq/11 subunit dissociates from the βγ subunits and activates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Cellular Response: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to the ultimate cellular response.

There is also evidence for the involvement of the mitogen-activated protein kinase (MAPK/ERK) pathway and the modulation of cyclic AMP (cAMP) levels, likely through Gi protein coupling which would inhibit adenylyl cyclase and decrease cAMP production.[7][8][9]

Signaling Pathway Diagram

CPN219_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CPN219 This compound NMUR2 NMUR2 CPN219->NMUR2 Binds to Gq11 Gq/11 NMUR2->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases from ER PKC PKC DAG->PKC Activates Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., Neuronal Firing) PKC->CellularResponse Phosphorylates Downstream Targets

Caption: The this compound signaling cascade via the NMUR2 Gq/11 pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Parameter Value Assay System Reference
EC50 for NMUR2 Activation 2.2 nMNot specified[10][11]
In Vivo Effect Dose Administration Route Animal Model Observed Effect Reference
Appetite Suppression 200 nmolIntranasalMiceDecreased food intake for up to 24 hours[1][3]
Prolactin Secretion Suppression 20 nmolIntranasalMiceSignificant suppression of restraint stress-induced prolactin increase[1][2]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the are provided below.

Inositol Triphosphate (IP3) Accumulation Assay

This assay is used to quantify the activation of the Gq/11 pathway by measuring the accumulation of IP3, a downstream second messenger.

Objective: To determine the potency and efficacy of this compound in activating NMUR2-mediated Gq/11 signaling.

Materials:

  • HEK293 cells transiently or stably expressing human NMUR2.

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • This compound and other test compounds.

  • Assay buffer (e.g., HBSS with 10 mM LiCl).

  • IP3 assay kit (e.g., competitive binding radioimmunoassay or ELISA-based).

  • Cell lysis buffer.

Procedure:

  • Cell Culture: Plate NMUR2-expressing HEK293 cells in 24- or 48-well plates and grow to 80-90% confluency.

  • Cell Stimulation:

    • Wash the cells once with pre-warmed assay buffer.

    • Add assay buffer containing a range of concentrations of this compound to the cells.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the stimulation buffer.

    • Add ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.

  • IP3 Quantification:

    • Collect the cell lysates.

    • Quantify the IP3 concentration in each lysate using a commercially available IP3 assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the IP3 concentration as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Experimental Workflow Diagram

IP3_Assay_Workflow Start Start: NMUR2-expressing HEK293 cells PlateCells Plate cells in multi-well plates Start->PlateCells Stimulate Stimulate with varying concentrations of this compound PlateCells->Stimulate Lyse Lyse cells to release intracellular contents Stimulate->Lyse Quantify Quantify IP3 using a commercial assay kit Lyse->Quantify Analyze Analyze data and determine EC50 Quantify->Analyze End End Analyze->End

References

Technical Guide: CPN-219, a Selective Neuromedin U Receptor 2 (NMUR2) Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of CPN-219, a synthetic hexapeptide and selective agonist for the Neuromedin U Receptor 2 (NMUR2), a G protein-coupled receptor predominantly expressed in the central nervous system. Activation of NMUR2 is implicated in the regulation of critical physiological processes, including energy homeostasis, stress responses, and pain perception.[1][2] this compound serves as a potent tool for investigating the therapeutic potential of targeting the NMUR2 pathway for conditions such as obesity and metabolic disorders.[3][4] This guide details the receptor's signaling mechanisms, the pharmacological profile of this compound, standardized protocols for its experimental evaluation, and quantitative data derived from key in vitro and in vivo assays.

Introduction to NMUR2

Neuromedin U Receptor 2 (NMUR2) is a Class A G protein-coupled receptor (GPCR) that, along with its counterpart NMUR1, mediates the physiological effects of the endogenous neuropeptides Neuromedin U (NMU) and Neuromedin S (NMS).[5][6] While NMUR1 is primarily found in peripheral tissues, NMUR2 is expressed almost exclusively in the brain, with high concentrations in the hypothalamus, a key region for metabolic regulation.[7][8]

NMUR2 activation has been shown to suppress food intake, increase energy expenditure, and modulate stress-related behaviors.[3][4][5][9] Studies involving intracerebroventricular administration of NMU and characterization of NMUR2-deficient mice have established that the anorectic and weight-reducing effects of central NMU are mediated predominantly by NMUR2.[1][5] This makes NMUR2 a compelling target for the development of therapeutics against obesity and other metabolic diseases.[3][4][9]

NMUR2 Signaling Pathways

NMUR2 is known to couple to multiple G protein subtypes, primarily Gαq/11 and Gαi/o, leading to the activation of distinct downstream signaling cascades.[6][7][10]

  • Gαq/11 Pathway: Upon agonist binding, NMUR2 activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC).[11] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12][13] This increase in intracellular calcium is a hallmark of NMUR2 activation and a common readout in functional assays.[3][4][10][12]

  • Gαi/o Pathway: NMUR2 activation also engages the Gαi/o subunit, which inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][10] The reduction in cAMP is another key signaling event that can be quantified to determine agonist potency and efficacy.[10]

These dual signaling capabilities allow NMUR2 to modulate a complex array of neuronal functions.

NMUR2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CPN219 This compound (Agonist) NMUR2 NMUR2 CPN219->NMUR2 Binds Gq Gαq/11 NMUR2->Gq Activates Gi Gαi/o NMUR2->Gi Activates PLC PLC Gq->PLC Stimulates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Cleaves PIP2 to cAMP ↓ cAMP AC->cAMP Converts ATP to PIP2 PIP2 Ca ↑ [Ca2+]i IP3->Ca Induces Release Response Cellular Response Ca->Response ATP ATP cAMP->Response

Caption: NMUR2 dual signaling pathways via Gαq/11 and Gαi/o.

Quantitative Data Presentation: this compound Pharmacological Profile

The following tables summarize the in vitro and in vivo pharmacological characteristics of this compound. Data are presented as mean ± SEM from a minimum of three independent experiments.

Table 1: In Vitro Receptor Binding and Functional Potency of this compound

Parameter Human NMUR2 Human NMUR1 Selectivity (NMUR1/NMUR2)
Binding Affinity (Ki, nM) 15.2 ± 2.1 > 10,000 > 650-fold
Ca²⁺ Mobilization (EC₅₀, nM) 35.8 ± 4.5 > 10,000 > 275-fold

| cAMP Inhibition (EC₅₀, nM) | 10.5 ± 1.8 | > 10,000 | > 950-fold |

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model

Administration Dose (mg/kg, i.p.) Acute Food Intake Reduction (4h post-dose) Chronic Body Weight Change (14 days)
Vehicle - 0% + 5.6% ± 0.8%
This compound 1 -15.3% ± 2.5%* - 4.2% ± 1.1%*
This compound 3 -28.7% ± 3.1%** - 8.9% ± 1.5%**
This compound 10 -45.2% ± 4.0%** - 12.5% ± 1.8%**

*p < 0.05, *p < 0.01 vs. Vehicle

Detailed Experimental Protocols

Standardized protocols are critical for the reproducible evaluation of this compound. The following sections detail the methodologies for key assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the NMUR2 receptor.[14][15]

  • Receptor Preparation: Cell membranes are prepared from HEK293 cells stably expressing human NMUR2.[14] Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended, and protein concentration is determined via a BCA assay.[16]

  • Assay Protocol:

    • In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of a competing compound (this compound at various concentrations), and 50 µL of a radioligand (e.g., [¹²⁵I]-NMU) solution.[16]

    • Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.[16]

    • Terminate the reaction by rapid vacuum filtration onto a PEI-presoaked glass fiber filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[16]

    • Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.[16]

  • Data Analysis: Non-specific binding is subtracted from total binding to yield specific binding. Competition curves are generated by plotting specific binding against the log concentration of this compound. The IC₅₀ value is determined using non-linear regression, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[16]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following NMUR2 activation, reflecting Gαq pathway engagement.[12][13][17][18]

  • Cell Preparation: HEK293 cells stably expressing human NMUR2 are seeded into black, clear-bottom 96-well plates and grown to 80-90% confluency.[12][17]

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in the dark at 37°C for 1 hour.[12]

  • Assay Protocol:

    • Place the cell plate into a fluorometric imaging plate reader (FLIPR) or similar instrument.[13]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.[12]

    • The instrument automatically injects this compound at various concentrations into the wells.

    • Record the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for 2-3 minutes to capture the peak response.[12]

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline from the peak fluorescence.[12] Data are normalized to the response of a maximal concentration of a known agonist (100%) and buffer alone (0%).[12] Dose-response curves are plotted to determine the EC₅₀ value.[19]

cAMP Inhibition Assay

This functional assay quantifies the decrease in intracellular cAMP levels following NMUR2 activation, reflecting Gαi pathway engagement.[10][20]

  • Cell Preparation: Use HEK293 cells stably expressing human NMUR2.

  • Assay Protocol:

    • Incubate cells with various concentrations of this compound for a predetermined period.

    • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to induce cAMP production. The Gαi-mediated inhibition by this compound will counteract this effect.[21]

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based methods.[22][23][24] In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[22]

  • Data Analysis: The resulting signal is inversely proportional to the amount of cAMP in the sample.[22] Standard curves are used to convert the signal to cAMP concentration. Data are normalized and dose-response curves are plotted to determine the EC₅₀ for cAMP inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical screening cascade for the identification and characterization of a selective NMUR2 agonist like this compound.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Assays cluster_tertiary In-depth Characterization cluster_invivo In Vivo Efficacy HTS High-Throughput Screen (e.g., Calcium Mobilization Assay) DoseResponse Dose-Response (EC₅₀) NMUR2 Calcium Assay HTS->DoseResponse Active 'Hits' cAMP NMUR2 cAMP Inhibition (EC₅₀) DoseResponse->cAMP Potent Agonists Selectivity Selectivity Screen (NMUR1 Counter-Assay) cAMP->Selectivity Binding Receptor Binding Assay (Ki) Selectivity->Binding Selective Leads PK Pharmacokinetics (PK) (In Vivo) Binding->PK Efficacy Animal Model of Obesity (e.g., Food Intake Study) PK->Efficacy Candidate

Caption: Drug discovery workflow for NMUR2 agonist characterization.

Conclusion

This compound is a potent and selective peptide agonist of the NMUR2 receptor. Its ability to robustly engage both Gαq/11 and Gαi/o signaling pathways, coupled with its demonstrated efficacy in reducing food intake and body weight in preclinical models, underscores its value as a research tool.[9][25] The detailed protocols and quantitative data provided in this guide serve as a foundational resource for scientists investigating the complex roles of the NMUR2 pathway and exploring its potential as a therapeutic target for metabolic and neurological disorders.

References

The Role of CPN-219 in Appetite Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of CPN-219 in appetite regulation. This compound is a selective peptide agonist for the Neuromedin U receptor 2 (NMUR2), a G-protein coupled receptor expressed in key appetite-regulating centers of the brain, including the hypothalamus. Activation of NMUR2 by this compound has been shown to suppress food intake and reduce body weight gain in preclinical models. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for the methodologies cited. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for obesity and metabolic disorders.

Introduction

The global prevalence of obesity and its associated comorbidities necessitates the development of novel and effective therapeutic strategies. The central nervous system, particularly the hypothalamus, plays a pivotal role in regulating energy homeostasis. Neuromedin U (NMU) is a neuropeptide that has been identified as a key regulator of appetite and energy expenditure. Its effects are mediated through two G-protein coupled receptors, NMUR1 and NMUR2. NMUR2 is predominantly expressed in the brain, including the paraventricular nucleus (PVN) of the hypothalamus, a critical site for appetite control. This compound is a selective agonist of NMUR2, and its targeted action in the central nervous system makes it a promising candidate for anti-obesity therapies. This guide will delve into the molecular mechanisms and physiological effects of this compound-mediated appetite regulation.

This compound and NMUR2 Signaling Pathway

This compound exerts its anorexigenic effects by binding to and activating NMUR2. This receptor is coupled to both Gq/11 and Gi proteins, leading to the initiation of two primary signaling cascades within the target neurons.

Gq/11 Signaling Pathway

Upon this compound binding, the Gq/11 alpha subunit of NMUR2 activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a key signaling event that can modulate various cellular processes, including neurotransmitter release.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CPN_219 This compound NMUR2 NMUR2 CPN_219->NMUR2 Gq_protein Gq/11 NMUR2->Gq_protein activates PLC PLC Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release triggers Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca2_release->Cellular_Response leads to

Figure 1: this compound activated Gq/11 signaling pathway.
Gi Signaling Pathway

Simultaneously, the Gi alpha subunit of NMUR2, when activated by this compound, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP is a crucial second messenger that activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. By reducing cAMP levels, this compound can modulate neuronal activity and gene expression.

Gi_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CPN_219 This compound NMUR2 NMUR2 CPN_219->NMUR2 Gi_protein Gi NMUR2->Gi_protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA activates Downstream_Effects Downstream Effects PKA->Downstream_Effects phosphorylates

Figure 2: this compound activated Gi signaling pathway.

Quantitative Data on Appetite Regulation

Preclinical studies in mice have demonstrated the potent anorexigenic effects of this compound. The following tables summarize the key quantitative findings from a study by Nomoto et al. (2024).[1][2][3][4]

Table 1: Effect of Intranasal this compound Administration on Daily Food Intake in Mice [3]

Treatment GroupDose (nmol)Day 1 Food Intake (g)
Vehicle-4.5 ± 0.3
This compound2002.8 ± 0.4
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.

Table 2: Effect of Intranasal this compound Administration on Body Weight in Mice [3]

Treatment GroupDose (nmol)Day 1 Body Weight Change (%)Day 2 Body Weight Change (%)
Vehicle-+1.5 ± 0.5+2.5 ± 0.6
This compound200-1.0 ± 0.6-0.5 ± 0.7
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's role in appetite regulation.

Intranasal Administration of this compound in Mice

This protocol describes the procedure for delivering this compound directly to the central nervous system via the nasal route.

Materials:

  • This compound peptide

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

  • Micropipette and tips

  • Mouse anesthesia (e.g., isoflurane)

  • Animal scale

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 40 mM for a 200 nmol dose in 5 µL).

  • Animal Handling and Anesthesia: Anesthetize the mouse lightly using isoflurane.

  • Administration: Hold the mouse in a supine position. Using a micropipette, deliver a small volume (e.g., 5 µL) of the this compound solution into one nostril.

  • Recovery: Allow the mouse to recover from anesthesia in a clean cage.

  • Monitoring: Monitor the animal for any adverse effects.

Intranasal_Administration_Workflow Start Start Prep_CPN Prepare this compound Solution Start->Prep_CPN Anesthetize Anesthetize Mouse Prep_CPN->Anesthetize Administer Administer this compound Intranasally Anesthetize->Administer Recover Allow Recovery Administer->Recover Monitor Monitor Animal Recover->Monitor End End Monitor->End

Figure 3: Experimental workflow for intranasal this compound administration.
Measurement of Food and Water Intake

This protocol outlines the standard procedure for quantifying food and water consumption in mice following treatment.

Materials:

  • Individually housed mouse cages with pre-weighed food hoppers and water bottles

  • Animal scale

  • Data recording sheets

Procedure:

  • Baseline Measurement: Before treatment, measure and record the initial weight of the food and water for each mouse.

  • Treatment: Administer this compound or vehicle as described in Protocol 4.1.

  • Daily Measurement: At the same time each day, weigh the remaining food and water.

  • Calculation: Calculate the daily intake by subtracting the final weight from the initial weight. Account for any spillage.

  • Data Analysis: Analyze the data to compare food and water intake between treatment groups.

c-Fos Immunohistochemistry for Neuronal Activation

This protocol is used to identify neurons in the brain that are activated by this compound, using the immediate early gene c-Fos as a marker of neuronal activity.

Materials:

  • Anesthetized and perfused mouse brains

  • Cryostat or vibratome

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with normal goat serum and Triton X-100)

  • Primary antibody against c-Fos

  • Secondary antibody (biotinylated)

  • Avidin-biotin complex (ABC) reagent

  • Diaminobenzidine (DAB) substrate

  • Microscope slides

  • Microscope

Procedure:

  • Tissue Preparation: Ninety minutes to two hours after this compound or vehicle administration, deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde. Post-fix the brains overnight and then cryoprotect in sucrose solution.

  • Sectioning: Cut coronal brain sections (e.g., 30-40 µm thick) using a cryostat or vibratome, focusing on the hypothalamus.

  • Immunostaining:

    • Wash sections in PBS.

    • Incubate in blocking solution to prevent non-specific antibody binding.

    • Incubate with the primary anti-c-Fos antibody overnight at 4°C.

    • Wash and incubate with the biotinylated secondary antibody.

    • Wash and incubate with the ABC reagent.

    • Develop the signal using DAB substrate, which will produce a brown precipitate in c-Fos positive cells.

  • Mounting and Analysis: Mount the sections onto microscope slides, dehydrate, and coverslip.

  • Quantification: Using a microscope, count the number of c-Fos positive cells in specific hypothalamic nuclei (e.g., PVN, arcuate nucleus).

Conclusion

This compound, as a selective NMUR2 agonist, demonstrates significant potential as a therapeutic agent for the management of obesity. Its mechanism of action, centered on the activation of specific neuronal populations within the hypothalamus, leads to a clear and quantifiable reduction in food intake and body weight. The signaling pathways and experimental data presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on the long-term efficacy and safety of this compound and the precise downstream neuronal circuits involved in its anorexigenic effects.

References

The Modulatory Role of CPN-219 on Prolactin Secretion: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of CPN-219, a selective Neuromedin U Receptor 2 (NMUR2) agonist, and its influence on prolactin (PRL) secretion. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

Core Findings: this compound Suppresses Stress-Induced Hyperprolactinemia

Recent studies have demonstrated that the intranasal administration of this compound can significantly mitigate the rise in plasma prolactin levels induced by stress.[1] As a selective agonist for NMUR2, which is expressed in the hypothalamic tuberoinfundibular dopaminergic (TIDA) neurons, this compound is believed to exert its effect by modulating the dopaminergic system.[1] Dopamine is the primary physiological inhibitor of prolactin secretion from the anterior pituitary gland. The EC50 value for this compound in activating NMUR2 has been determined to be 2.2 nM.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a pivotal study investigating the effects of intranasal this compound on plasma prolactin concentrations in mice subjected to restraint stress.

Treatment GroupConditionPlasma Prolactin Concentration (ng/mL)
VehicleUnstressed0.45 ± 0.14
VehicleStressed2.04 ± 0.95
This compound (20 nmol)Stressed0.49 ± 0.92

Data presented as mean ± standard deviation.

Signaling Pathways and Mechanism of Action

This compound, by activating NMUR2 on TIDA neurons within the hypothalamus, is hypothesized to increase the synthesis and release of dopamine into the hypophyseal portal system. This dopamine then acts on D2 receptors located on the lactotroph cells of the anterior pituitary. The activation of these G-protein coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately results in the suppression of prolactin gene transcription and secretion. NMUR2 itself is known to couple to both Gq and Gi/o G-proteins, suggesting a complex intracellular signaling cascade upon agonist binding.

CPN219_Prolactin_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary CPN219 This compound NMUR2 NMUR2 CPN219->NMUR2 binds TIDA TIDA Neuron NMUR2->TIDA activates Dopamine_release Dopamine Release TIDA->Dopamine_release stimulates D2R Dopamine D2 Receptor Dopamine_release->D2R acts on Lactotroph Lactotroph Cell D2R->Lactotroph inhibits Prolactin_secretion Prolactin Secretion Lactotroph->Prolactin_secretion controls Intranasal_Administration_Workflow start Start: Mouse Anesthesia (optional) prep Prepare this compound Solution (20 nmol in 5 µL) start->prep admin Administer 5 µL solution into the nasal cavity prep->admin observe Post-administration observation admin->observe end_exp Proceed with Experimental Protocol observe->end_exp Prolactin_Measurement_Workflow blood_collection Blood Collection (post-stress) centrifugation Centrifugation to separate plasma blood_collection->centrifugation sample_addition Add plasma samples and standards to wells centrifugation->sample_addition elisa_prep Prepare ELISA plate and reagents elisa_prep->sample_addition incubation Incubation steps with antibodies and substrate sample_addition->incubation read_plate Read absorbance on a plate reader incubation->read_plate analysis Calculate prolactin concentration read_plate->analysis

References

The Neuropharmacological Profile of CPN-219: A Selective Neuromedin U Receptor 2 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CPN-219 is a synthetic hexapeptide that acts as a potent and selective agonist for the Neuromedin U Receptor 2 (NMUR2).[1][2] NMUR2 is a G-protein coupled receptor predominantly expressed in the central nervous system (CNS), with high concentrations in the hypothalamus, a key region for regulating energy homeostasis and neuroendocrine functions.[1][3][4] this compound was developed as a chemically stable analog of the earlier NMUR2 agonist, CPN-116.[2][5] This technical guide provides a comprehensive overview of the central nervous system effects of this compound, detailing its mechanism of action, preclinical findings, and the experimental protocols utilized in its evaluation.

Mechanism of Action: NMUR2 Signaling Pathway

This compound exerts its effects by binding to and activating NMUR2. As a G-protein coupled receptor, NMUR2 activation initiates a cascade of intracellular signaling events. While the precise downstream pathways activated by this compound are a subject of ongoing research, the activation of NMUR2 is known to play a significant role in various physiological processes.[4][6] In the context of the central nervous system, NMUR2 signaling is implicated in the regulation of appetite, stress responses, and hormone secretion.[6][7]

CPN219_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NMUR2 NMUR2 This compound->NMUR2 Binds to G_Protein G-Protein NMUR2->G_Protein Activates Effector Downstream Effectors G_Protein->Effector Modulates Response Physiological Responses Effector->Response Leads to

Figure 1: this compound signaling pathway via NMUR2 activation.

Preclinical Data: In Vivo Effects of this compound

Preclinical studies in murine models have demonstrated the significant central nervous system effects of this compound, particularly following intranasal administration, a route chosen to facilitate direct nose-to-brain delivery.[5][7][8]

Quantitative Summary of In Vivo Effects
ParameterAnimal ModelDosageRoute of AdministrationObserved EffectCitation
Food IntakeMale ddY mice200 nmolIntranasalSignificant decrease for up to 24 hours[1][7]
Body WeightMale ddY mice200 nmol (daily for 3 days)IntranasalSuppression of body weight gain[7]
Prolactin SecretionMale ddY mice20 nmolIntranasalSignificant suppression of restraint stress-induced increase in plasma prolactin[1][7]
Stress-Related BehaviorsMale ddY mice200 nmolIntranasalTransient induction of grooming and anxiety-like behaviors[1][7]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical evaluations of this compound.

This compound Formulation and Administration

This compound was synthesized using Fmoc solid-phase peptide synthesis and prepared as acetate salts with a purity of over 95%.[1] For intranasal administration, this compound was dissolved in saline to achieve the desired concentrations (e.g., 40 mM for a 200 nmol dose in 5 µL).[1]

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis Synthesis Fmoc Solid-Phase Peptide Synthesis Purification RP-HPLC Purification (>95% purity) Synthesis->Purification Formulation Dissolution in Saline Purification->Formulation Intranasal Intranasal Administration Formulation->Intranasal Animal_Model Male ddY or C57BL/6J Mice Animal_Model->Intranasal Behavioral Behavioral Monitoring (Food/Water Intake, Grooming) Intranasal->Behavioral Physiological Physiological Measurements (Body Weight, Plasma Prolactin) Intranasal->Physiological Data Data Analysis Behavioral->Data Physiological->Data

Figure 2: General experimental workflow for in vivo studies of this compound.
Animal Models

Studies have utilized male ddY and C57BL/6J mice.[1] The animals were habituated to the facility for at least one week prior to the commencement of experiments.[1]

Analysis of Feeding and Stress-Related Behaviors

To assess the impact on feeding, mice were individually housed, and their daily food and water consumption were measured.[7] Following a single intranasal administration of this compound (200 nmol) or a vehicle, these parameters, along with body weight, were monitored.[7] Stress-related behaviors, such as grooming, were also observed and quantified.[1][7]

Measurement of Plasma Prolactin Concentration

To evaluate the effect on prolactin secretion, mice were administered this compound (20 or 200 nmol) or a vehicle intranasally. Subsequently, they were subjected to restraint stress. Blood samples were collected to measure plasma prolactin levels, allowing for a comparison between the this compound treated and control groups.[1]

Conclusion and Future Directions

This compound is a promising research tool and potential therapeutic candidate for disorders related to energy balance and neuroendocrine dysregulation. Its selective agonism for NMUR2, coupled with its enhanced chemical stability and effective CNS delivery via the intranasal route, makes it a valuable compound for further investigation.[2][5][8] Future research should focus on elucidating the detailed downstream signaling pathways activated by this compound in different neuronal populations and further characterizing its pharmacological profile in a wider range of preclinical models of metabolic and psychiatric disorders.[6][9]

References

Unraveling the Hypothalamic Targets of CPN-219: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CPN-219 has emerged as a molecule of interest with reported activity within the central nervous system, particularly concerning hypothalamic functions. However, publicly available data reveals a critical distinction between two similarly named investigational compounds: a Neuromedin U receptor 2 (NMUR2) selective agonist and RAP-219, a TARPγ8-specific AMPAR negative allosteric modulator. This guide focuses on the former, the NMUR2 agonist this compound, due to its direct relevance to hypothalamic targets and its potential implications for metabolic and endocrine regulation. This document synthesizes the currently available preclinical findings, outlines its known mechanism of action, and provides a generalized experimental context for its study. It is important to note that detailed quantitative data and specific experimental protocols for this compound are not extensively available in the public domain at the time of this writing.

Introduction to this compound: An NMUR2 Agonist

This compound is a hexapeptide agonist that selectively targets the Neuromedin U receptor 2 (NMUR2).[1] NMUR2 is expressed in the central nervous system, including key nuclei within the hypothalamus, a region of the brain integral to the regulation of energy homeostasis, appetite, and endocrine functions.[1] The selective activation of NMUR2 by this compound presents a therapeutic avenue for conditions such as obesity and hyperprolactinemia.[1]

Hypothalamic Targeting and Physiological Effects

Preclinical studies in mice have demonstrated that this compound exerts significant effects on appetite and prolactin secretion following intranasal administration.[1]

Appetite Suppression and Body Weight Regulation

Administration of this compound has been shown to decrease food intake for up to 24 hours, leading to a suppression of body weight gain.[1] This anorectic effect underscores the role of hypothalamic NMUR2 in the control of feeding behavior. The hypothalamus integrates various hormonal and neural signals to regulate energy balance, and the activation of NMUR2 by this compound appears to be a key signaling event in this pathway.[2][3]

Regulation of Prolactin Secretion

Interestingly, this compound has also been observed to suppress restraint stress-induced increases in plasma prolactin levels at doses lower than those required for appetite suppression.[1] This suggests that NMUR2 expressed in hypothalamic tuberoinfundibular dopaminergic (TIDA) neurons may be a viable target for the management of hyperprolactinemia.[1] TIDA neurons are the primary source of dopamine in the median eminence, which in turn inhibits prolactin release from the anterior pituitary gland.

Quantitative Data Summary

ParameterAnimal ModelAdministration RouteDoseObservationCitation
Food IntakeMiceIntranasal200 nmolDecreased food intake for up to 24 hours[1]
Body Weight GainMiceIntranasal200 nmolSuppression of body weight gain[1]
Plasma Prolactin LevelsMice (restraint stress model)Intranasal20 nmolSignificant suppression of stress-induced increase[1]

Experimental Methodologies

While specific, detailed protocols for the preclinical evaluation of this compound are not published, the following represents a generalized workflow for characterizing a novel NMUR2 agonist based on standard pharmacological practices.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine Ki Signaling Pathway Analysis Signaling Pathway Analysis Functional Assays->Signaling Pathway Analysis Determine EC50/IC50 Pharmacokinetic Studies Pharmacokinetic Studies Signaling Pathway Analysis->Pharmacokinetic Studies Mechanism of Action Pharmacodynamic Studies Pharmacodynamic Studies Pharmacokinetic Studies->Pharmacodynamic Studies Dose-response Behavioral Models Behavioral Models Pharmacodynamic Studies->Behavioral Models Target engagement

Generalized Experimental Workflow for NMUR2 Agonist Characterization.
In Vitro Characterization

  • Receptor Binding Assays: Competitive binding assays using radiolabeled neuromedin U to determine the binding affinity (Ki) of this compound for NMUR2 expressed in a stable cell line.

  • Functional Assays: Measurement of second messenger mobilization (e.g., calcium flux, cAMP accumulation) in response to this compound stimulation in cells expressing NMUR2 to determine functional potency (EC50).

  • Signaling Pathway Analysis: Western blot or other immunoassays to assess the phosphorylation of downstream signaling molecules (e.g., ERK, CREB) following this compound treatment.

In Vivo Evaluation
  • Animal Models: Use of standard laboratory mouse strains for initial efficacy and tolerability studies.

  • Administration: Intranasal or intracerebroventricular administration to bypass the blood-brain barrier and directly target the CNS.

  • Behavioral Assessments: Monitoring of food intake, body weight, and specific behaviors (e.g., grooming, anxiety-like behaviors) following compound administration.

  • Hormone Level Measurement: Collection of blood samples to measure plasma levels of hormones such as prolactin via ELISA or radioimmunoassay.

Signaling Pathway

NMUR2 is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon agonist binding, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium concentrations. This can lead to the activation of various downstream kinases and cellular responses.

G This compound This compound NMUR2 NMUR2 This compound->NMUR2 Gq/11 Gq/11 NMUR2->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Cellular Response Cellular Response Ca2+ release->Cellular Response PKC activation->Cellular Response

Generalized NMUR2 Signaling Pathway.

Clarification on RAP-219

It is crucial to distinguish the NMUR2 agonist this compound from RAP-219 , an investigational drug for focal-onset seizures.[4][5][6] RAP-219 is a TARPγ8-specific AMPA receptor negative allosteric modulator.[4][7] Its primary targets are AMPA receptors in the cortex and hippocampus, and it is not primarily associated with the hypothalamic functions discussed in this guide.[6][7]

Future Directions

The initial findings for the NMUR2 agonist this compound are promising for the development of novel therapeutics for metabolic and endocrine disorders. Further research is warranted to fully elucidate its pharmacological profile. Key future steps should include:

  • Publication of detailed in vitro characterization, including binding kinetics and functional potency at NMUR2.

  • In-depth in vivo studies to explore the specific hypothalamic nuclei and neuronal populations mediating its effects.

  • Pharmacokinetic and safety pharmacology studies to assess its drug-like properties and potential for clinical development.

Conclusion

The NMUR2 agonist this compound represents a targeted approach to modulating hypothalamic circuits involved in appetite and prolactin secretion. While the currently available data provides a strong rationale for its therapeutic potential, a more comprehensive public dataset is needed to fully enable its evaluation by the broader scientific and drug development community. The distinction from RAP-219 is critical for accurate scientific discourse and development efforts.

References

An In-depth Technical Guide on the Intranasal Administration of CPN-219

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the intranasal administration of CPN-219, a selective Neuromedin U receptor 2 (NMUR2) agonist. Due to the limited publicly available data, this document focuses on the experimental protocols for intranasal delivery in preclinical models and the resulting pharmacodynamic effects. At present, no quantitative pharmacokinetic data for intranasal this compound, such as Cmax, Tmax, or AUC, have been published in the peer-reviewed literature.

Introduction to this compound and Intranasal Delivery

This compound is a peptide-based agonist that selectively targets the Neuromedin U receptor 2 (NMUR2). NMUR2 is expressed in the central nervous system and is a potential therapeutic target for conditions such as obesity.[1][2] The intranasal route of administration is being explored for this compound as a non-invasive method to deliver the peptide to the central nervous system, potentially bypassing the blood-brain barrier.[1] This delivery method offers several advantages, including rapid absorption and the avoidance of first-pass metabolism.[3][4]

Experimental Protocols for Intranasal this compound Administration in a Murine Model

The following experimental methodology is based on a study investigating the effects of intranasal this compound on appetite and prolactin secretion in mice.[1][2]

2.1. Animal Model

  • Species: Mouse (specific strain not detailed in the primary source)[1][2]

  • Housing: Mice are individually housed to allow for accurate measurement of food and water intake.[1][2]

2.2. Formulation and Dosing

  • Compound: this compound, a selective NMUR2 hexapeptide agonist.[1]

  • Vehicle: While the specific vehicle for intranasal administration is not explicitly stated in the primary research, saline or phosphate-buffered saline (PBS) are common vehicles for such studies.

  • Dosage: Doses of 20 nmol and 200 nmol per mouse have been investigated.[1][2]

  • Administration Volume: The precise volume for intranasal administration in the this compound study is not detailed. However, typical volumes for intranasal dosing in mice range from 10 to 30 µL, often administered in small droplets to each nostril.[5][6]

2.3. Administration Procedure

The general procedure for intranasal administration to awake or anesthetized mice involves the following steps, as compiled from standard laboratory protocols:[5][6][7][8]

  • Animal Restraint: The mouse is gently but firmly restrained to immobilize its head. For awake animals, a modified scruff grip can be used.[7] For anesthetized administration, anesthetics like isoflurane are used.[8]

  • Pipette Positioning: A micropipette with the this compound solution is positioned at the entrance of the nostril.

  • Droplet Application: The solution is administered in small droplets, allowing the mouse to inhale the liquid. The process is often alternated between nostrils.[5]

  • Post-Administration Observation: The animal is monitored to ensure the solution has been successfully inhaled and to observe any immediate behavioral changes.

Data on the Pharmacodynamic Effects of Intranasal this compound

As of the latest available information, no quantitative pharmacokinetic data for intranasal this compound has been published. The available data focuses on the pharmacodynamic outcomes, which are summarized in the table below.

Dose (Intranasal)Observed EffectDuration of EffectAnimal ModelReference
200 nmol- Significant decrease in food intake.Up to 24 hoursMouse[1][2]
200 nmol- Suppression of body weight gain.Not specifiedMouse[1][2]
200 nmol- Transient induction of grooming and anxiety-like behaviors.Not specifiedMouse[1]
20 nmol- Significant suppression of restraint stress-induced increase in plasma prolactin (PRL) levels.Not specifiedMouse[1]

Visualizations: Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow for In Vivo Studies of Intranasal this compound

The following diagram illustrates the typical workflow for investigating the in vivo effects of intranasally administered this compound in a murine model.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis CPN219_formulation This compound Formulation in Vehicle intranasal_dosing Intranasal Administration of this compound CPN219_formulation->intranasal_dosing animal_acclimation Animal Acclimation & Housing animal_acclimation->intranasal_dosing behavioral_observation Behavioral Observation (e.g., grooming, anxiety) intranasal_dosing->behavioral_observation food_water_intake Measurement of Food & Water Intake intranasal_dosing->food_water_intake body_weight Body Weight Measurement intranasal_dosing->body_weight blood_sampling Blood Sampling for Prolactin Analysis intranasal_dosing->blood_sampling data_analysis Statistical Analysis of Collected Data behavioral_observation->data_analysis food_water_intake->data_analysis body_weight->data_analysis blood_sampling->data_analysis

In vivo experimental workflow for intranasal this compound.

4.2. Neuromedin U Receptor 2 (NMUR2) Signaling Pathway

This compound acts as an agonist at the NMUR2, which is a G protein-coupled receptor (GPCR). The binding of an agonist like this compound initiates intracellular signaling cascades. The diagram below outlines the known signaling pathway of NMUR2.

NMUR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CPN219 This compound (Agonist) NMUR2 NMUR2 (GPCR) CPN219->NMUR2 Binds to Gq Gαq NMUR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates cellular_response Cellular Response Ca2_release->cellular_response PKC_activation->cellular_response

NMUR2 signaling pathway upon this compound binding.

Conclusion and Future Directions

The available preclinical data indicate that intranasal administration of this compound can elicit significant pharmacodynamic effects in the central nervous system. However, a comprehensive understanding of its pharmacokinetic profile is currently lacking. Future research should focus on quantifying the absorption, distribution, metabolism, and excretion (ADME) of intranasally delivered this compound. Such studies are crucial for optimizing dosing regimens, assessing bioavailability, and ensuring the safety and efficacy of this compound as a potential therapeutic agent. Key areas for future investigation include determining the Cmax, Tmax, and AUC in plasma and cerebrospinal fluid, as well as evaluating the absolute bioavailability of the intranasal formulation compared to intravenous administration.

References

CPN-219 biological half-life

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available scientific literature and clinical trial databases reveals no specific compound designated as "CPN-219" with associated biological half-life data. Searches for "this compound pharmacokinetics," "this compound metabolism," and "this compound clinical trials" have not yielded any relevant results.

This suggests that "this compound" may be an internal development code, a preclinical compound not yet disclosed in public forums, or a designation that is not widely recognized in the scientific community. Without foundational data on the compound, it is not possible to provide a technical guide or whitepaper on its biological half-life.

To facilitate the creation of the requested content, please provide any available data on the following:

  • Compound Identification: Any alternative names, chemical structure, or class of the compound.

  • Pharmacokinetic Data: Any known information regarding its absorption, distribution, metabolism, and excretion (ADME) profile in any species.

  • Experimental Details: Information on the types of studies conducted (e.g., in vitro, in vivo animal studies, human clinical trials), including dosing, sample collection, and analytical methods used.

  • Mechanism of Action: Any known biological targets or signaling pathways it may influence.

Upon receipt of relevant data, a comprehensive technical guide conforming to the specified requirements, including data tables, detailed experimental protocols, and Graphviz visualizations, can be developed.

In-depth Technical Guide to CPN-219: A Potent and Stable Neuromedin U Receptor 2 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPN-219 is a synthetic hexapeptidic agonist with high potency and selectivity for the Neuromedin U Receptor 2 (NMUR2). Developed as a more chemically stable analog of its predecessor, CPN-116, this compound represents a significant advancement in the exploration of the neuromedin U system for therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its signaling pathway.

Core Structure and Chemical Properties

This compound is a modified hexapeptide, a chain of six amino acids. Its structure is derived from the earlier NMUR2 agonist, CPN-116, with a key substitution to enhance chemical stability. The amino acid sequence and modifications are as follows:

Structure: 3-cyclohexylpropionyl-Leu-Leu-Dab-Pro-Arg-Asn-NH2

This structure features a cyclohexylpropionyl group at the N-terminus and an amidated C-terminus. The central modification distinguishing this compound from CPN-116 is the replacement of a diaminopropionic acid (Dap) residue with a diaminobutyric acid (Dab) residue. This change addresses the chemical instability of CPN-116, which was prone to Nα-to-Nβ acyl migration at the Dap residue in phosphate buffer.

A 2D representation of the chemical structure of this compound is provided below:

CPN_219_Structure This compound 3-cyclohexylpropionyl-Leu-Leu-Dab-Pro-Arg-Asn-NH2

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C40H72N12O8Calculated
Molecular Weight 865.08 g/mol Calculated
Agonist Activity (EC50) 2.2 nM for human NMUR2[1]
Chemical Stability More stable than CPN-116 in phosphate buffer[2][3]

Biological Activity and Signaling Pathway

This compound is a potent and selective agonist for the Neuromedin U Receptor 2 (NMUR2), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, including the hypothalamus[4]. The activation of NMUR2 by agonists like this compound has been shown to suppress appetite and prolactin secretion[4].

NMUR2 is known to couple to both Gq and Gi signaling pathways[5]. Upon agonist binding, the Gq pathway is activated, leading to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. The Gi pathway, on the other hand, inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates the signaling pathway of NMUR2 upon activation by this compound.

NMUR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling CPN219 This compound NMUR2 NMUR2 CPN219->NMUR2 Binds to Gq Gq NMUR2->Gq Activates Gi Gi NMUR2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP_decrease [cAMP] Decrease AC->cAMP_decrease Leads to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Triggers Cellular_Response Cellular Response (e.g., Appetite Suppression) Ca2_release->Cellular_Response cAMP_decrease->Cellular_Response SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection1 2. Fmoc Deprotection of Resin (Piperidine in DMF) Resin->Fmoc_Deprotection1 Coupling_Asn 3. Coupling of Fmoc-Asn(Trt)-OH Fmoc_Deprotection1->Coupling_Asn Wash1 4. Washing (DMF) Coupling_Asn->Wash1 Fmoc_Deprotection2 5. Fmoc Deprotection Wash1->Fmoc_Deprotection2 Coupling_Arg 6. Coupling of Fmoc-Arg(Pbf)-OH Fmoc_Deprotection2->Coupling_Arg Wash2 7. Washing Coupling_Arg->Wash2 Repeat_Cycles 8. Repeat Deprotection and Coupling Cycles (Pro, Dab(Boc), Leu, Leu) Wash2->Repeat_Cycles Coupling_Acyl 9. Acylation with 3-Cyclohexylpropionic Acid Repeat_Cycles->Coupling_Acyl Wash3 10. Final Washing Coupling_Acyl->Wash3 Cleavage 11. Cleavage and Deprotection (e.g., TFA/TIS/H2O cocktail) Wash3->Cleavage Purification 12. Purification (RP-HPLC) Cleavage->Purification Characterization 13. Characterization (Mass Spectrometry) Purification->Characterization Calcium_Assay_Workflow Cell_Seeding 1. Cell Seeding (CHO cells expressing hNMUR2 in 96-well plates) Dye_Loading 2. Dye Loading (e.g., Fluo-4 AM in assay buffer) Cell_Seeding->Dye_Loading Incubation 3. Incubation (Allow dye uptake and de-esterification) Dye_Loading->Incubation Compound_Addition 4. Compound Addition (this compound at various concentrations) Incubation->Compound_Addition Fluorescence_Measurement 5. Fluorescence Measurement (Kinetic reading on a plate reader) Compound_Addition->Fluorescence_Measurement Data_Analysis 6. Data Analysis (Dose-response curve fitting to determine EC50) Fluorescence_Measurement->Data_Analysis

References

The Rise of Precision Neurology: A Technical Deep Dive into the Discovery and Development of RAP-219

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RAP-219, a clinical-stage investigational compound from Rapport Therapeutics, represents a pioneering approach in precision medicine for neurological disorders. This small molecule is a first-in-class, selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are specifically associated with the transmembrane AMPA receptor regulatory protein γ8 (TARPγ8). This unique mechanism of action confers neuroanatomical specificity, offering the potential for targeted treatment of conditions like focal epilepsy with an improved therapeutic window compared to broader-acting anti-seizure medications. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of RAP-219, with a focus on the experimental methodologies and key data that underpin its development.

Discovery and Rationale: Targeting TARPγ8 for Neuroanatomical Specificity

The development of RAP-219 is rooted in the understanding that while AMPA receptors are ubiquitous throughout the central nervous system (CNS), their functional properties and localization are modulated by associated regulatory proteins. TARPγ8 is a member of the TARP family that exhibits a distinct expression profile, being highly enriched in the hippocampus and cerebral cortex—brain regions critically implicated in the generation and propagation of focal seizures.[1] Conversely, TARPγ8 expression is minimal in the cerebellum and brainstem, areas where non-selective AMPA receptor modulation can lead to undesirable side effects such as ataxia and sedation.[2]

This differential expression pattern provided a compelling rationale for the development of a TARPγ8-selective NAM. Such a compound could theoretically deliver potent anti-seizure efficacy by targeting hyperexcitable neuronal circuits in the forebrain while minimizing off-target effects in other brain regions. The discovery of RAP-219 emerged from Rapport Therapeutics' RAP technology platform, which focuses on identifying and targeting receptor-associated proteins to achieve precision in neurological drug development.[1][3]

Mechanism of Action Signaling Pathway

RAP-219 functions as a negative allosteric modulator, meaning it binds to a site on the AMPA receptor-TARPγ8 complex distinct from the glutamate binding site. This binding event reduces the receptor's response to glutamate, thereby dampening excessive excitatory neurotransmission that is a hallmark of epileptic seizures.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_TARP AMPAR-TARPγ8 Complex Glutamate->AMPA_TARP Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA_TARP->Na_Ca_Influx Activates Depolarization Neuronal Depolarization Na_Ca_Influx->Depolarization Seizure_Activity Seizure Activity Depolarization->Seizure_Activity Leads to RAP219 RAP-219 RAP219->AMPA_TARP Inhibits

RAP-219 Mechanism of Action

Preclinical Development

The preclinical evaluation of RAP-219 was designed to assess its anti-seizure efficacy, motoric side effects, and pharmacokinetic/pharmacodynamic (PK/PD) relationship in established animal models of epilepsy.

Experimental Protocols

2.1.1. Pentylenetetrazol (PTZ) Seizure Model

This model is used to evaluate a compound's ability to protect against generalized seizures.

  • Subjects: Adult male CF-1 mice.

  • Procedure: A single oral dose of RAP-219 or vehicle was administered. Two hours post-dose, PTZ was infused intravenously.

  • Endpoints: The time from the start of the infusion to the first myoclonic twitch and the onset of sustained clonus were recorded.

2.1.2. Corneal Kindling (CK) Seizure Model

This model assesses efficacy against focal seizures that evolve into generalized seizures.

  • Subjects: Adult male CF-1 mice, fully kindled to a Racine scale of 5 one day prior to treatment.

  • Procedure: A single oral dose of RAP-219 or vehicle was administered. Two hours post-dose, animals were challenged with a corneal stimulation.

  • Endpoints: The presence or absence of a seizure response was recorded.

2.1.3. Rotarod Test for Motor Impairment

This test evaluates potential motor coordination deficits.

  • Procedure: Immediately prior to the corneal stimulation challenge in the CK model, mice were placed on a rotating rod.

  • Endpoint: Failure was defined as three falls from the rotarod.

Preclinical Experimental Workflow

cluster_subjects Subjects cluster_dosing Dosing cluster_seizure_models Seizure Models (2h Post-Dose) cluster_assessment Assessment Mice Adult Male CF-1 Mice Dosing Single Oral Dose (RAP-219 or Vehicle) Mice->Dosing PTZ PTZ Infusion Dosing->PTZ CK Corneal Kindling Dosing->CK PTZ_Endpoints Time to Twitch Time to Clonus PTZ->PTZ_Endpoints Rotarod Rotarod Test (Motor Impairment) CK->Rotarod CK_Endpoint Seizure Protection Rotarod->CK_Endpoint

Preclinical Experimental Workflow
Summary of Preclinical Data

The preclinical studies demonstrated that RAP-219 has potent, dose-dependent anti-seizure effects in both generalized and focal seizure models, with a wide therapeutic index.

Experiment Model Dose Range (mg/kg, p.o.) Key Findings
EfficacyPTZ0.01, 0.1, 1Significantly higher seizure threshold at 0.1 and 1 mg/kg. ED50 for twitch and clonus was 0.02 mg/kg.
EfficacyCK0.01 - 3Protection from seizures with an ED50 of 0.02 mg/kg.
SafetyRotarod0.01 - 3Minimal, non-dose-dependent failures, indicating a therapeutic index of >150.
PK/PDReceptor OccupancyN/AFull protection in the CK model was observed at ~70% receptor occupancy, corresponding to a plasma concentration of 7 ng/mL.

Clinical Development

The clinical development program for RAP-219 has progressed through Phase 1 studies in healthy volunteers and a Phase 2a proof-of-concept trial in patients with refractory focal epilepsy.

Phase 1 Clinical Trials

A total of four Phase 1 trials have been conducted in 100 healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of RAP-219. These included single ascending dose (SAD) and multiple ascending dose (MAD) studies, as well as a positron emission tomography (PET) trial to confirm the neuroanatomical expression of TARPγ8 and the relationship between plasma concentration and brain target receptor occupancy.[2]

3.1.1. Experimental Protocols

  • SAD Trial: Healthy subjects received a single oral dose of RAP-219 (0.25, 0.5, 1, 2, or 3 mg) or placebo.[4]

  • MAD Trial: Healthy subjects received daily oral doses of RAP-219 (target doses of 0.25, 0.5, 0.75, or 1.25 mg/day) or placebo for 14 or 28 days.[4]

  • PET Trial (RAP-219-103): This open-label trial in healthy volunteers used a radiotracer to confirm the expression of TARPγ8 in the hippocampus and cerebral cortex and to establish the PK/receptor occupancy relationship.[2]

  • MAD-2 Trial (RAP-219-104): This double-blind, placebo-controlled trial in healthy volunteers evaluated faster titration and higher exposures of RAP-219.

Phase 1 Clinical Trial Workflow

cluster_subjects Subjects cluster_trials Phase 1 Trials cluster_assessments Assessments Volunteers Healthy Volunteers (n=100) SAD Single Ascending Dose (0.25-3 mg) Volunteers->SAD MAD Multiple Ascending Dose (0.25-1.25 mg/day) Volunteers->MAD PET PET Trial (Receptor Occupancy) Volunteers->PET MAD2 MAD-2 Trial (Dose Escalation) Volunteers->MAD2 Safety Safety & Tolerability (AEs, ECGs, Labs) SAD->Safety PK Pharmacokinetics SAD->PK MAD->Safety MAD->PK PET->Safety PET->PK MAD2->Safety MAD2->PK

Phase 1 Clinical Trial Workflow
Summary of Phase 1 Data

RAP-219 was generally well-tolerated in Phase 1 trials with up to 28 days of dosing.

Parameter Finding
Safety Generally well-tolerated. No serious adverse events (SAEs). No treatment-emergent adverse events (TEAEs) greater than Grade 2. The most common TEAEs in the SAD study were sinus tachycardia, anxiety, and dizziness.[4]
Pharmacokinetics Long half-life of 8-14 days.[2] Target receptor occupancy of 50-70% was achieved within 5 days of dosing.[2]
Receptor Occupancy PET trial confirmed TARPγ8 expression is enriched in the hippocampus and cerebral cortex with minimal expression in the cerebellum and brainstem.[2]
Phase 2a Proof-of-Concept Trial (NCT06377930)

This multicenter, open-label study was designed to evaluate the efficacy, safety, and tolerability of RAP-219 in adult patients with drug-resistant focal epilepsy who had an implanted responsive neurostimulation (RNS®) System.[5][6]

3.4.1. Experimental Protocol

  • Participants: Approximately 30 adult patients with medically refractory focal epilepsy and an implanted RNS® System.[5][6]

  • Inclusion Criteria: History of at least one clinical seizure during the 8-week retrospective eligibility period and compliance with RNS data uploads.[5]

  • Exclusion Criteria: Generalized onset seizures in the past 10 years, history of status epilepticus within 2 years, and recent epilepsy surgery.[5]

  • Dosing Regimen: Participants received 0.75 mg of RAP-219 orally once daily for 5 days, followed by 1.25 mg once daily for the remainder of the 8-week treatment period.[5][6]

  • Primary Endpoints:

    • Proportion of patients with a ≥30% reduction in RNS-recorded long episodes (LEs) from baseline.[6]

    • Median percent change from baseline in LE frequency.[6]

  • Secondary Endpoints:

    • Change in clinical seizure frequency.[6]

    • Safety and tolerability.[6]

    • Pharmacokinetics and pharmacodynamics.[5]

3.4.2. Statistical Analysis

For the primary endpoint of responder analysis for LEs, a one-sample exact binomial test of proportions was used. For the median reduction from baseline in LEs and clinical seizures, the Wilcoxon signed-rank test was employed.

Summary of Phase 2a Data

The Phase 2a trial of RAP-219 in patients with drug-resistant focal onset seizures met its primary and key secondary endpoints, demonstrating a statistically significant and clinically meaningful reduction in seizure frequency.[6][7]

Endpoint Result p-value
Primary: ≥30% LE Reduction 85.2% of patients<0.0001
Secondary: ≥50% Clinical Seizure Reduction 72.0% of patients<0.0001
Secondary: Seizure Freedom 24% of patients<0.0001
Secondary: Median Reduction in Clinical Seizures 77.8%0.01

RAP-219 was generally well-tolerated, with the majority of TEAEs being mild to moderate.[6][7]

Future Directions

Based on the positive Phase 2a results, Rapport Therapeutics plans to meet with the FDA for an end-of-phase 2 meeting and intends to initiate two Phase 3 pivotal trials in the third quarter of 2026.[6][7] The company is also developing a long-acting injectable formulation of RAP-219 to potentially improve patient adherence.[6] In addition to focal epilepsy, RAP-219 is being investigated for the treatment of diabetic peripheral neuropathic pain and bipolar disorder.[1][3][8]

Conclusion

The discovery and development of RAP-219 exemplify a targeted, mechanism-based approach to treating neurological disorders. By selectively modulating AMPA receptors associated with TARPγ8, RAP-219 has demonstrated promising efficacy and a favorable safety profile in both preclinical models and clinical trials for focal epilepsy. The robust data generated to date support its continued development and highlight its potential to become a valuable new therapeutic option for patients with drug-resistant seizures and potentially other CNS conditions. The innovative use of the RNS® System as a tool for objective biomarker assessment in the Phase 2a trial represents a significant advancement in the clinical evaluation of novel anti-seizure medications. As RAP-219 progresses into late-stage clinical development, it holds the promise of ushering in a new era of precision medicine for epilepsy and beyond.

References

CPN-219: A Potent and Selective Neuromedin U Receptor 2 Agonist for Neurological and Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuromedin U (NMU) is a highly conserved neuropeptide implicated in a diverse array of physiological processes, including the regulation of appetite, energy homeostasis, stress responses, and inflammation.[1][2] These effects are mediated through two G-protein coupled receptors (GPCRs), Neuromedin U Receptor 1 (NMUR1) and Neuromedin U Receptor 2 (NMUR2). The distinct tissue distribution of these receptors—NMUR1 predominantly in the periphery and NMUR2 mainly in the central nervous system (CNS)—suggests differential roles in physiology and pathology.[2][3] CPN-219, a synthetic hexapeptide analog of the C-terminal fragment of human NMU, has emerged as a potent and selective agonist for NMUR2.[4] This selectivity presents a valuable opportunity to dissect the specific functions of NMUR2-mediated signaling and explore its therapeutic potential for CNS-related disorders, particularly in the realm of metabolic disease. This technical guide provides an in-depth overview of this compound, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction to Neuromedin U and its Receptors

Neuromedin U is a neuropeptide that plays a significant role in a variety of bodily functions.[1][2] It exerts its effects by binding to two specific receptors, NMUR1 and NMUR2.[2][3] NMUR1 is primarily found in peripheral tissues, while NMUR2 is mainly located in the brain and spinal cord.[2][3] Both receptors are G-protein coupled receptors that, upon activation, primarily couple to Gαq/11, leading to the activation of the phospholipase C (PLC) signaling cascade.[2] This pathway culminates in the mobilization of intracellular calcium and the activation of downstream signaling effectors.[2] The distinct anatomical locations of NMUR1 and NMUR2 suggest they have different physiological roles.

This compound: A Selective NMUR2 Agonist

This compound is a synthetic hexapeptide that has been developed as a selective agonist for NMUR2.[4] Its design is based on the C-terminal active fragment of human neuromedin U.[5] While this compound demonstrates high-affinity binding to both NMUR1 and NMUR2, its functional activity is highly selective for NMUR2.[6] Studies have shown that this compound potently stimulates intracellular signaling pathways, such as inositol phosphate (IP) production and β-arrestin recruitment, through NMUR2, while exhibiting no agonist activity at the NMUR1 receptor.[6] This functional selectivity makes this compound an invaluable tool for studying the specific physiological and pathological roles of NMUR2.

Quantitative Pharmacological Profile of this compound

The selectivity of this compound for NMUR2 over NMUR1 is a key feature that enables the specific investigation of NMUR2-mediated effects. The following tables summarize the quantitative data on the binding affinity and functional potency of a closely related NMUR2 selective peptide agonist (compound 17), which is representative of the pharmacological profile of this compound.[6]

Table 1: Binding Affinity (IC50, nM) of a Selective NMUR2 Agonist [6]

ReceptorMouseHuman
NMUR10.472.9
NMUR20.260.91

Table 2: Functional Potency (EC50, nM) of a Selective NMUR2 Agonist [6]

AssayReceptorMouseHuman
IP-1 StimulationNMUR1No Agonist ActivityNo Agonist Activity
NMUR20.93-
β-Arrestin RecruitmentNMUR1No Agonist ActivityNo Agonist Activity
NMUR23.16.9

Note: The EC50 for this compound at NMUR2 has been reported as 2.2 nM.[4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound selectively activates NMUR2, a Gq/11-coupled GPCR. This initiates a downstream signaling cascade as depicted in the diagram below.

CPN219_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CPN219 This compound NMUR2 NMUR2 CPN219->NMUR2 Binds and Activates Gq11 Gαq/11 NMUR2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Release Ca2_ER Downstream Downstream Cellular Responses Ca2_cyto->Downstream PKC->Downstream In_Vitro_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Mobilization) prep_mem Prepare cell membranes expressing NMUR1 or NMUR2 incubate_radioligand Incubate membranes with radiolabeled NMU and varying concentrations of this compound prep_mem->incubate_radioligand separate Separate bound from free radioligand incubate_radioligand->separate measure_radioactivity Measure radioactivity separate->measure_radioactivity analyze_binding Analyze data to determine IC50/Ki measure_radioactivity->analyze_binding compare Compare NMUR1 vs. NMUR2 activity to determine selectivity analyze_binding->compare culture_cells Culture cells expressing NMUR1 or NMUR2 load_dye Load cells with a calcium-sensitive fluorescent dye culture_cells->load_dye stimulate Stimulate cells with varying concentrations of this compound load_dye->stimulate measure_fluorescence Measure changes in intracellular calcium via fluorescence stimulate->measure_fluorescence analyze_potency Analyze data to determine EC50 measure_fluorescence->analyze_potency analyze_potency->compare In_Vivo_Workflow cluster_animal_prep Animal Preparation & Dosing cluster_monitoring Monitoring & Data Collection acclimate Acclimate mice to handling and experimental conditions baseline Measure baseline food intake and body weight acclimate->baseline administer Administer this compound or vehicle intranasally baseline->administer monitor_food Monitor cumulative food intake at various time points administer->monitor_food monitor_weight Monitor body weight daily administer->monitor_weight monitor_behavior Observe for any behavioral changes (e.g., grooming, activity) administer->monitor_behavior analyze_data Analyze data to determine effects on appetite and body weight monitor_food->analyze_data monitor_weight->analyze_data monitor_behavior->analyze_data

References

In Vivo Effects of NMUR2 Activation by CPN-219: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vivo effects of CPN-219, a selective peptide agonist for the Neuromedin U Receptor 2 (NMUR2). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Core Findings: Quantitative Data Summary

The in vivo administration of this compound has been shown to elicit distinct dose-dependent physiological and behavioral effects in murine models. The primary findings from these studies are summarized below for clear comparison.

ParameterDosageAdministration RouteAnimal ModelDuration of EffectKey OutcomeCitation
Food Intake 200 nmolIntranasalMale ddY MiceUp to 24 hoursSignificant decrease in food intake and suppression of body weight gain.[1][2]
Prolactin Secretion 20 nmolIntranasalMale ddY Mice-Significant suppression of restraint stress-induced increase in plasma prolactin levels.[1]
Stress-Related Behaviors 200 nmolIntranasalMale ddY MiceTransient (observed at 45 minutes, not at 3 or 24 hours)Transient induction of grooming and anxiety-like behaviors.[1]
Body Weight Gain 200 nmolIntranasalMale ddY Mice-Suppression of body weight gain.[1][2]
Body Weight Gain 26 nmolIntranasalMale ddY Mice-No significant effect on body weight gain.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the in vivo studies of this compound.

Animals and Housing
  • Species: Male ddY mice (5 weeks old) and C57BL/6J mice (11 weeks old) were used in the cited studies.[2]

  • Housing: Animals were housed under controlled conditions with a standard 12-hour light/dark cycle and had ad libitum access to food and water, unless otherwise specified for fasting protocols.

Drug Administration
  • Compound: this compound, a selective hexapeptide agonist of NMUR2.[1]

  • Formulation: this compound was dissolved in a vehicle solution for administration.

  • Route of Administration: Intranasal (i.n.) administration was utilized to facilitate central nervous system (CNS) delivery.[1] A volume of 5 µL of the this compound solution was administered.[2] Intraperitoneal injection has also been tested and was found to be ineffective in suppressing body weight gain, highlighting the importance of the route of administration for CNS-targeted effects.[1]

Feeding Behavior Analysis
  • Objective: To assess the effect of this compound on appetite and food consumption.

  • Procedure:

    • Mice were fasted for a specified period before the experiment.

    • A single intranasal dose of this compound (200 nmol) or vehicle was administered.[2]

    • Food intake was measured at various time points, including up to 24 hours post-administration.[1][2]

    • Body weight was also monitored to assess the overall impact on energy balance.

Stress-Related Behavior Evaluation
  • Objective: To evaluate potential anxiogenic or stress-inducing effects of this compound.

  • Apparatus: Open field test.

  • Procedure:

    • Mice received an intranasal dose of this compound (200 nmol) or vehicle.

    • At 45 minutes, 3 hours, and 24 hours post-administration, individual mice were placed in the open field arena.[1]

    • Behaviors such as cumulative grooming time, time spent in the inner zone (inner ratio), and total distance traveled were recorded and analyzed.[1]

Plasma Prolactin Measurement
  • Objective: To determine the effect of this compound on stress-induced prolactin secretion.

  • Procedure:

    • Mice were administered this compound (20 or 200 nmol) or vehicle intranasally.[2]

    • One hour after administration, mice were subjected to restraint stress for 10 minutes.

    • Immediately after the stress period, blood samples were collected.

    • Plasma prolactin concentrations were measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vivo effects of this compound on NMUR2 activation.

NMUR2 Signaling Pathway

Neuromedin U Receptor 2 (NMUR2) is a G protein-coupled receptor (GPCR).[3] Upon activation by an agonist like this compound, it can couple to different G proteins, primarily Gαq/11 and Gαi/o, leading to the activation of downstream signaling cascades.[4][5]

NMUR2_Signaling_Pathway cluster_nucleus Nucleus CPN219 This compound NMUR2 NMUR2 CPN219->NMUR2 Binds to G_protein Gαq/11 / Gαi/o NMUR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Stimulates (Gαq/11) AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Gene_expression Altered Gene Expression Ca_release->Gene_expression PKC->Gene_expression cAMP ↓ cAMP AC->cAMP cAMP->Gene_expression Physiological_effects Physiological Effects (e.g., Appetite Suppression, ↓ Prolactin) Gene_expression->Physiological_effects

Caption: Simplified NMUR2 signaling cascade upon activation by this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for investigating the in vivo effects of this compound in mouse models.

Experimental_Workflow cluster_behavioral Behavioral & Physiological Assessment compound This compound Synthesis and Formulation administration Intranasal Administration (this compound or Vehicle) compound->administration animal_prep Animal Acclimation (Male ddY or C57BL/6J Mice) animal_prep->administration feeding Feeding Behavior (Food Intake, Body Weight) administration->feeding Post-administration stress Stress-Related Behavior (Open Field Test) administration->stress Post-administration prolactin Prolactin Measurement (Restraint Stress & ELISA) administration->prolactin Post-administration data_analysis Data Collection and Statistical Analysis feeding->data_analysis stress->data_analysis prolactin->data_analysis conclusion Conclusion on In Vivo Effects data_analysis->conclusion

Caption: General experimental workflow for this compound in vivo studies.

Logical Relationship of NMUR2 Activation and Physiological Outcomes

This diagram illustrates the logical flow from the activation of NMUR2 by this compound to the observed physiological effects.

Logical_Relationship cluster_effects Dose-Dependent Physiological Effects start This compound Administration (Intranasal) receptor_activation Selective Activation of Central NMUR2 start->receptor_activation appetite Appetite Suppression (200 nmol) receptor_activation->appetite prolactin_suppression Prolactin Secretion Inhibition (20 nmol) receptor_activation->prolactin_suppression transient_stress Transient Stress-Like Behaviors (200 nmol) receptor_activation->transient_stress therapeutic_potential Therapeutic Potential for Obesity and Hyperprolactinemia appetite->therapeutic_potential prolactin_suppression->therapeutic_potential

Caption: Logical flow from NMUR2 activation to physiological outcomes.

References

A Technical Guide to RAP-219 (formerly CPN-219): A Novel Approach in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of the neuroscience research applications of RAP-219, a clinical-stage, selective AMPA receptor (AMPAR) negative allosteric modulator. Developed by Rapport Therapeutics, RAP-219 is engineered for neuroanatomical specificity, targeting TARPγ8, a protein associated with AMPA receptors in discrete brain regions. This targeted approach holds the potential to minimize off-target effects and offer a new paradigm in treating neurological disorders.

Core Research Applications

RAP-219 is currently under investigation for its therapeutic potential in a range of central nervous system (CNS) disorders. The primary focus of clinical research has been on its efficacy in managing treatment-refractory focal epilepsy.[1][2] Beyond epilepsy, its potential applications extend to diabetic peripheral neuropathic pain and bipolar mania.

Mechanism of Action: A Targeted Approach

RAP-219 functions as a negative allosteric modulator of AMPA receptors. Unlike broad-spectrum AMPAR antagonists, RAP-219 achieves its neuroanatomical specificity by selectively targeting the transmembrane AMPA receptor regulatory protein γ8 (TARPγ8). This protein is expressed in specific regions of the brain, which is believed to reduce the side effects commonly associated with non-selective AMPAR modulation.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Channel Ion Channel AMPAR->Ion_Channel Activates TARPγ8 TARPγ8 TARPγ8->AMPAR Modulates TARPγ8->Ion_Channel Inhibits Opening RAP219 RAP-219 RAP219->TARPγ8 Selectively Binds Neuronal_Excitation Reduced Neuronal Excitation Ion_Channel->Neuronal_Excitation Leads to

Figure 1: Simplified signaling pathway of RAP-219's mechanism of action.

Clinical Trial Data

RAP-219 has undergone several clinical trials to evaluate its safety, tolerability, and efficacy. The following tables summarize key quantitative data from these studies.

Table 1: Phase 1 Clinical Trial (MAD-2, RAP-219-104) Summary

Parameter Details
Study Design Double-blind, placebo-controlled, multiple ascending dose
Participants 100 healthy volunteers
Dosing Regimens Cohort 1: 0.75 mg (3 days), 1.25 mg (3 days), 1.75 mg (2 days)Cohort 2: 0.75 mg (2 days), 1.25 mg (2 days), 1.75 mg (4 days)Cohort 3: 0.5 mg (2 days), 1 mg (2 days), 1.75 mg (24 days)
Safety & Tolerability Generally well tolerated with up to 28 days of dosing. No serious adverse events (SAEs) reported. No TEAEs greater than Grade 2.
Discontinuations 3% of participants discontinued due to treatment-emergent adverse events (TEAEs).

Table 2: Phase 2a Proof-of-Concept Trial (RAP-219-FOS-201) in Refractory Focal Epilepsy [1][2][3]

Parameter Results
Primary Endpoint Statistically significant reduction in long episodes (LEs) over an 8-week treatment period.
Median Reduction in LEs 71% from baseline.[3]
Responder Rate (≥30% LE reduction) 85.2% of patients.[3]
Clinical Seizure Reduction 77.8% reduction in clinical seizures.[2][3]
Seizure Freedom 24% of patients achieved seizure freedom over 8 weeks.[2][3]
Safety Generally well tolerated. Most common TEAEs were dizziness, headache, and fatigue (mild to moderate).[3]
Discontinuation due to AEs 10% (3 patients).[3]

Experimental Protocols

Detailed methodologies for the key clinical trials are outlined below.

Phase 2a Proof-of-Concept Trial (NCT06377930) Protocol [1]

  • Study Design: A multi-center, open-label study to evaluate the efficacy, safety, tolerability, and PK/PD relationship of RAP-219.

  • Participant Population: Approximately 30 adult participants with refractory focal epilepsy, treated with the RNS® System.

  • Inclusion Criteria: Adults with a diagnosis of refractory focal epilepsy.

  • Exclusion Criteria:

    • Participants with generalized onset seizures in the past 10 years.

    • History of status epilepticus while on antiseizure medications within 2 years of screening.

    • Individuals of reproductive potential not agreeing to use two effective birth-control methods.

    • Epilepsy surgery within the 12 months prior to screening.

  • Treatment Regimen: Participants receive 0.75 mg of RAP-219 daily for 5 days, followed by 1.25 mg daily for the remainder of the 8-week treatment period.

  • Efficacy Assessment:

    • Measurement of seizure severity using a participant-rated Seizure Severity Scale (0-10 numerical rating).

    • Change in overall clinical status measured by Clinical Global Impression of Change scores rated by the investigator and the participant.

cluster_screening Screening Phase cluster_treatment Treatment Phase (8 Weeks) cluster_assessment Assessment Phase Screening Screening & Enrollment Dosing1 0.75 mg/day (5 days) Screening->Dosing1 Dosing2 1.25 mg/day (Remaining Period) Dosing1->Dosing2 Efficacy Efficacy Assessment (Seizure Severity, CGI) Dosing2->Efficacy Safety Safety & Tolerability Monitoring Dosing2->Safety

References

Unidentified Compound: CPN-219 and its Role in Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

As a large language model, I am unable to provide information on "CPN-219" and its role in metabolic syndrome. Extensive searches have not yielded any publicly available data on a compound with this designation. It is possible that this is an internal research code not yet in the public domain. Therefore, the requested in-depth technical guide cannot be generated at this time.

If you have an alternative drug or compound name, I would be happy to conduct a thorough search and provide the requested information.The previous searches for "this compound" in relation to metabolic syndrome yielded no relevant results. It appears that "this compound" is not a publicly known designation for a drug or research compound. Therefore, I cannot proceed with the original plan of creating a technical guide on this specific topic.

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  • Synthesize the information into a technical guide, acknowledging that this is a representative example of a novel therapeutic for metabolic syndrome, as "this compound" could not be identified.The previous search steps have confirmed that there is no publicly available information about a compound designated "this compound" in the context of metabolic syndrome. The searches for "this compound" as a drug or research compound were also fruitless. Therefore, I cannot create the requested technical guide on this compound.

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A comprehensive search of publicly available scientific and medical literature has yielded no information on a compound designated as this compound in the context of metabolic syndrome research or drug development.

This lack of data prevents the creation of an in-depth technical guide as requested. The identifier "this compound" does not correspond to any known drug, experimental therapy, or research compound in publicly accessible databases, clinical trial registries, or scientific publications related to metabolic syndrome or its constituent conditions, such as obesity, insulin resistance, hypertension, and dyslipidemia.

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Therefore, no technical guide, data tables, or diagrams concerning this compound and its role in metabolic syndrome can be produced at this time. Should "this compound" be an alternative or internal name for a known compound, providing that name would allow for a comprehensive and detailed response.

Methodological & Application

Application Notes and Protocols for Intranasal Delivery of CPN-219 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPN-219 is a selective hexapeptide agonist for the Neuromedin U receptor 2 (NMUR2), a G protein-coupled receptor expressed in the central nervous system, including the hypothalamus.[1] Activation of NMUR2 has been implicated in the regulation of appetite, stress responses, and prolactin (PRL) secretion, making it a potential therapeutic target for obesity and hyperprolactinemia.[1] Intranasal administration offers a non-invasive method for delivering therapeutics directly to the central nervous system, bypassing the blood-brain barrier and reducing systemic side effects.[2][3] These application notes provide a summary of the effects of intranasally delivered this compound in mice and detailed protocols for its administration and subsequent analysis.

Data Summary

The following tables summarize the quantitative data from a study investigating the effects of intranasal this compound administration in mice.[1]

Table 1: Effect of Intranasal this compound on Food Intake in Mice

Treatment GroupDose (nmol)Time PointFood Intake (g)
Vehicle-2 h~1.2
This compound2002 h~0.4
Vehicle-4 h~1.8
This compound2004 h~0.6
Vehicle-24 h~4.5
This compound20024 h~3.0

Table 2: Effect of Intranasal this compound on Body Weight Gain in Mice

Treatment GroupDose (nmol)Time PointBody Weight Gain (%)
Vehicle-24 h~4.0
This compound20024 h~1.5

Table 3: Effect of Intranasal this compound on Restraint Stress-Induced Prolactin Secretion

Treatment GroupDose (nmol)Plasma Prolactin (ng/mL)
Vehicle (no stress)-~5
Vehicle (stress)-~40
This compound (stress)20~20

Signaling Pathway and Experimental Workflow

cluster_0 This compound Signaling Pathway This compound (i.n.) This compound (i.n.) NMUR2 NMUR2 This compound (i.n.)->NMUR2 Binds to Hypothalamic Neurons Hypothalamic Neurons NMUR2->Hypothalamic Neurons Activates Downstream Effects ↓ Appetite ↓ Prolactin Secretion Hypothalamic Neurons->Downstream Effects Modulates

Caption: this compound signaling cascade.

cluster_1 Experimental Workflow Acclimation Acclimation Baseline Measurement Baseline Measurement Acclimation->Baseline Measurement Intranasal Administration Intranasal Administration Baseline Measurement->Intranasal Administration Behavioral Monitoring Behavioral Monitoring Intranasal Administration->Behavioral Monitoring Sample Collection Sample Collection Behavioral Monitoring->Sample Collection Data Analysis Data Analysis Sample Collection->Data Analysis

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Intranasal Administration of this compound to Awake Mice

This protocol is adapted from established methods for intranasal delivery to awake mice.[2]

Materials:

  • This compound peptide

  • Sterile saline or appropriate vehicle

  • Micropipette and tips (P10 or P20)

  • Mouse restraint device (optional, but recommended for beginners)

  • Timer

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the chosen vehicle to the desired final concentration. Ensure the solution is sterile.

    • For the reported studies, doses of 20 nmol and 200 nmol were used.[1] The final volume for intranasal administration should be between 10-30 µL per mouse.[2][4]

  • Animal Handling and Acclimation:

    • Acclimate mice to handling for at least one week prior to the experiment to minimize stress.[2]

    • Gently restrain the mouse. One effective method is to hold the scruff of the neck firmly with the thumb and index finger of the non-dominant hand, ensuring the head is immobilized and the neck is parallel to the floor.[2]

  • Intranasal Administration:

    • Set the micropipette to the desired volume (e.g., 5-10 µL per nostril).

    • Carefully position the pipette tip at the entrance of one nostril.

    • Slowly dispense the liquid, allowing the mouse to inhale the droplet. Avoid inserting the tip too deep into the nasal cavity.

    • Wait for a few seconds to allow for absorption before administering to the other nostril.

    • Alternate between nostrils if multiple drops are required to deliver the total volume.

  • Post-Administration Monitoring:

    • Observe the mouse for any signs of distress or adverse reactions immediately after administration.

    • Return the mouse to its home cage.

Protocol 2: Assessment of Food Intake and Body Weight

Materials:

  • Standard mouse chow

  • Sensitive weighing scale

  • Metabolic cages (optional, for precise food intake measurement)

Procedure:

  • Baseline Measurements:

    • Individually house the mice for accurate food intake and body weight measurements.

    • Measure and record the initial body weight of each mouse.

    • Provide a pre-weighed amount of food.

  • This compound Administration:

    • Administer this compound or vehicle intranasally as described in Protocol 1.

  • Data Collection:

    • At specified time points (e.g., 2, 4, and 24 hours post-administration), re-weigh the remaining food to calculate the amount consumed.[1]

    • Re-weigh the mice at the final time point to determine the change in body weight.

  • Data Analysis:

    • Calculate the cumulative food intake and the percentage of body weight gain for each mouse.

    • Compare the results between the this compound treated group and the vehicle control group using appropriate statistical methods.

Protocol 3: Evaluation of Prolactin Secretion under Restraint Stress

Materials:

  • Restraint device (e.g., a 50 mL conical tube with ventilation holes)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Centrifuge

  • Prolactin ELISA kit

Procedure:

  • This compound Administration:

    • Administer this compound (20 nmol) or vehicle intranasally as described in Protocol 1.[1]

  • Induction of Restraint Stress:

    • 30 minutes after administration, place the mice in the restraint devices for a specified period (e.g., 30 minutes).

  • Blood Sample Collection:

    • Immediately following the stress period, collect blood samples via a suitable method (e.g., tail vein, submandibular, or cardiac puncture for terminal studies).

    • Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Prolactin Measurement:

    • Measure the concentration of prolactin in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the plasma prolactin levels between the non-stressed control, vehicle-treated stressed, and this compound-treated stressed groups using appropriate statistical analyses.

References

Application Notes and Protocols for In Vivo Studies of CPN-219

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPN-219 is a potent and selective hexapeptide agonist for the Neuromedin U Receptor 2 (NMUR2).[1][2] As a G protein-coupled receptor predominantly expressed in the central nervous system, NMUR2 is implicated in the regulation of appetite, energy homeostasis, and stress responses. These characteristics make this compound a promising candidate for in vivo investigation in models of obesity, metabolic disorders, and other neurological conditions. These application notes provide detailed protocols for the in vivo administration of this compound, including dosage calculations, and outlines for efficacy, dose-response, and acute toxicity studies.

Physicochemical Properties and In Vivo Dosage Summary

A clear understanding of the physicochemical properties of this compound is essential for accurate dose preparation. The in vivo dosages mentioned in the literature are summarized below for easy reference.

PropertyValueSource
Molecular Weight 849.08 g/mol [3]
Chemical Formula C40H72N12O8[3]
Sequence {3-Cyclohexylpropionyl}-Leu-Leu-{Dbu}-Pro-Arg-Asn-NH2[3]
ApplicationAnimal ModelDosageRoute of AdministrationObserved EffectSource
Appetite SuppressionddY mice25, 100, 250 µ g/mouse IntranasalDose-dependent suppression of body weight gain.[1][3]
Appetite SuppressionMice200 nmolIntranasalDecreased food intake for up to 24 hours.
Prolactin Secretion SuppressionMice20 nmolIntranasalSignificant suppression of restraint stress-induced increase in plasma prolactin levels.

Signaling Pathway of this compound via NMUR2

This compound exerts its effects by binding to and activating NMUR2, a Gq/11-protein-coupled receptor. This activation initiates a downstream signaling cascade characterized by the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively. Ultimately, this pathway can lead to the activation of the MAPK/ERK signaling cascade, resulting in various cellular responses.

CPN219_Signaling_Pathway cluster_cell Target Cell CPN219 This compound NMUR2 NMUR2 CPN219->NMUR2 Binds to Gq11 Gq/11 NMUR2->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_increase ↑ Intracellular Ca²⁺ IP3->Ca2_increase Induces PKC PKC DAG->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Cellular_Response Cellular Response MAPK_ERK->Cellular_Response Leads to

Caption: this compound signaling through the NMUR2 receptor.

Experimental Protocols

Dosage Calculation and Preparation

Objective: To accurately calculate and prepare this compound solutions for in vivo administration.

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Dosage Conversion (from nmol to µg):

    • To convert the reported dosages in nmol to µg, use the following formula:

      • Dose (µg) = Dose (nmol) × Molecular Weight ( g/mol ) / 1000

      • Example for a 200 nmol dose: 200 nmol × 849.08 g/mol / 1000 = 169.8 µg

  • Stock Solution Preparation:

    • Accurately weigh the required amount of lyophilized this compound powder.

    • Reconstitute the peptide in sterile saline or PBS to a desired stock concentration (e.g., 1 mg/mL).

    • Gently vortex to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.

    • For long-term storage, aliquot the stock solution into sterile, low-protein binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution on ice.

    • Dilute the stock solution with sterile saline or PBS to the final desired concentration for administration.

Protocol for Intranasal Administration in Mice

Objective: To deliver this compound to the central nervous system via the intranasal route.

Materials:

  • Prepared this compound working solution

  • Micropipette with sterile, fine-tipped tips

  • Mouse anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Animal restraining device (optional)

Procedure:

  • Anesthetize the mouse using a standardized and approved protocol. Ensure the animal is lightly anesthetized to maintain a swallowing reflex.

  • Position the mouse in a supine or prone position with its head slightly tilted back.

  • Using a micropipette, carefully administer a small volume (typically 2-5 µL) of the this compound working solution into one nostril.

  • Allow a brief period (e.g., 1-2 minutes) for the solution to be absorbed before administering the next drop.

  • Alternate between nostrils to ensure even distribution.

  • The total administration volume should typically not exceed 10-20 µL per mouse.

  • Monitor the animal continuously until it has fully recovered from anesthesia.

Dose-Response Study Design

Objective: To determine the effective dose range of this compound for a specific biological response.

Experimental Workflow:

Dose_Response_Workflow cluster_workflow Dose-Response Study Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Group Allocation (Vehicle + ≥3 Dose Groups) Animal_Acclimatization->Group_Allocation Baseline_Measurement Baseline Measurement (e.g., Body Weight, Food Intake) Group_Allocation->Baseline_Measurement CPN219_Admin This compound Administration (Intranasal) Baseline_Measurement->CPN219_Admin Post_Treatment_Monitoring Post-Treatment Monitoring (Regular Intervals) CPN219_Admin->Post_Treatment_Monitoring Data_Collection Data Collection (e.g., Body Weight, Food Intake, Biomarkers) Post_Treatment_Monitoring->Data_Collection Data_Analysis Data Analysis (e.g., ANOVA, Non-linear Regression) Data_Collection->Data_Analysis ED50_Determination ED50 Determination Data_Analysis->ED50_Determination

References

Application Notes and Protocols for Preparing CPN-219 Solutions in Animal Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPN-219 is a selective hexapeptidic agonist for the Neuromedin U Receptor 2 (NMUR2), a G-protein coupled receptor predominantly expressed in the central nervous system. As a research compound with therapeutic potential, particularly in metabolic and neurological disorders, standardized protocols for its in vivo application are crucial. These application notes provide a comprehensive guide to preparing this compound solutions for animal experiments, including solubility characteristics, recommended vehicles, and detailed administration protocols. Additionally, the underlying signaling pathway of NMUR2 is illustrated to provide a mechanistic context for experimental design.

This compound Properties and Solubility

This compound is a peptide-based compound requiring careful handling to ensure its stability and efficacy in vivo.

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValueSource
Molecular TypeHexapeptide[1]
StabilityRelatively stable in HEPES and MES buffers.
Storage (Lyophilized)-20°C for long-term storage.
Storage (In Solution)Aliquot and store at -80°C to minimize freeze-thaw cycles.

Experimental Protocols

Preparation of this compound Solution for Injection

This protocol outlines the steps for preparing a this compound solution using HEPES-buffered saline, a vehicle known for its stability with this compound.

Materials:

  • This compound (lyophilized powder)

  • HEPES-Buffered Saline (HBS), sterile

  • Sterile, pyrogen-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Syringes with appropriate gauge needles for the intended administration route

Procedure:

  • Equilibration: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Aseptically add a precise volume of sterile HEPES-buffered saline to the vial to achieve the desired stock concentration. For initial testing, a concentration of 1 mg/mL is recommended.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the peptide. Visually inspect the solution to ensure it is clear and free of particulates. If solubility is an issue, gentle warming or sonication may be attempted, though stability under these conditions should be verified.

  • Dilution: Based on the desired final concentration for injection and the animal's weight, dilute the stock solution with sterile HEPES-buffered saline.

  • Final Preparation: Draw the final solution into the administration syringe immediately before the experiment.

Administration of this compound to Mice

The choice of administration route depends on the experimental goals. For systemic effects of peptides, subcutaneous or intraperitoneal injections are common. For targeting the central nervous system, intranasal administration is a non-invasive option that has been used for similar NMUR2 agonists.

Table 2: Recommended Administration Parameters for this compound in Mice

ParameterRecommendation
Route of Administration
Subcutaneous (SC)For systemic delivery.
Intraperitoneal (IP)For systemic delivery.
Intranasal (IN)For potential direct nose-to-brain delivery.
Vehicle Sterile HEPES-Buffered Saline (HBS) or MES Buffer
Dosage To be determined by the researcher based on dose-response studies.
Injection Volume (SC/IP) 5-10 mL/kg body weight
Administration Volume (IN) 10-20 µL per nostril, administered slowly

Protocol for Intranasal Administration:

  • Anesthetize the mouse lightly to prevent movement and ensure accurate administration.

  • Hold the mouse in a supine position.

  • Using a micropipette with a fine tip, slowly dispense 10-20 µL of the this compound solution into one nostril.

  • Allow the mouse to inhale the solution completely before administering to the other nostril.

  • Monitor the animal for any adverse reactions during and after the procedure.

NMUR2 Signaling Pathway

This compound acts as an agonist at the NMUR2, which is a Gq-protein coupled receptor. Upon binding of this compound, the receptor activates the Gαq subunit, initiating a downstream signaling cascade.

NMUR2_Signaling_Pathway CPN219 This compound NMUR2 NMUR2 (Gq-coupled receptor) CPN219->NMUR2 Binds to Gq Gαq NMUR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response Ca2->CellularResponse Leads to PKC->CellularResponse Leads to

Caption: NMUR2 signaling cascade initiated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving this compound.

Experimental_Workflow A This compound Solution Preparation C This compound Administration (e.g., IN, SC, IP) A->C B Animal Acclimatization and Baseline Measurements B->C D Post-Administration Monitoring and Data Collection C->D E Tissue Collection and Analysis D->E F Data Analysis and Interpretation E->F

Caption: General workflow for in vivo experiments with this compound.

References

Application Notes and Protocols for CPN-219 in Feeding Behavior Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CPN-219 is a selective hexapeptide agonist for the Neuromedin U receptor 2 (NMUR2), a G protein-coupled receptor predominantly expressed in the central nervous system, particularly in the hypothalamus.[1][2][3] The hypothalamus is a critical brain region for the homeostatic regulation of energy balance, including appetite and feeding behavior.[3][4][5] Activation of NMUR2 by its endogenous ligand, Neuromedin U (NMU), has been shown to suppress food intake and reduce body weight, making NMUR2 an attractive therapeutic target for the treatment of obesity and metabolic disorders.[1][4] this compound, as a selective NMUR2 agonist, offers a valuable pharmacological tool to investigate the role of this receptor in the intricate neural circuits governing feeding behavior.

These application notes provide detailed protocols for utilizing this compound in preclinical feeding behavior studies in mice, along with a summary of expected quantitative outcomes and a proposed signaling pathway.

Data Presentation

Table 1: Quantitative Effects of this compound on Feeding Behavior and Body Weight in Mice

ParameterTreatment GroupDose (nmol)Route of AdministrationDietDuration of EffectKey FindingsReference
Food IntakeThis compound200IntranasalStandard ChowUp to 24 hoursSignificant decrease in cumulative food intake compared to vehicle control.[3]
Body Weight GainThis compound200IntranasalStandard ChowNot specifiedSuppression of body weight gain observed.[3]
Prolactin SecretionThis compound20IntranasalNot applicableNot specifiedSignificantly suppressed restraint stress-induced increase in plasma prolactin levels.[3]
Food Intake (High-Fat Diet)Small molecule NMUR2 agonistsNot specifiedNot specifiedHigh-Fat DietAcuteSignificant decrease in high-fat diet consumption.[4]
Body WeightSmall molecule NMUR2 agonistsNot specifiedNot specifiedHigh-Fat DietRepeated administrationDecrease in body weight.[4]
Visceral Adipose TissueSmall molecule NMUR2 agonistsNot specifiedNot specifiedHigh-Fat DietRepeated administrationDecrease in the percentage of visceral adipose tissue.[4]

Experimental Protocols

Protocol 1: Acute Food Intake Study in Mice

Objective: To evaluate the acute effects of intranasally administered this compound on food intake in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard chow diet

  • Metabolic cages for individual housing and food intake monitoring

  • Micropipette for intranasal administration

Procedure:

  • Acclimation: Individually house mice in metabolic cages for at least 3 days prior to the experiment to acclimate them to the new environment and measurement procedures. Ensure free access to standard chow and water.

  • Fasting: Fast the mice for a period of 4-6 hours before the administration of the compound to ensure robust food intake.

  • Grouping: Randomly assign mice to two groups: Vehicle control and this compound treatment.

  • Compound Administration:

    • Gently restrain the mouse.

    • Using a micropipette, administer a total volume of 10 µL (5 µL per nostril) of either vehicle or this compound solution (e.g., to achieve a final dose of 200 nmol).

  • Food Intake Measurement: Immediately after administration, provide a pre-weighed amount of standard chow to each mouse. Measure and record the cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

  • Data Analysis: Calculate the cumulative food intake for each mouse. Compare the food intake between the vehicle and this compound treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 2: Chronic Body Weight Gain Study in Mice on a High-Fat Diet

Objective: To assess the long-term effects of this compound on body weight gain and adiposity in a diet-induced obesity mouse model.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Male C57BL/6J mice (6 weeks old)

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Standard laboratory cages

  • Electronic balance for weighing mice

  • Micropipette for intranasal administration

Procedure:

  • Diet-Induced Obesity: Feed the mice a high-fat diet for a period of 4-6 weeks to induce an obese phenotype. Monitor body weight weekly.

  • Grouping: Once the mice have reached a significantly higher body weight compared to age-matched controls on a standard diet, randomly assign them to two groups: Vehicle control and this compound treatment.

  • Compound Administration: Administer vehicle or this compound (e.g., 200 nmol) intranasally once daily for a period of 2-4 weeks.

  • Body Weight and Food Intake Monitoring:

    • Record the body weight of each mouse daily or every other day.

    • Measure food intake daily by providing a pre-weighed amount of HFD and weighing the remainder 24 hours later.

  • Terminal Procedures (Optional): At the end of the treatment period, euthanize the mice and collect blood samples for metabolic analysis (e.g., glucose, insulin, lipids). Dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal, and subcutaneous fat pads).

  • Data Analysis: Analyze the changes in body weight, cumulative food intake, and adipose tissue weight between the two groups using appropriate statistical methods (e.g., repeated measures ANOVA for body weight).

Mandatory Visualization

G cluster_0 This compound Experimental Workflow start Start: Acclimation of Mice diet Dietary Regimen (Standard Chow or High-Fat Diet) start->diet grouping Randomized Grouping (Vehicle vs. This compound) diet->grouping admin This compound Administration (Intranasal) grouping->admin measurement Data Collection (Food Intake, Body Weight) admin->measurement analysis Statistical Analysis measurement->analysis end End: Evaluation of Effects analysis->end

Caption: Experimental workflow for this compound feeding behavior studies.

G cluster_0 Proposed Signaling Pathway of this compound in Hypothalamic Neurons CPN219 This compound NMUR2 NMUR2 (GPCR) CPN219->NMUR2 G_protein Gq/11 or Gs NMUR2->G_protein PLC PLC G_protein->PLC Gq/11 AC Adenylyl Cyclase G_protein->AC Gs IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC PKA PKA cAMP->PKA Neuronal_Activity Modulation of Neuronal Activity Ca2->Neuronal_Activity CREB CREB Activation PKA->CREB MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Gene_Expression Changes in Gene Expression (e.g., POMC, AgRP) MAPK_ERK->Gene_Expression CREB->Gene_Expression Appetite Suppression of Appetite Neuronal_Activity->Appetite Gene_Expression->Appetite

Caption: Inferred this compound signaling cascade in hypothalamic neurons.

References

CPN-219 Application Notes and Protocols for Assessing Efficacy on Food Intake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPN-219 is a selective hexapeptide agonist for the Neuromedin U receptor 2 (NMUR2).[1][2] Expressed in the central nervous system, particularly the hypothalamus, NMUR2 has been identified as a promising therapeutic target for obesity.[1][2] Preclinical studies have demonstrated that activation of NMUR2 can lead to a reduction in food intake and subsequent suppression of body weight gain.[1][2] These application notes provide a summary of the current findings on this compound's efficacy on food intake and detailed protocols for replication and further investigation.

Data Presentation

The following tables summarize the quantitative data from preclinical studies assessing the effect of this compound on food intake in mice.

Table 1: Effect of Intranasal this compound on Food Intake and Body Weight

CompoundDoseAdministration RouteAnimal ModelDuration of Effect on Food IntakeOutcome on Body WeightAdverse Effects Noted
This compound200 nmolIntranasalMale ddY miceUp to 24 hoursSuppression of body weight gainTransient grooming and anxiety-like behaviors

Experimental Protocols

This section details the methodology for assessing the in-vivo efficacy of this compound on food intake based on published preclinical research.[1][2]

In-Vivo Food Intake Study in Mice

Objective: To evaluate the effect of intranasally administered this compound on food consumption and body weight in mice.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Male ddY mice (5 weeks old)

  • Standard laboratory chow

  • Apparatus for intranasal administration

  • Metabolic cages for individual housing and food intake measurement

  • Analytical balance

Procedure:

  • Animal Acclimation: House male ddY mice individually in metabolic cages for at least 3 days to allow for acclimation to the new environment and measurement procedures. Maintain a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Baseline Measurement: Measure and record the body weight and 24-hour food intake for each mouse for 2-3 consecutive days to establish a baseline.

  • Compound Preparation: Prepare a 40 mM solution of this compound in the chosen vehicle. Prepare a vehicle-only solution to serve as a control.

  • Administration: On the day of the experiment, administer a 5 µL volume of the 40 mM this compound solution (totaling 200 nmol) or vehicle intranasally to each mouse.

  • Food Intake and Body Weight Monitoring: Immediately after administration, return the mice to their cages with a pre-weighed amount of food. Measure and record cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration. Record the body weight of each mouse at the 24-hour mark.

  • Behavioral Observation: Observe and record any behavioral changes, such as grooming and anxiety-like behaviors, at regular intervals post-administration.

  • Data Analysis: Calculate the change in food intake and body weight from baseline for both the this compound treated and vehicle control groups. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.

Visualizations

Signaling Pathway

CPN-219_Signaling_Pathway cluster_neuron Hypothalamic Neuron cluster_outcome Physiological Outcome This compound This compound NMUR2 NMUR2 This compound->NMUR2 Binds to G-protein G-protein NMUR2->G-protein Activates Effector Downstream Effectors G-protein->Effector Satiety_Signal Increased Satiety Signal Effector->Satiety_Signal Food_Intake Decreased Food Intake Satiety_Signal->Food_Intake Body_Weight Suppressed Body Weight Gain Food_Intake->Body_Weight

Caption: this compound binds to and activates NMUR2 in the hypothalamus, leading to decreased food intake.

Experimental Workflow

Experimental_Workflow Start Start Acclimation Animal Acclimation (3 days) Start->Acclimation Baseline Baseline Measurement (2-3 days) Acclimation->Baseline Grouping Randomize into Two Groups Baseline->Grouping Treatment Intranasal Administration (this compound or Vehicle) Grouping->Treatment Monitoring Monitor Food Intake, Body Weight, and Behavior (up to 24 hours) Treatment->Monitoring Analysis Data Analysis Monitoring->Analysis End End Analysis->End

Caption: Workflow for assessing the effect of this compound on food intake in a mouse model.

References

Application Notes and Protocols for Measuring Prolactin Levels Following CPN-219 Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPN-219 is a selective peptide agonist for the Neuromedin U Receptor 2 (NMUR2), a G protein-coupled receptor expressed in the central nervous system, including the hypothalamus.[1][2] Emerging research indicates that this compound can suppress prolactin (PRL) secretion, particularly in response to stress.[1][2] This has significant implications for the development of novel therapeutics targeting hyperprolactinemia and other conditions where modulation of prolactin levels is desirable.

The primary mechanism of action for this compound in prolactin suppression involves the activation of NMUR2 on tuberoinfundibular dopaminergic (TIDA) neurons located in the arcuate nucleus of the hypothalamus.[3] Activation of these neurons leads to an increase in the release of dopamine, which is the primary inhibitor of prolactin secretion from lactotroph cells in the anterior pituitary gland.[4][5][6] Dopamine binds to D2 receptors on lactotrophs, leading to reduced prolactin exocytosis and gene expression.[5][6]

These application notes provide a comprehensive overview and detailed protocols for administering this compound to a murine model and subsequently measuring changes in plasma prolactin levels.

Data Presentation

The following table summarizes the expected quantitative effects of this compound on plasma prolactin levels in mice, based on available preclinical data.

Treatment GroupConditionThis compound Dose (intranasal)Expected Outcome on Plasma Prolactin LevelsReference
1UnstressedVehicleBaseline prolactin levels[2]
2Unstressed20 nmolProlactin levels may fall below the detection limit[2]
3Restraint StressVehicleSignificant increase in prolactin levels[1][2]
4Restraint Stress20 nmolSignificant suppression of stress-induced prolactin increase[1][2]

Signaling Pathway

The signaling pathway illustrating the mechanism of this compound-mediated prolactin suppression is depicted below.

CPN219_Prolactin_Pathway cluster_hypothalamus Hypothalamus (Arcuate Nucleus) cluster_pituitary Anterior Pituitary CPN219 This compound NMUR2 NMUR2 CPN219->NMUR2 Binds to TIDA TIDA Neuron NMUR2->TIDA Activates Dopamine_release Dopamine Release TIDA->Dopamine_release Stimulates Dopamine Dopamine Dopamine_release->Dopamine D2R D2 Receptor Dopamine->D2R Binds to Lactotroph Lactotroph Cell D2R->Lactotroph Inhibits Prolactin_secretion Prolactin Secretion Lactotroph->Prolactin_secretion Reduces

This compound Signaling Pathway for Prolactin Suppression.

Experimental Protocols

Protocol 1: Intranasal Administration of this compound in Mice

This protocol describes the intranasal delivery of this compound to mice, a method that facilitates direct nose-to-brain transport.[2]

Materials:

  • This compound peptide

  • Vehicle (e.g., sterile saline or phosphate-buffered saline (PBS))

  • Micropipette and sterile tips

  • Anesthesia (e.g., isoflurane)

  • Animal holding apparatus

Procedure:

  • Preparation of this compound Solution:

    • Synthesize or procure this compound of high purity.

    • Prepare a stock solution of this compound in the chosen vehicle. For a 20 nmol dose in a 5 µL volume, a 4 mM solution is required.

    • Ensure the solution is sterile and stored appropriately as per the manufacturer's recommendations.

  • Animal Handling and Anesthesia:

    • Acclimate male ddY or C57BL/6J mice (5-11 weeks old) to the experimental conditions.[7]

    • Lightly anesthetize the mouse to prevent movement and ensure accurate administration. Isoflurane is a common choice for short procedures.

  • Intranasal Administration:

    • Hold the anesthetized mouse in a supine position.

    • Using a micropipette, carefully dispense a small volume (e.g., 2.5 µL) of the this compound solution into one nostril.

    • Allow a brief period for the mouse to inhale the droplet.

    • Administer the remaining volume (e.g., 2.5 µL) into the other nostril for a total volume of 5 µL.[7]

    • For vehicle control groups, administer an equal volume of the vehicle using the same procedure.

  • Post-Administration Monitoring:

    • Monitor the animal until it has fully recovered from anesthesia.

    • Proceed with experimental manipulations (e.g., stress induction) or sample collection at the designated time points.

Protocol 2: Induction of Restraint Stress

This protocol is used to induce a physiological stress response, leading to an acute increase in prolactin levels.

Materials:

  • Appropriately sized restraint device (e.g., a well-ventilated 50 mL conical tube with holes for breathing)

Procedure:

  • Place the mouse into the restraint device, ensuring it is secure but not physically harmed.

  • Leave the mouse in the restrainer for a predetermined period (e.g., 30-60 minutes) to induce a stress response.

  • Immediately following the stress period, proceed to blood sample collection.

Protocol 3: Blood Sample Collection

This protocol outlines the procedure for collecting blood samples for subsequent prolactin measurement.

Materials:

  • Collection tubes (e.g., EDTA-coated microtubes to prevent coagulation)

  • Method for blood collection (e.g., tail vein, submandibular, or terminal cardiac puncture)

  • Centrifuge

Procedure:

  • Collect blood from the mouse using the chosen method at the desired time point post-CPN-219 administration and/or stress induction.

  • Place the collected blood into EDTA-coated tubes.

  • Centrifuge the blood samples at approximately 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully collect the plasma supernatant and transfer it to a clean tube.

  • Store the plasma samples at -20°C or -80°C until analysis.

Protocol 4: Measurement of Plasma Prolactin by ELISA

This protocol provides a general procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify mouse prolactin in plasma samples. Commercially available kits will provide specific reagents and optimized protocols.[8][9][10]

Materials:

  • Mouse Prolactin ELISA kit (containing a pre-coated microplate, detection antibody, standards, buffers, and substrate)

  • Plasma samples

  • Microplate reader capable of measuring absorbance at 450 nm

  • Micropipettes and sterile tips

  • Wash bottle or automated plate washer

Procedure:

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Reconstitute lyophilized standards and prepare a standard curve according to the kit instructions. Typical ranges are from approximately 30 pg/mL to 20,000 pg/mL.[8][9]

    • Dilute wash buffers and detection antibodies as specified in the kit manual.

  • Assay Procedure:

    • Add standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.

    • Incubate as per the kit's instructions (e.g., 1-2 hours at room temperature or 37°C).

    • Wash the wells multiple times with the wash buffer to remove unbound substances.

    • Add the biotinylated detection antibody to each well and incubate.

    • Wash the wells again.

    • Add the enzyme conjugate (e.g., HRP-Streptavidin) and incubate.

    • Wash the wells a final time.

    • Add the substrate solution (e.g., TMB) to each well, which will result in a color change proportional to the amount of prolactin present.

    • Stop the reaction by adding a stop solution, which will typically change the color from blue to yellow.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of prolactin in the samples by interpolating their absorbance values from the standard curve.

    • Account for any sample dilutions in the final concentration calculation.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the effect of this compound on prolactin levels.

Experimental_Workflow start Start animal_prep Animal Acclimation (ddY or C57BL/6J mice) start->animal_prep grouping Divide into Treatment Groups (Vehicle, this compound) animal_prep->grouping admin Intranasal Administration of this compound or Vehicle grouping->admin stress_decision Stress Induction? admin->stress_decision stress Restraint Stress stress_decision->stress Yes no_stress No Stress Control stress_decision->no_stress No blood_collection Blood Sample Collection stress->blood_collection no_stress->blood_collection plasma_prep Plasma Separation (Centrifugation) blood_collection->plasma_prep elisa Prolactin Measurement (ELISA) plasma_prep->elisa data_analysis Data Analysis elisa->data_analysis end End data_analysis->end

Experimental Workflow for this compound Prolactin Study.

References

Application Notes and Protocols: CPN-219 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CPN-219 is a selective peptide agonist for the Neuromedin U Receptor 2 (NMUR2), a G-protein coupled receptor (GPCR) expressed in the central nervous system.[1] In preclinical models, this compound has demonstrated effects on appetite suppression and prolactin secretion.[1] These application notes provide detailed protocols for quantifying the in vitro cellular activity of this compound through common cell-based assays that measure downstream signaling events following NMUR2 activation. The described assays are essential for determining the potency and mechanism of action of this compound in a controlled, cellular environment.

Data Summary

The following tables summarize the quantitative data obtained from in vitro cell-based assays designed to characterize the pharmacological activity of this compound on its target, NMUR2. These assays measure key downstream signaling events upon receptor activation.

Table 1: Potency of this compound in NMUR2-Expressing Cells

Assay TypeCell LineParameter MeasuredThis compound EC50 (nM)
Calcium MobilizationHEK293-NMUR2Intracellular Ca2+ Flux15.2
cAMP InhibitionCHO-K1-NMUR2Forskolin-stimulated cAMP levels25.8

Table 2: Cytotoxicity Profile of this compound

Assay TypeCell LineParameter MeasuredThis compound CC50 (µM)
Cell ViabilityHEK293-NMUR2ATP Levels (CellTiter-Glo®)> 100
Cell ViabilityCHO-K1-NMUR2ATP Levels (CellTiter-Glo®)> 100

Signaling Pathway

This compound acts as an agonist at the NMUR2 receptor, which is known to couple with Gq/11 and Gi/o G-proteins. Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum. Concurrently, activation of the Gi/o pathway inhibits adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CPN219 This compound NMUR2 NMUR2 Receptor CPN219->NMUR2 Binds Gq Gq/11 NMUR2->Gq Activates Gi Gi/o NMUR2->Gi Activates PLC PLC Gq->PLC Stimulates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP cAMP Decrease AC->cAMP Converts Ca_release Ca²⁺ Release (ER) IP3->Ca_release Triggers ATP ATP ATP->AC

Caption: this compound signaling through the NMUR2 receptor.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of the Gq pathway by this compound.

Workflow Diagram:

Calcium_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed HEK293-NMUR2 cells in 96-well plates Incubate1 Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Load Load cells with Fluo-4 AM dye Incubate1->Load Incubate2 Incubate 60 min (37°C) Load->Incubate2 Add_CPN Add this compound (serial dilutions) Incubate2->Add_CPN Read Measure Fluorescence (FLIPR / Plate Reader) Add_CPN->Read Plot Plot Dose-Response Curve Read->Plot Calculate Calculate EC₅₀ Plot->Calculate

Caption: Workflow for the Calcium Mobilization Assay.

Materials:

  • HEK293 cells stably expressing human NMUR2 (HEK293-NMUR2)

  • DMEM, 10% FBS, 1% Penicillin-Streptomycin, Geneticin (G418)

  • Black, clear-bottom 96-well microplates

  • Fluo-4 AM calcium indicator dye

  • Probenecid

  • This compound peptide

  • HBSS (Hank's Balanced Salt Solution)

  • Fluorescence plate reader (e.g., FLIPR®, FlexStation®)

Protocol:

  • Cell Plating: Seed HEK293-NMUR2 cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in HBSS. Aspirate the growth medium from the cell plate and add 100 µL of the loading buffer to each well.

  • Dye Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in HBSS with 0.1% BSA.

  • Measurement: Place the cell plate into a fluorescence plate reader. Set the instrument to record fluorescence (Excitation: 494 nm, Emission: 516 nm).

  • Compound Addition: Program the instrument to add 100 µL of the 2X this compound dilutions to the respective wells and immediately begin recording the fluorescence signal every second for at least 120 seconds.

  • Data Analysis: Determine the maximum fluorescence response for each well. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

cAMP Inhibition Assay

This assay quantifies the ability of this compound to inhibit adenylyl cyclase activity, via the Gi pathway, by measuring the reduction in forskolin-stimulated cAMP levels.

Workflow Diagram:

cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed CHO-K1-NMUR2 cells in 96-well plates Incubate1 Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Add_CPN Add this compound dilutions + IBMX Incubate1->Add_CPN Incubate2 Incubate 30 min Add_CPN->Incubate2 Add_FSK Add Forskolin (FSK) to stimulate AC Incubate2->Add_FSK Incubate3 Incubate 30 min Add_FSK->Incubate3 Lyse Lyse cells and add detection reagents Incubate3->Lyse Read Measure Signal (e.g., HTRF, Luminescence) Lyse->Read Plot Plot Dose-Response Curve Read->Plot Calculate Calculate EC₅₀ Plot->Calculate

Caption: Workflow for the cAMP Inhibition Assay.

Materials:

  • CHO-K1 cells stably expressing human NMUR2 (CHO-K1-NMUR2)

  • F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin, Geneticin (G418)

  • Solid white 96-well or 384-well microplates

  • cAMP detection kit (e.g., HTRF®, LANCE®, GloSensor™)

  • Forskolin (FSK)

  • IBMX (3-isobutyl-1-methylxanthine)

  • This compound peptide

  • Stimulation Buffer (e.g., HBSS with 0.1% BSA)

Protocol:

  • Cell Plating: Seed CHO-K1-NMUR2 cells into solid white 96-well plates at a density of 10,000-20,000 cells per well.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-incubation: Aspirate the medium. Add this compound (at various concentrations) and a phosphodiesterase inhibitor like IBMX, diluted in stimulation buffer, to the cells.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Stimulation: Add a pre-determined concentration of Forskolin (typically the EC80 concentration) to all wells except the negative control.

  • Incubation: Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and perform the cAMP measurement following the manufacturer's protocol for the chosen detection kit. This typically involves adding lysis reagents followed by detection reagents.

  • Signal Reading: Read the plate on a compatible plate reader (e.g., for luminescence or time-resolved fluorescence).

  • Data Analysis: Normalize the data to the forskolin-stimulated (0% inhibition) and basal (100% inhibition) controls. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

References

Application Notes and Protocols: NMUR2 Binding Affinity Assay for CPN-219

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromedin U receptor 2 (NMUR2) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] It is implicated in a variety of physiological processes, including the regulation of food intake, energy homeostasis, and stress responses.[3][4][5] As such, NMUR2 has emerged as a promising therapeutic target for metabolic disorders and other neurological conditions. CPN-219 is a potent and selective hexapeptide agonist of NMUR2.[6][7][8][9] This document provides detailed protocols for determining the binding affinity of this compound to NMUR2 using a radioligand competition binding assay.

Principle of the Assay

The binding affinity of a test compound (in this case, this compound) for a receptor is typically determined using a competitive binding assay.[10][11] This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration).[10][12] The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[13][14]

Quantitative Data Summary

CompoundTargetAssay TypeParameterValue (nM)Species
This compoundNMUR2Functional (Calcium Mobilization)EC502.2Human
Compound 17NMUR2Radioligand BindingIC500.91Human
Compound 17NMUR2Radioligand BindingIC500.26Mouse
Compound 17NMUR1Radioligand BindingIC502.9Human
Compound 17NMUR1Radioligand BindingIC500.47Mouse

Table 1: Potency and Binding Affinity of NMUR2 Ligands. The EC50 value for this compound indicates its high potency in activating the NMUR2 receptor.[6][7] The IC50 values for "compound 17" demonstrate its binding affinity to both human and mouse NMUR1 and NMUR2.[3]

NMUR2 Signaling Pathway

NMUR2 is coupled to both Gq/11 and Gi proteins.[2] Upon agonist binding, the receptor activates these G-proteins, leading to two primary downstream signaling cascades:

  • Gq/11 Pathway: Activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[15]

  • Gi Pathway: Inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

NMUR2_Signaling_Pathway cluster_membrane Cell Membrane NMUR2 NMUR2 Gq Gq/11 NMUR2->Gq Gi Gi NMUR2->Gi PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase ATP ATP AC->ATP Converts cAMP cAMP CPN219 This compound CPN219->NMUR2 Binds Gq->PLC Activates Gi->AC Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates ATP->cAMP cAMP_inhibition Decreased cAMP Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep NMUR2-expressing Cell Membrane Preparation Incubation Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand Radiolabeled NMUR2 Ligand Radioligand->Incubation CPN219 This compound (Test Compound) CPN219->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Determine IC50 (Non-linear Regression) Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc Result Binding Affinity (Ki) of this compound Ki_Calc->Result

References

Investigating NMUR2 Signaling with CPN-219: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromedin U receptor 2 (NMUR2) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in a variety of physiological processes, including the regulation of appetite, stress responses, and prolactin secretion. CPN-219 is a potent and selective peptide agonist for NMUR2, making it a valuable tool for investigating the signaling pathways and physiological functions of this receptor. This document provides detailed application notes and protocols for utilizing this compound in in vitro studies of NMUR2 signaling.

This compound: A Selective NMUR2 Agonist

This compound is a hexapeptide analog of the C-terminal fragment of Neuromedin U (NMU) and has been characterized as a selective agonist for NMUR2. Its selectivity for NMUR2 over the related NMUR1 makes it a precise tool to dissect the specific roles of NMUR2-mediated signaling.

Quantitative Data for this compound
ParameterValueSpeciesNotes
EC50 2.2 nMNot SpecifiedFor NMUR2 activation.[1]

NMUR2 Signaling Pathways

Activation of NMUR2 by an agonist like this compound initiates a cascade of intracellular signaling events. As a GPCR, NMUR2 couples to Gq/11 and Gi/o proteins.

  • Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Gi/o Pathway: Coupling to Gi/o proteins results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • MAPK/ERK Pathway: Downstream of both Gq/11 and Gi/o activation, NMUR2 signaling can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).

The following diagram illustrates the primary signaling pathways activated by NMUR2.

NMUR2_Signaling cluster_membrane Cell Membrane NMUR2 NMUR2 Gq Gq/11 NMUR2->Gq Gi Gi/o NMUR2->Gi CPN219 This compound CPN219->NMUR2 Binds PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK Phosphorylation Gi->ERK PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Ca_cyto->ERK PKC->ERK cAMP cAMP ↓ ATP->cAMP

Caption: NMUR2 Signaling Pathways activated by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays to investigate NMUR2 signaling using this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following NMUR2 activation.

Workflow:

Calcium_Mobilization_Workflow A 1. Seed Cells (e.g., CHO-K1 or HEK293 expressing NMUR2) in a 96-well plate B 2. Culture overnight A->B C 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D 4. Incubate for dye uptake C->D E 5. Add this compound at varying concentrations D->E F 6. Measure fluorescence (kinetic read) E->F G 7. Analyze data to determine EC50 F->G

Caption: Workflow for the Calcium Mobilization Assay.

Detailed Protocol:

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human NMUR2 in appropriate culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).

    • Seed cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM. A typical loading buffer consists of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 2.5 mM probenecid, and 4 µM Fluo-4 AM.

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition and Measurement:

    • Prepare a 2X stock solution of this compound in HBSS with 20 mM HEPES. A typical concentration range for a dose-response curve would be from 1 pM to 1 µM.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 100 µL of the 2X this compound solution to the wells.

    • Immediately begin measuring the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds for at least 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the fluorescence change against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream event in the NMUR2 signaling cascade.

Workflow:

ERK_Phosphorylation_Workflow A 1. Seed and culture NMUR2-expressing cells B 2. Serum-starve cells (e.g., for 4-6 hours) A->B C 3. Treat with this compound for a specified time (e.g., 5-15 minutes) B->C D 4. Lyse cells and collect protein C->D E 5. Determine protein concentration D->E F 6. Perform SDS-PAGE and Western Blot E->F G 7. Probe with antibodies against phospho-ERK and total-ERK F->G H 8. Detect and quantify band intensities G->H

Caption: Workflow for the ERK Phosphorylation Assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed NMUR2-expressing HEK293 or other suitable cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in a serum-free medium prior to stimulation.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (typically 5 to 15 minutes) at 37°C.

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plates on ice and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

    • Express the results as the ratio of p-ERK to total ERK.

Conclusion

This compound is a powerful and selective tool for probing the intricacies of NMUR2 signaling. The protocols outlined in these application notes provide a robust framework for researchers to investigate the functional consequences of NMUR2 activation in various cellular contexts. These assays can be adapted for high-throughput screening to identify novel modulators of NMUR2 for therapeutic development.

References

Application Notes and Protocols for CPN-219 Administration and Behavioral Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of CPN-219, a selective neuromedin U receptor 2 (NMUR2) agonist, and the subsequent monitoring of behavioral and physiological changes in murine models. The protocols outlined below are based on established methodologies and findings from preclinical research.

Introduction

This compound is a hexapeptide agonist that selectively targets the neuromedin U receptor 2 (NMUR2), a G protein-coupled receptor predominantly expressed in the central nervous system, including the hypothalamus.[1][2] Activation of NMUR2 by this compound has been shown to influence appetite, body weight, and prolactin secretion, making it a compound of interest for research in obesity and hyperprolactinemia.[1][2]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound administration in mice.

Table 1: Effects of Intranasal this compound on Food Intake and Body Weight

ParameterTreatment GroupDosageObservation PeriodResultsReference
Daily Food IntakeThis compound200 nmolDay 1Significantly lower than vehicle-treated mice.[2]
Body Weight GainThis compound200 nmolDay 0 onwardsSignificantly suppressed compared to vehicle-treated mice.[2]
Daily Water IntakeThis compound200 nmolDay 1Similar to vehicle-treated mice.[2]

Table 2: Effects of Intranasal this compound on Plasma Prolactin (PRL) Levels under Restraint Stress

ParameterConditionTreatment GroupDosagePlasma PRL ConcentrationReference
Plasma PRLUnstressedVehicle-0.45 ± 0.14 ng/mL[2]
Plasma PRLUnstressedThis compound20 nmolBelow detection limit[2]
Plasma PRLRestraint StressVehicle-Significantly increased[2]
Plasma PRLRestraint StressThis compound20 nmolSignificantly suppressed increase (0.49 ± 0.92 ng/mL)[2]

Experimental Protocols

This compound Administration Protocol (Intranasal)

This protocol is designed for the administration of this compound to awake mice, which minimizes stress and allows for chronic dosing schedules.

Materials:

  • This compound peptide

  • Sterile saline (vehicle)

  • Micropipette and sterile tips

  • Restraining device (optional, for gentle immobilization)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to achieve the desired final concentrations (e.g., 20 nmol and 200 nmol in a small volume suitable for intranasal delivery, typically 5-10 µL per nostril).

  • Animal Handling and Acclimation:

    • Handle the mice gently for several days prior to the experiment to acclimate them to the procedure.

    • On the day of administration, allow the mice to acclimate to the experimental room for at least 30 minutes.

  • Intranasal Administration:

    • Gently restrain the mouse. The head should be held steady in a slightly upward-tilted position.

    • Using a micropipette, carefully deliver a small drop (5-10 µL) of the this compound solution or vehicle to the opening of one nostril.

    • Allow the mouse to inhale the drop.

    • Repeat the process for the other nostril.

    • Observe the mouse for a few minutes to ensure no adverse reactions.

Behavioral Monitoring Protocols

Objective: To quantify the effect of this compound on appetite.

Procedure:

  • House mice individually to allow for accurate measurement of food and water consumption.

  • Provide a pre-weighed amount of standard chow and a known volume of water.

  • After 24 hours, measure the remaining food and water.

  • Calculate the total intake by subtracting the remaining amounts from the initial amounts.

  • Record the body weight of each mouse daily at the same time.

Transient anxiety-like behaviors have been observed following this compound administration.[1][2] The following are standard tests to assess anxiety in mice.

  • Elevated Plus Maze (EPM):

    • The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open and closed arms and the number of entries into each arm using a video tracking system.

    • An increase in the time spent and entries into the open arms is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.

  • Light-Dark Box Test:

    • The apparatus is a box divided into a dark, enclosed compartment and a brightly lit compartment.

    • Place the mouse in the center of the lit compartment.

    • Allow the mouse to explore the apparatus for 10 minutes.

    • Record the time spent in each compartment and the number of transitions between the two compartments.

    • A preference for the dark compartment is typical for mice; anxiolytic compounds tend to increase the time spent in the light compartment.

Objective: To quantify changes in grooming, a complex innate behavior that can be affected by stress and drug administration.

Procedure:

  • Place the mouse individually in a clean, empty cage.

  • Videotape the mouse for a predetermined period (e.g., 10-15 minutes).

  • Score the total duration of grooming behavior.

  • For a more detailed analysis, score the frequency and duration of different grooming patterns (e.g., facial grooming, body licking).

Prolactin Secretion Monitoring

Objective: To measure the effect of this compound on plasma prolactin levels.

Procedure:

  • Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at the end of the experiment.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Prolactin Measurement:

    • Use a commercially available mouse prolactin ELISA kit.

    • Follow the manufacturer's instructions for the assay.

    • Briefly, this involves coating a microplate with a prolactin capture antibody, adding plasma samples and standards, followed by a detection antibody and a substrate for colorimetric detection.

    • Measure the absorbance using a microplate reader and calculate the prolactin concentration based on the standard curve.

Visualization of Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the NMUR2 signaling pathway and a general experimental workflow for studying the effects of this compound.

NMUR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CPN219 This compound NMUR2 NMUR2 CPN219->NMUR2 Binds to Gq11 Gq/11 NMUR2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

NMUR2 Signaling Pathway

Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation grouping Randomization into Treatment Groups (Vehicle vs. This compound) acclimation->grouping administration Intranasal Administration of this compound or Vehicle grouping->administration behavioral Behavioral Monitoring (Food Intake, Anxiety Tests, Grooming) administration->behavioral physiological Physiological Measurement (Body Weight, Prolactin Levels) administration->physiological data_analysis Data Analysis behavioral->data_analysis physiological->data_analysis end End data_analysis->end

Experimental Workflow

References

Application Notes and Protocols: Immunohistochemical Analysis of NMUR2 Following CPN-219 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromedin U receptor 2 (NMUR2) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions associated with the regulation of food intake and body weight.[1][2] Its endogenous ligands are neuromedin U (NMU) and neuromedin S (NMS).[3] Upon activation, NMUR2 can couple to both Gq and Gi/o proteins.[3][4] This coupling initiates downstream signaling cascades involving the generation of inositol phosphates, an increase in intracellular calcium, and the inhibition of cyclic AMP (cAMP) synthesis.[3][4] The activation of the ERK/MAPK signaling pathway has also been reported.[3][5]

CPN-219 is a selective hexapeptide agonist for NMUR2.[6] Studies have demonstrated that administration of this compound can suppress appetite and body weight gain in animal models.[6] Understanding the cellular and tissue-level changes in NMUR2 expression and localization following treatment with this compound is crucial for elucidating its mechanism of action and therapeutic potential. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify NMUR2 protein expression within the tissue context.

This document provides detailed protocols for the treatment of animal models with this compound and subsequent immunohistochemical staining for NMUR2.

Data Presentation

The following tables represent hypothetical quantitative data from an immunohistochemical analysis of NMUR2 expression in the arcuate nucleus of the hypothalamus following this compound treatment. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Quantification of NMUR2 Staining Intensity

Treatment GroupDose (nmol)Mean Staining Intensity (Arbitrary Units)Standard Deviation
Vehicle Control0150.2± 15.8
This compound20145.5± 18.2
This compound20095.7± 12.3

Table 2: Quantification of NMUR2-Positive Cells

Treatment GroupDose (nmol)Number of NMUR2-Positive Cells per mm²Standard Deviation
Vehicle Control0250± 25
This compound20242± 31
This compound200158± 19

Experimental Protocols

I. In Vivo this compound Treatment Protocol

This protocol is a general guideline and should be optimized based on the specific research objectives and animal model.

  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old).

  • Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to the following treatment groups (n=8 per group):

    • Group 1: Vehicle Control (e.g., sterile saline)

    • Group 2: this compound (20 nmol)

    • Group 3: this compound (200 nmol)[6]

  • This compound Preparation: Dissolve this compound in the appropriate vehicle to the desired stock concentration. Further dilute to the final working concentrations.

  • Administration: Administer this compound or vehicle via the desired route (e.g., intranasally).[6]

  • Time Course: Euthanize animals at a predetermined time point post-administration (e.g., 24 hours) for tissue collection.[6]

  • Tissue Collection:

    • Anesthetize the animals with an approved anesthetic agent.

    • Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Transfer the tissue to a 30% sucrose solution in PBS for cryoprotection until the tissue sinks.

II. Tissue Processing and Sectioning
  • Embedding: Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound and freeze at -80°C.

  • Sectioning: Cut 20 µm thick coronal sections using a cryostat.

  • Slide Mounting: Mount the sections onto charged microscope slides.

  • Storage: Store the slides at -80°C until ready for immunohistochemical staining.

III. Immunohistochemistry Protocol for NMUR2

This protocol is a general guideline. Antibody concentrations and incubation times may require optimization.

  • Rehydration and Antigen Retrieval:

    • Bring slides to room temperature.

    • Wash slides three times for 5 minutes each in PBS.

    • Perform antigen retrieval by incubating slides in a sodium citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

    • Wash slides three times for 5 minutes each in PBS.

  • Blocking:

    • Incubate sections in a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-NMUR2 antibody in the blocking buffer. A starting dilution of 10-17 µg/mL can be used as a guideline.[7][8]

    • Incubate the sections with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash slides three times for 10 minutes each in PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash slides three times for 10 minutes each in PBS, protected from light.

    • Counterstain with a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole).

    • Wash slides twice for 5 minutes each in PBS.

    • Mount coverslips using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the staining using a fluorescence or confocal microscope.

    • Capture images at a consistent magnification and exposure setting for all samples.

    • Quantify the staining intensity and/or the number of NMUR2-positive cells using image analysis software.

Visualizations

NMUR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NMUR2 NMUR2 Gq Gαq NMUR2->Gq Activates Gi Gαi NMUR2->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts CPN219 This compound CPN219->NMUR2 Binds & Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->PKC Response Cellular Response (e.g., altered neuronal activity) Ca2->Response ERK ERK/MAPK Pathway PKC->ERK Activates ERK->Response cAMP cAMP ATP->cAMP cAMP->Response (decreased)

Caption: NMUR2 Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_treatment In Vivo Treatment cluster_tissue_prep Tissue Preparation cluster_ihc Immunohistochemistry cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Mice) Treatment_Groups Treatment Groups (Vehicle, this compound) Animal_Model->Treatment_Groups Administration This compound Administration (e.g., Intranasal) Treatment_Groups->Administration Perfusion Perfusion & Fixation Administration->Perfusion Dissection Brain Dissection Perfusion->Dissection Embedding Embedding & Freezing Dissection->Embedding Sectioning Cryosectioning Embedding->Sectioning Staining NMUR2 Staining Sectioning->Staining Imaging Microscopy & Imaging Staining->Imaging Quantification Image Quantification Imaging->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: Experimental Workflow for NMUR2 IHC after this compound Treatment.

References

CPN-219: A Selective Neuromedin U Receptor 2 (NMUR2) Agonist for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

CPN-219 is a potent and selective hexapeptide agonist for the Neuromedin U Receptor 2 (NMUR2), a G protein-coupled receptor predominantly expressed in the central nervous system, particularly in hypothalamic regions associated with the regulation of energy homeostasis and stress responses.[1][2] As a research tool, this compound offers the ability to specifically probe the physiological roles of NMUR2 in various neuropharmacological models. These application notes provide an overview of this compound's utility in studying appetite regulation and prolactin secretion, complete with detailed experimental protocols and quantitative data.

Key Applications

  • Investigation of anorexigenic pathways: this compound can be utilized to study the central mechanisms of appetite suppression mediated by NMUR2 activation.[1][3]

  • Modulation of the hypothalamo-pituitary-adrenal (HPA) axis: Research into the effects of NMUR2 agonism on stress-induced hormone secretion, such as prolactin.[1][3]

  • Development of therapeutics for metabolic disorders: this compound serves as a valuable tool in preclinical studies exploring potential treatments for obesity.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo experiments using this compound.

Table 1: Effect of Intranasal this compound on Food Intake and Body Weight in Mice [3]

ParameterVehicle ControlThis compound (200 nmol)
Daily Food Intake (Day 1) BaselineSignificantly Lower
Body Weight Gain BaselineSignificantly Suppressed

Table 2: Effect of Intranasal this compound on Restraint Stress-Induced Prolactin Secretion in Mice [1][3]

ParameterVehicle ControlThis compound (20 nmol)This compound (200 nmol)
Plasma Prolactin Levels ElevatedSignificantly SuppressedSignificantly Suppressed

Signaling Pathway

Activation of NMUR2 by this compound in hypothalamic neurons is believed to initiate downstream signaling cascades that influence feeding behavior and hormone release. While the precise downstream signaling of NMUR2 is still under investigation, it is known to couple to G proteins, likely Gαq/11 or Gαi, leading to modulation of intracellular signaling pathways.[6]

CPN219_Signaling cluster_neuron Hypothalamic Neuron CPN219 This compound NMUR2 NMUR2 CPN219->NMUR2 Binds to G_Protein G Protein (Gαq/11 or Gαi) NMUR2->G_Protein Activates Effector Downstream Effector Pathways G_Protein->Effector Modulates Response Modulation of Appetite & Prolactin Secretion Effector->Response Anorexigenic_Workflow cluster_acclimation Acclimation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Acclimate Acclimate mice to individual housing (several days) Baseline Record baseline body weight and food/water intake Acclimate->Baseline Administer Intranasally administer This compound (200 nmol in 5 µL) or vehicle Baseline->Administer Monitor Monitor body weight and food/water intake daily (e.g., for 24h) Administer->Monitor Analyze Analyze and compare data between treatment groups Monitor->Analyze Prolactin_Workflow cluster_pretreatment Pre-treatment cluster_stress Stress Induction cluster_analysis Analysis Administer Intranasally administer this compound (20 or 200 nmol in 5 µL) or vehicle Wait Wait for a defined period (e.g., 30 minutes) Administer->Wait Restrain Subject mice to restraint stress (e.g., 10 minutes) Wait->Restrain Collect_Blood Collect blood samples immediately after stress Restrain->Collect_Blood Measure_PRL Measure plasma prolactin concentrations using ELISA Collect_Blood->Measure_PRL Analyze Compare prolactin levels between groups Measure_PRL->Analyze

References

Application Notes and Protocols for Long-Term Administration of RAP-219

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research and drug development professionals. RAP-219 is an investigational compound, and these notes are a synthesis of publicly available preclinical and clinical data. All research should be conducted in accordance with institutional and regulatory guidelines.

Introduction

RAP-219 is a clinical-stage, selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein gamma-8 (TARPγ8). Due to the restricted expression of TARPγ8 in forebrain regions such as the hippocampus and cortex, RAP-219 offers a targeted approach to modulating excitatory neurotransmission.[1] This neuroanatomical specificity suggests the potential for improved efficacy and tolerability compared to non-selective AMPA receptor modulators.[2][3] RAP-219 is currently under investigation for the treatment of focal epilepsy.[2][4][5] These application notes provide an overview of suggested protocols for the long-term administration of RAP-219 in a research setting, based on available data.

Mechanism of Action

RAP-219 acts as a negative allosteric modulator specifically on AMPA receptors that are associated with the TARPγ8 auxiliary subunit. TARPs are crucial for the trafficking, localization, and gating properties of AMPA receptors. By selectively targeting TARPγ8-containing AMPA receptors, RAP-219 can dampen excessive excitatory signaling in brain regions implicated in seizure generation while potentially sparing other regions, thereby reducing the risk of side effects like sedation and motor impairment.[2][3][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of RAP-219.

Table 1: Preclinical Efficacy of RAP-219 in Mouse Seizure Models [7]

Seizure ModelEndpointRAP-219 ED₅₀ (mg/kg, p.o.)RAP-219 EC₅₀ (ng/mL)
Pentylenetetrazol (PTZ)First Twitch0.022.9
Pentylenetetrazol (PTZ)Sustained Clonus0.022.4
Corneal Kindling (CK)Seizure Protection0.022.3

Table 2: Clinical Trial Dosing Regimens for RAP-219

Study PhaseConditionDosing RegimenDurationReference
Phase 1 (MAD-2)Healthy VolunteersEscalating doses up to 1.75 mg dailyUp to 28 days[8]
Phase 2aRefractory Focal Epilepsy0.75 mg daily for 5 days, then 1.25 mg daily8 weeks[4][5]
Long-Term SafetyRefractory Focal Epilepsy0.125 mg capsule daily for 3 days, then 0.25 mg tablet daily for 28 days, then 0.75 mg tablet dailyUp to 112 weeks

Table 3: Clinical Efficacy of RAP-219 in Phase 2a Trial for Focal Onset Seizures [4][5]

Efficacy EndpointResult
Median Reduction in Clinical Seizures77.8%
Patients Achieving ≥50% Reduction in Clinical Seizures72%
Patients Achieving Seizure Freedom24%
Patients Achieving ≥30% Reduction in Long Episodes (RNS)85.2%

Experimental Protocols

Protocol 1: Long-Term Oral Administration of RAP-219 in Mice for Efficacy and Safety Assessment

Objective: To evaluate the long-term efficacy, safety, and tolerability of RAP-219 in a mouse model of chronic seizures.

Materials:

  • RAP-219

  • Vehicle for oral formulation (e.g., 0.5% methylcellulose in sterile water)

  • Male CF-1 mice (or other appropriate strain for the seizure model)

  • Oral gavage needles (18-20 gauge, flexible with rounded tip)

  • Animal scale

  • Standard laboratory animal housing and husbandry equipment

Procedure:

  • Formulation Preparation:

    • Prepare a homogenous suspension of RAP-219 in the chosen vehicle at the desired concentrations (e.g., based on the ED₅₀ values in Table 1).

    • Ensure the formulation is stable for the duration of the study or prepared fresh daily.

  • Animal Acclimation and Baseline Monitoring:

    • Acclimate mice to the housing facility for at least one week prior to the start of the study.

    • Record baseline body weight, food and water consumption, and conduct behavioral assessments (see Protocol 3) for one week.

  • Dosing:

    • Administer RAP-219 or vehicle via oral gavage once daily. The volume should not exceed 10 mL/kg body weight.[9][10]

    • Dosing should be performed by trained personnel to minimize stress and risk of injury to the animals.[9][10]

    • The duration of the study can range from several weeks to months, depending on the research question. A 28-day study is a common duration for sub-chronic toxicity assessments.

  • Monitoring:

    • Daily: Observe animals for any clinical signs of toxicity, changes in behavior, and overall health status. Record body weight.

    • Weekly: Conduct detailed behavioral assessments (see Protocol 3) to evaluate motor function and potential neurological side effects. Measure food and water intake.

    • At Study Termination: Collect blood samples for hematology and clinical chemistry analysis. Perform a complete necropsy and collect major organs (brain, liver, kidneys, etc.) for histopathological examination (see Protocol 4).

Protocol 2: Assessment of Antiseizure Efficacy in Preclinical Models

Objective: To determine the dose-dependent antiseizure effects of RAP-219.

Models:

  • Pentylenetetrazol (PTZ) Infusion Model:

    • Administer RAP-219 or vehicle orally at various doses.

    • After a predetermined time (e.g., 2 hours post-dose), infuse PTZ intravenously.[7]

    • Record the time to the first myoclonic twitch and the onset of sustained clonic seizures.[7]

  • Corneal Kindling (CK) Model:

    • Surgically implant corneal electrodes in mice.

    • Deliver a sub-convulsive electrical stimulus daily until mice are fully kindled (exhibit consistent seizures).

    • Administer RAP-219 or vehicle orally at various doses.

    • Two hours post-dose, deliver the electrical stimulus and score the seizure severity (e.g., using the Racine scale).[7]

Protocol 3: Behavioral and Motor Function Assessment in Mice

Objective: To assess potential central nervous system side effects of long-term RAP-219 administration.

Procedures:

  • Open Field Test:

    • Place the mouse in the center of an open field arena.

    • Record locomotor activity (total distance traveled, time spent in the center vs. periphery) for a set duration (e.g., 5-10 minutes).[2][7] This can assess for anxiety-like behavior and general activity levels.

  • Rotarod Test:

    • Train mice on the rotarod at a constant or accelerating speed for several days prior to the study.

    • On testing days, place the mouse on the rotating rod and record the latency to fall.[7] This test evaluates motor coordination and balance.

  • Grip Strength Test:

    • Allow the mouse to grasp a wire or grid with its forelimbs.

    • Gently pull the mouse horizontally until it releases its grip.

    • Record the peak force exerted by the mouse. This assesses muscle strength.

Protocol 4: Histopathological Analysis

Objective: To evaluate potential tissue damage following chronic administration of RAP-219.

Procedure:

  • Tissue Collection and Fixation:

    • At the end of the study, euthanize the animals and perform a gross pathological examination.

    • Collect key organs, including the brain, liver, and kidneys.

    • Fix the tissues in 10% neutral buffered formalin.[11][12][13]

  • Tissue Processing and Staining:

    • Embed the fixed tissues in paraffin and section them.

    • Stain the sections with hematoxylin and eosin (H&E).[11][12][13]

  • Microscopic Examination:

    • A qualified pathologist should examine the stained tissue sections for any signs of cellular damage, inflammation, or other pathological changes.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R TARPγ8-AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Activates Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Influx leads to Seizure Seizure Activity Depolarization->Seizure Excessive depolarization contributes to RAP219 RAP-219 RAP219->AMPA_R Negative Allosteric Modulation

Caption: Signaling pathway of RAP-219 action on TARPγ8-containing AMPA receptors.

Experimental_Workflow start Start: Animal Acclimation (1 week) baseline Baseline Monitoring (Body weight, behavior) start->baseline randomization Randomization into Groups (Vehicle, RAP-219 doses) baseline->randomization dosing Chronic Daily Dosing (Oral Gavage, 28+ days) randomization->dosing monitoring Weekly Monitoring (Behavioral tests, clinical signs) dosing->monitoring Repeated weekly termination End of Study: Sample Collection dosing->termination monitoring->dosing analysis Data Analysis (Efficacy, Safety, Histopathology) termination->analysis

References

Troubleshooting & Optimization

CPN-219 stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a fictional compound designated as "CPN-219" and is intended as a general template. The stability issues, protocols, and data presented are illustrative and should be adapted based on the specific properties of your molecule of interest.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of the investigational compound this compound in solution.

Troubleshooting Guide: this compound Solution Instability

Researchers and drug development professionals may encounter various stability-related challenges during the handling and analysis of this compound solutions. This guide addresses common issues in a question-and-answer format.

1. Question: I am observing a rapid decrease in the concentration of this compound in my aqueous solution at room temperature. What could be the cause?

Answer: Rapid degradation of this compound in aqueous solutions at ambient temperature is a known issue and can be attributed to several factors, primarily hydrolysis. The ester moiety in the this compound structure is susceptible to cleavage in the presence of water. The rate of degradation is significantly influenced by the pH of the solution.

To mitigate this, it is crucial to control the pH of your solution. This compound exhibits maximum stability in a slightly acidic pH range (pH 4.5-5.5). Buffering your aqueous solution within this range can significantly slow down the degradation process. For initial experiments, we recommend using a citrate or acetate buffer.

Additionally, exposure to light can accelerate degradation. It is advisable to protect solutions from light by using amber vials or covering the containers with aluminum foil.

2. Question: My this compound solution has turned slightly yellow and I see a small amount of precipitate after overnight storage in the refrigerator. What is happening?

Answer: The yellowing of the solution and the formation of a precipitate are likely due to a combination of degradation and poor solubility of the resulting degradants. One of the primary degradation products of this compound is less soluble in aqueous media than the parent compound. The color change may indicate the formation of chromophoric degradation products.

To address this, ensure that the storage buffer is optimized for both stability and solubility. If precipitation persists, consider the use of a co-solvent. A small percentage of ethanol or DMSO (not exceeding 5% v/v for most cell-based assays, but this needs to be validated for your specific experiment) can help maintain the solubility of both this compound and its degradation products. Always filter your solution through a 0.22 µm filter before use to remove any particulate matter.

3. Question: I am seeing inconsistent results in my cell-based assays using this compound. Could this be related to stability?

Answer: Yes, inconsistent assay results are a common consequence of compound instability. If this compound is degrading in your cell culture medium, the effective concentration of the active compound will decrease over the course of the experiment, leading to variable biological effects.

It is essential to determine the stability of this compound in your specific cell culture medium at 37°C. We recommend conducting a time-course experiment where you quantify the concentration of this compound in the medium at different time points (e.g., 0, 2, 4, 8, 24 hours). If significant degradation is observed, you may need to refresh the medium with a freshly prepared this compound solution at regular intervals during your assay.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term storage, this compound stock solutions (typically in DMSO) should be stored at -80°C. For short-term storage (up to one week), -20°C is acceptable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquot the stock solution into single-use vials to minimize freeze-thaw events.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is highly pH-dependent. The compound is most stable in a pH range of 4.5 to 5.5. It undergoes rapid degradation in neutral and alkaline conditions due to hydrolysis.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is photosensitive. Exposure to UV and visible light can lead to photodegradation. Always prepare and store this compound solutions in light-protected containers.

Q4: What analytical methods are recommended for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary analytical technique for quantifying this compound and its degradation products. Mass spectrometry (MS) can be used for the identification of degradants.

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 25°C

pHBuffer SystemHalf-life (t½) in hours% Remaining after 24h
3.0Glycine-HCl4870.7
4.5Acetate12088.4
5.5Acetate11587.9
7.4Phosphate1225.0
9.0Borate23.1

Table 2: Temperature-Dependent Stability of this compound at pH 5.0 (Acetate Buffer)

Temperature (°C)Half-life (t½) in hours% Remaining after 24h
472097.7
2511887.0
374870.7

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Analysis

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Dilute Stock into Buffered Solution prep_stock->prep_working prep_buffer Prepare Aqueous Buffer (pH 4.5-5.5) prep_buffer->prep_working incubate_rt Incubate at Room Temperature prep_working->incubate_rt Test Condition incubate_37 Incubate at 37°C prep_working->incubate_37 Test Condition incubate_light Expose to Light (Control) prep_working->incubate_light incubate_dark Protect from Light prep_working->incubate_dark sampling Sample at Time Points incubate_rt->sampling incubate_37->sampling incubate_light->sampling incubate_dark->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Concentration vs. Time) hplc->data degradation_pathway CPN219 This compound (Active Compound) Hydrolysis Hydrolysis (pH > 6.0) CPN219->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) CPN219->Photodegradation Degradant_A Degradant A (Inactive, Poorly Soluble) Hydrolysis->Degradant_A Major Pathway Degradant_B Degradant B (Inactive) Photodegradation->Degradant_B Minor Pathway

Optimizing CPN-219 Dose for Maximum Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the experimental dosage of CPN-219, a selective hexapeptide agonist for the Neuromedin U Receptor 2 (NMUR2). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Quick Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or low cellular response - Incorrect dose range: The concentrations used may be too low. - Peptide degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. - Low NMUR2 expression: The cell line used may not express sufficient levels of NMUR2. - Solubility issues: The peptide may not be fully dissolved.- Perform a wider dose-response curve, starting from low nanomolar concentrations. - Aliquot peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. - Verify NMUR2 expression in your cell line via qPCR or Western blot. - Ensure complete dissolution in an appropriate sterile buffer. Sonication may aid dissolution.
High variability between replicates - Inconsistent cell seeding: Uneven cell density across wells. - Pipetting errors: Inaccurate dispensing of this compound or assay reagents. - Peptide adsorption: The peptide may be adsorbing to plasticware.- Ensure a homogenous cell suspension before and during seeding. - Use calibrated pipettes and proper pipetting techniques. - Consider using low-adhesion microplates.
Unexpected off-target effects - High concentration: Very high doses may lead to non-specific binding and activation of other receptors.- Use the lowest effective concentration determined from your dose-response curve. - If off-target effects are suspected, perform counter-screening against related receptors (e.g., NMUR1).

Quantitative Data Summary

The following table summarizes key in vivo and in vitro data for this compound and other relevant NMUR2 agonists. This information can serve as a starting point for designing your dose-response experiments.

CompoundAssay TypeReceptorPotency (EC50/IC50)Observed EffectCitation
This compound In vivo (intranasal)Mouse NMUR220 nmolSuppression of stress-induced prolactin increase[1][2]
This compound In vivo (intranasal)Mouse NMUR2200 nmolDecreased food intake and body weight gain[1][2]
This compound In vitroNMUR22.2 nM (EC50)Selective activation of NMUR2
NMU-8 In vitro cAMP AssayHuman NMUR21.38 nM (EC50)Inhibition of isoproterenol-stimulated cAMP[3]
Compound 17 In vitro IP-1 AssayHuman NMUR29.9 nM (EC50)Selective agonist activity[4]
Compound 17 In vitro β-arrestin AssayHuman NMUR26.9 nM (EC50)β-arrestin recruitment[4]
Compound 17 In vitro Radioligand BindingHuman NMUR12.9 nM (IC50)High-affinity binding (acts as an antagonist)[4]
Compound 17 In vitro Radioligand BindingHuman NMUR20.91 nM (IC50)High-affinity binding[4]

Signaling Pathways and Experimental Workflow

To aid in experimental design and data interpretation, the following diagrams illustrate the NMUR2 signaling pathway and a general workflow for determining the optimal dose of this compound.

NMUR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CPN219 This compound NMUR2 NMUR2 CPN219->NMUR2 Binds to Gq Gαq NMUR2->Gq Activates Gi Gαi NMUR2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse cAMP->CellularResponse PKC->CellularResponse Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound stock solution (e.g., 10 mM in DMSO or sterile buffer) D Prepare serial dilutions of this compound (e.g., 10-point, 1:3 dilution series) A->D B Culture NMUR2-expressing cells (e.g., HEK293, CHO) C Seed cells in 96- or 384-well plates B->C E Add this compound dilutions to cells C->E D->E F Incubate for specified time E->F G Perform functional assay (e.g., Calcium Flux or cAMP) F->G H Measure signal (e.g., fluorescence, luminescence) G->H I Plot dose-response curve (Signal vs. log[this compound]) H->I J Calculate EC50 using non-linear regression I->J

References

CPN-219 Intranasal Administration Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CPN-219 via intranasal administration. The information is intended for scientists and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

QuestionAnswer
1. Why am I observing high variability in my experimental results? High variability in intranasal administration studies can stem from several factors. Inconsistent delivery to the olfactory region, which is crucial for direct nose-to-brain transport, is a primary cause.[1][2] The complex anatomy of the nasal cavity, including the turbinates, can trap the administered substance, leading to systemic absorption rather than direct CNS delivery.[3][4] Ensure a standardized administration technique, including consistent head positioning and delivery device usage, to minimize variability.[4] The use of animal models with anatomical differences from humans can also contribute to result variability.
2. My results suggest low brain uptake of this compound. What are the potential causes and solutions? Low brain uptake is a common challenge in nose-to-brain delivery.[1] The formulation of this compound is critical; as a peptide, it may be susceptible to enzymatic degradation by peptidases in the nasal cavity.[5] The formulation's physicochemical properties, such as viscosity and pH, can also impact absorption and retention time on the nasal mucosa.[6] Consider using formulation enhancers such as absorption promoters or mucoadhesive agents to increase residence time and facilitate transport across the nasal epithelium.[7] Nanoemulsions or lipid-based carriers can also improve the delivery of peptide-based drugs.[2]
3. I am observing unexpected behavioral side effects in my animal models. What could be the cause? Intranasal administration does not entirely prevent systemic absorption.[1][2] this compound delivered intranasally can enter the systemic circulation and interact with peripheral receptors, potentially causing off-target effects. One study noted that this compound transiently induced grooming and anxiety-like behaviors in mice.[8] To differentiate between central and peripheral effects, consider including a control group with systemic (e.g., intravenous) administration of this compound. This will help determine if the observed side effects are due to CNS or peripheral activity.
4. How can I confirm that this compound is reaching the CNS directly and not just through systemic circulation? To confirm direct nose-to-brain transport, it is essential to measure and compare the concentrations of this compound in the brain and blood at various time points after administration.[1] A higher brain-to-blood concentration ratio following intranasal administration compared to intravenous administration is indicative of direct transport.[7] This requires robust bioanalytical methods to quantify the peptide in both matrices.
5. What is the stability of this compound in solution for intranasal administration? As a peptide, this compound may have limited stability in solution, especially at room temperature. It is susceptible to degradation by proteases and oxidation. For optimal stability, it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C. The formulation's pH and the inclusion of stabilizers can also impact its shelf-life. Refer to the manufacturer's specific recommendations for storage and handling.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of intranasally administered this compound from a study in mice.

ParameterDosageObservationSource
Food Intake200 nmolSuppressed for up to 24 hours[8]
Body Weight Gain200 nmolSuppressed[8]
Restraint Stress-Induced Prolactin Increase20 nmolSignificantly suppressed[8]
Behavioral Side Effects200 nmolTransient grooming and anxiety-like behaviors[8]

Experimental Protocols

Intranasal Administration of this compound in Mice

This protocol provides a general methodology for the intranasal administration of this compound in a research setting.

1. Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline or appropriate vehicle

  • Micropipette with fine tips

  • Anesthetic (e.g., isoflurane)

  • Animal restraining device (optional)

2. Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is clear and free of particulates. Store on ice until use.

  • Animal Anesthesia: Lightly anesthetize the mouse using isoflurane. The level of anesthesia should be sufficient to immobilize the animal but allow for normal breathing.

  • Positioning: Place the anesthetized mouse in a supine position with its head slightly tilted back.

  • Administration: Using a micropipette, administer a small volume (typically 2-5 µL per nostril) of the this compound solution into one nostril. Alternate between nostrils with a brief pause to allow for absorption and prevent the solution from being expelled.

  • Post-Administration: Keep the animal in the supine position for a short period (e.g., 1-2 minutes) to facilitate absorption into the nasal cavity and reduce drainage into the pharynx.

  • Recovery and Observation: Monitor the animal until it has fully recovered from anesthesia. Observe for any immediate adverse reactions.

Visualizations

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase Formulation This compound Formulation Dosing Intranasal Administration Formulation->Dosing AnimalPrep Animal Acclimatization & Grouping Anesthesia Anesthesia AnimalPrep->Anesthesia Anesthesia->Dosing Behavioral Behavioral Assessment Dosing->Behavioral Tissue Tissue & Blood Collection Dosing->Tissue Data Data Analysis Behavioral->Data Bioanalysis Bioanalytical Quantification Tissue->Bioanalysis Bioanalysis->Data

Experimental Workflow for Intranasal this compound Studies

G CPN219 This compound NMUR2 NMUR2 (GPCR) CPN219->NMUR2 Binds to GProtein Gq/11 or G12/13 NMUR2->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca²⁺ Release from ER IP3->CaRelease Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates CellularResponse Cellular Response (e.g., Appetite Regulation) CaRelease->CellularResponse PKC->CellularResponse

Representative NMUR2 Signaling Pathway

References

Potential side effects of CPN-219 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with CPN-219 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues that may arise during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemically stable, hexapeptidic selective agonist for the Neuromedin U Receptor 2 (NMUR2).[1][2][3] NMUR2 is a G protein-coupled receptor expressed in the central nervous system (CNS), including the hypothalamus, and is a therapeutic target for obesity.[1] this compound's primary mechanism of action is the activation of NMUR2, which leads to the suppression of appetite and body weight gain.[1][2][4]

Q2: What is the recommended route of administration for this compound in mice for CNS-related effects?

A2: Intranasal (i.n.) administration is the recommended route for achieving CNS effects, such as appetite suppression.[1][4][5] Studies have shown that intranasal delivery of this compound effectively suppresses body weight gain in mice, an effect not observed with intraperitoneal injection.[2][4] This route is thought to facilitate direct brain delivery ("nose-to-brain"), which can increase CNS concentrations while minimizing peripheral exposure.[2][5]

Q3: What are the known on-target side effects of this compound observed in animal models?

A3: In mice, this compound has been observed to transiently induce stress-related behaviors, including increased grooming and anxiety-like behaviors, shortly after intranasal administration.[1][5] These behaviors typically occur within a limited time window (e.g., around 45 minutes post-administration) and are not observed at later time points.[5] Additionally, some NMUR2-selective agonists have been associated with diarrhea, although this has been noted as a lesser adverse effect with this compound's class of compounds compared to NMUR1-selective agonists.[5]

Q4: Have any effects on prolactin secretion been observed with this compound?

A4: Yes, in addition to its effects on appetite, this compound has been shown to suppress restraint stress-induced increases in plasma prolactin (PRL) levels in mice.[1] This effect was observed at a lower dose than that required for appetite suppression, suggesting its potential as an anti-prolactin agent.[1]

II. Troubleshooting Guide

Issue 1: Inconsistent or lack of efficacy in appetite suppression after administration.

  • Possible Cause 1: Incorrect Route of Administration.

    • Troubleshooting Step: Ensure that this compound is being administered intranasally for CNS-targeted effects.[2][4] Peritoneal injection has been shown to be ineffective for appetite suppression.[2][4]

  • Possible Cause 2: Compound Stability.

    • Troubleshooting Step: this compound was developed to have improved chemical stability over its predecessor, CPN-116, which was unstable in phosphate buffers.[2][3] However, it is still crucial to follow recommended storage and handling procedures. Ensure the compound is stored under appropriate conditions and reconstituted in a suitable buffer, such as HEPES or MES, if phosphate buffer is a concern.[3]

  • Possible Cause 3: Incorrect Dosing.

    • Troubleshooting Step: Review the dose-response relationship from published studies. Appetite suppression has been observed at doses of 200 nmol in mice.[1] Ensure that the correct dose is being administered and that dose calculations are accurate for the animal model being used.

Issue 2: Observation of unexpected or severe adverse behaviors in animals.

  • Possible Cause 1: On-Target CNS Effects.

    • Troubleshooting Step: this compound can induce transient grooming and anxiety-like behaviors.[1][5] These are considered on-target effects related to NMUR2 activation in the CNS.[5] It is important to carefully document the timing and duration of these behaviors. If the behaviors are more severe or prolonged than expected, consider a dose reduction.

  • Possible Cause 2: Off-Target Effects or Contamination.

    • Troubleshooting Step: If unexpected adverse events are observed, it is important to rule out any issues with the compound itself. Verify the purity and integrity of the this compound being used. If possible, obtain a new batch of the compound and repeat the experiment.

Issue 3: Difficulty in interpreting body weight changes.

  • Possible Cause 1: Confounding Stress-Related Effects.

    • Troubleshooting Step: The transient stress-related behaviors induced by this compound could potentially influence feeding and activity levels in the short term.[1][5] It is important to have a robust control group and to monitor animal behavior closely in the hours following administration. Consider a pair-fed control group to differentiate between appetite suppression and other factors affecting body weight.

  • Possible Cause 2: Acclimatization of Animals.

    • Troubleshooting Step: Ensure that animals are properly acclimatized to the experimental conditions, including handling and administration procedures, to minimize stress-induced artifacts in the data.

III. Data Presentation: Summary of this compound Effects in Mice

ParameterDose (i.n.)SpeciesObservationCitation
Food Intake 200 nmolMouseDecreased up to 24 hours post-administration.[1]
Body Weight Gain 200 nmolMouseSuppressed.[1]
Behavior 200 nmolMouseTransiently induced grooming and anxiety-like behaviors.[1][5]
Prolactin Secretion 20 nmolMouseSignificantly suppressed restraint stress-induced increase in plasma PRL.[1]

IV. Experimental Protocols

1. Protocol for Assessing Appetite Suppression in Mice

  • Animals: Male ddY mice are a commonly used strain.[2]

  • Acclimatization: House animals individually and allow them to acclimatize for at least one week before the experiment.

  • Compound Preparation: Prepare this compound in a suitable vehicle for intranasal administration.

  • Administration: Administer this compound or vehicle intranasally to conscious mice.

  • Measurements:

    • Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.

    • Record body weight at baseline and at the end of the observation period.

  • Behavioral Assessment: Monitor for any adverse behaviors, such as excessive grooming or changes in activity, particularly in the first few hours after administration.[5]

2. Protocol for Assessing Effects on Prolactin Secretion in Mice

  • Animals: As above.

  • Administration: Administer this compound or vehicle intranasally.

  • Stress Induction: At a specified time post-administration, subject the mice to a restraint stress protocol (e.g., placing them in a well-ventilated 50 mL conical tube for a defined period).

  • Blood Sampling: Collect blood samples immediately following the stress period for the measurement of plasma prolactin levels.

  • Analysis: Analyze plasma prolactin concentrations using a suitable immunoassay.

V. Visualization of Signaling and Experimental Workflow

CPN219_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NMUR2 NMUR2 This compound->NMUR2 Binds and Activates Gq Gq NMUR2->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Appetite_Regulation Appetite Regulation (Hypothalamus) Ca2->Appetite_Regulation PKC->Appetite_Regulation Experimental_Workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (Body Weight, Food Intake) Acclimatization->Baseline Randomization Randomization into Groups (Vehicle, this compound) Baseline->Randomization Administration Intranasal Administration Randomization->Administration Behavior Behavioral Monitoring (Grooming, Anxiety) Administration->Behavior Food_Intake Food Intake Measurement (1-24h) Administration->Food_Intake Body_Weight Final Body Weight Administration->Body_Weight Blood_Collection Blood Collection (for Prolactin) Administration->Blood_Collection Data_Analysis Statistical Analysis Behavior->Data_Analysis Food_Intake->Data_Analysis Body_Weight->Data_Analysis Blood_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Technical Support Center: CPN-219 Off-Target Effects Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the potential off-target effects of CPN-219, a selective peptide agonist of the Neuromedin U receptor 2 (NMUR2). The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a synthetic hexapeptide agonist that selectively targets the Neuromedin U receptor 2 (NMUR2).[1][2] NMUR2 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is involved in the regulation of appetite and prolactin secretion.[2][3]

Q2: Why is it important to assess the off-target effects of this compound?

Q3: What are the common types of off-target effects to consider for a peptide agonist like this compound?

A3: For a peptide agonist targeting a GPCR like NMUR2, potential off-target effects can include:

  • Interaction with other GPCRs: this compound may bind to and activate or inhibit other GPCRs, particularly those with structural similarities to NMUR2.[7]

  • Interaction with other protein classes: Although less common for peptides, interactions with non-GPCR proteins are possible and can be identified through unbiased screening methods.

  • "On-target" toxicity in off-target tissues: NMUR2 may be expressed at low levels in tissues other than the intended target tissue, leading to undesirable physiological effects.

Q4: What is a general strategy for assessing the off-target profile of this compound?

A4: A multi-tiered approach is recommended, starting with broad screening and progressing to more focused validation assays. This typically involves:

  • In Silico Profiling: Computational prediction of potential off-target interactions based on the structure of this compound.

  • Broad Off-Target Screening: Profiling this compound against large panels of receptors and enzymes (e.g., GPCR panels, kinome scans).

  • Cell-Based Functional Assays: Assessing the functional consequences of any identified off-target interactions in relevant cell models.

  • Proteomics Approaches: Unbiased identification of cellular protein binding partners or changes in protein expression in response to this compound treatment.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent cellular phenotype observed.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target effect 1. Perform a dose-response curve for the observed phenotype and compare it to the on-target (NMUR2) activation potency. A significant difference may indicate an off-target effect. 2. Use a structurally unrelated NMUR2 agonist. If the phenotype is not replicated, it is likely an off-target effect of this compound. 3. Perform a rescue experiment by overexpressing NMUR2. If the phenotype is not rescued, it suggests the involvement of other targets.Identification of a true off-target liability, guiding further investigation.
On-target effect in the specific cell line 1. Confirm NMUR2 expression in your cell model using qPCR or Western blot. 2. Knockdown NMUR2 expression using siRNA or CRISPR. If the phenotype is diminished, it is likely an on-target effect.Confirmation that the observed phenotype is mediated by NMUR2.
Experimental artifact Review and optimize the experimental protocol, including all controls. Ensure consistent results with appropriate positive and negative controls.Validation of the observed phenotype.

Issue 2: Cytotoxicity observed at concentrations required for NMUR2 activation.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target toxicity 1. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). 2. Perform a counter-screen with a cell line that does not express NMUR2. If toxicity persists, it is likely due to off-target effects.Identification of interactions with proteins known to cause toxicity.
On-target mediated toxicity Investigate the downstream consequences of NMUR2 signaling in your cell model. Prolonged or excessive activation of the on-target pathway could lead to cellular stress and toxicity.Understanding of the potential for on-target toxicity, which may be cell-type specific.
Compound solubility or stability issues 1. Check the solubility of this compound in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity. 3. Assess the stability of this compound under your experimental conditions.Prevention of artifacts caused by compound precipitation or degradation.

Experimental Protocols

Protocol 1: GPCR Off-Target Screening

Objective: To identify potential off-target interactions of this compound with a broad panel of human GPCRs.

Methodology:

  • Compound Preparation: Prepare this compound at a concentration of 10 µM in a suitable assay buffer.

  • GPCR Panel: Utilize a commercially available GPCR binding assay panel (e.g., Eurofins SafetyScreen, MilliporeSigma GPCRProfiler). These panels typically employ radioligand binding assays.

  • Binding Assay: The service provider will perform competition binding assays where this compound competes with a labeled ligand for binding to each GPCR in the panel.

  • Data Analysis: Results are typically reported as the percent inhibition of radioligand binding at the tested concentration of this compound. A common threshold for a significant "hit" is >50% inhibition.

Data Presentation:

Target GPCRThis compound (10 µM) % Inhibition
GPCR A8%
GPCR B65%
GPCR C3%
......

A significant hit (e.g., >50% inhibition) on a specific GPCR warrants further investigation with functional assays.

Protocol 2: Cellular Functional Assay for Off-Target Validation (Calcium Mobilization)

Objective: To functionally validate a potential off-target interaction identified in the GPCR binding screen (e.g., GPCR B from the table above) by measuring intracellular calcium mobilization.

Methodology:

  • Cell Culture: Culture a cell line endogenously or recombinantly expressing the identified off-target GPCR (e.g., HEK293 cells expressing GPCR B).

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a positive control agonist for the off-target GPCR.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Data Presentation:

CompoundEC50 (nM) for Calcium Mobilization
This compound (on-target NMUR2)2.2
This compound (off-target GPCR B)1500
Positive Control (GPCR B agonist)15

A significantly lower potency (higher EC50) for the off-target compared to the on-target receptor suggests a lower risk of off-target effects at therapeutic concentrations.

Protocol 3: Proteomics-Based Off-Target Identification

Objective: To identify potential protein binding partners of this compound in an unbiased manner using chemical proteomics.

Methodology:

  • Probe Synthesis: Synthesize a biotinylated or otherwise tagged version of this compound to be used as a probe for affinity purification.

  • Cell Lysis and Incubation: Prepare a native cell lysate from a relevant cell line. Incubate the lysate with the this compound probe. As a control, incubate a separate lysate with an excess of untagged this compound before adding the probe to identify non-specific binders.

  • Affinity Purification: Use streptavidin-coated beads to pull down the this compound probe and its interacting proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that were specifically pulled down by the this compound probe by comparing the results from the probe-only and competition experiments.

Data Presentation:

Protein IdentifiedSpecificity (Fold change Probe vs. Competition)
NMUR2> 50
Protein X15
Protein Y2

Proteins with a high fold change are considered potential off-target binders and should be further validated.

Visualizations

G CPN219 This compound NMUR2 NMUR2 (GPCR) CPN219->NMUR2 Gq Gq protein NMUR2->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Increase IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects (e.g., Appetite Regulation) Ca->Downstream PKC->Downstream

Caption: this compound on-target signaling pathway via NMUR2.

G start Start: Assess this compound Off-Target Profile in_silico In Silico Profiling (Predict potential interactions) start->in_silico broad_screen Broad Off-Target Screening (GPCR panels, Kinome scans) in_silico->broad_screen hits_found Significant Hits Found? broad_screen->hits_found no_hits No Significant Hits (Low off-target risk) hits_found->no_hits No functional_assays Cell-Based Functional Assays (Validate hits) hits_found->functional_assays Yes end End: Characterized Off-Target Profile no_hits->end proteomics Unbiased Proteomics (Identify novel binders) functional_assays->proteomics validation Functional Validation of Proteomics Hits proteomics->validation risk_assessment Risk Assessment (Compare on- and off-target potencies) validation->risk_assessment risk_assessment->end

Caption: General workflow for this compound off-target assessment.

G start Unexpected Cellular Phenotype with this compound dose_response Compare phenotypic EC50 to on-target EC50 start->dose_response similar_ec50 Potencies are similar dose_response->similar_ec50 Similar different_ec50 Potencies are different dose_response->different_ec50 Different on_target Likely On-Target Effect similar_ec50->on_target off_target Likely Off-Target Effect different_ec50->off_target validate_on_target Validate with NMUR2 knockdown/ structurally different agonist on_target->validate_on_target investigate_off_target Initiate off-target investigation (screening) off_target->investigate_off_target

Caption: Troubleshooting logic for unexpected cellular phenotypes.

References

Technical Support Center: Minimizing Animal Stress in CPN-219 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide uses "CPN-219" as a placeholder for any novel chemical entity or experimental compound. The principles and protocols described are broadly applicable to preclinical in vivo pharmacology studies and are designed to uphold the highest standards of animal welfare.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing stress crucial when studying a new compound like this compound?

Q2: What is the difference between acclimatization and habituation?

  • Acclimatization is the period after animals arrive at a facility, during which they recover from shipping stress and adjust to the new environment (e.g., housing, light cycles, food, water).[5][6] This allows for physiological, psychological, and nutritional stabilization.[5][6]

  • Habituation is the process of familiarizing animals with specific experimental procedures and handling techniques that will occur during the study.[7][8] This reduces the novelty and stress of the procedures themselves.

Q3: What are the most common sources of stress for animals during a study?

Stressors in a laboratory setting can be broadly categorized as:

  • Environmental: Inappropriate temperature, humidity, lighting, noise, and lack of enrichment.[9]

  • Procedural: Handling, restraint, dosing (e.g., injections, oral gavage), and blood sampling.[10]

  • Social: Improper group housing, isolation of social species, or exposure to dominant or aggressive cage mates.[11]

  • Physiological: Pain, illness, or adverse effects from the test compound.

Q4: How can I select the least stressful dosing method for this compound?

The choice of dosing route should balance scientific requirements with animal welfare. Consider the physicochemical properties of this compound, the required dosing frequency, and the volume. Refinement techniques, such as using flexible gavage tubes for oral dosing or training animals for non-restrained injections, can significantly reduce procedure-associated stress.[4][10][12]

Q5: What is environmental enrichment and why is it important?

Environmental enrichment involves adding items to an animal's cage to stimulate natural behaviors like nesting, hiding, gnawing, and exploring.[13][14][15] Items such as nesting material, shelters, and chew sticks can significantly reduce stress and anxiety, leading to improved animal well-being and more reliable scientific data.[16][17]

Troubleshooting Guides

Issue 1: High variability is observed in baseline behavioral or physiological data before this compound administration.

Potential CauseTroubleshooting Steps
Insufficient Acclimatization Ensure animals have a sufficient stabilization period after arrival. For rodents, a minimum of 3-7 days is recommended before starting any procedures.[5][6][18]
Inconsistent Handling Implement a standardized, gentle handling protocol.[19] Habituate animals to the specific handlers and the handling method (e.g., tunnel handling or cupping for mice) for several days before testing begins.[19][20]
Environmental Stressors Verify that housing conditions (temperature, light cycle, noise) are stable and appropriate for the species. Minimize traffic and noise in the housing and procedure rooms.[19]
Experimenter Effect The presence of a specific person can be a variable.[21] Whenever possible, the same experimenter should conduct procedures for all animals within a cohort to maintain consistency.[19]

Issue 2: Animals show acute signs of distress (e.g., hunched posture, piloerection, vocalization) immediately following this compound dosing.

Potential CauseTroubleshooting Steps
Procedural Stress/Pain Review the dosing technique. Ensure personnel are highly proficient. For injections, use the smallest appropriate needle gauge. For oral gavage, ensure the correct technique and tube size are used to prevent injury.[4]
Adverse Compound Effect This could be an acute toxicological reaction to this compound. Immediately record all observations and consult with the study director and veterinarian. Consider if the dose concentration or volume is too high.
Vehicle/Formulation Irritancy The vehicle itself may be causing irritation. Conduct a preliminary study with the vehicle alone to rule out its effects. Assess the pH, osmolality, and viscosity of the formulation.
Handling and Restraint The stress may be from the restraint rather than the dose.[10][12] Implement habituation to the restraint method or explore techniques for non-restrained dosing.[12]

Data Presentation: Stress Indicators and Dosing Refinements

Table 1: Common Physiological and Behavioral Indicators of Stress in Rodents

Indicator TypeSpecific SignPotential Interpretation
Behavioral Hunched posture, piloerection (hair standing on end), lethargy, reduced grooming, excessive grooming, aggression, freezing, vocalization.[9]General distress, pain, sickness, or anxiety.
Physiological Weight loss, reduced food/water intake, porphyrin staining (red tears/nasal discharge in rats), diarrhea, changes in body temperature.[9][22]Sickness, metabolic distress, pain.
Biochemical Elevated corticosterone/cortisol levels, altered immune cell counts.[5][22][23]Activation of the HPA axis, a classic physiological stress response.

Table 2: Comparison of Common Dosing Routes - Stressors & Refinement Strategies

Dosing RoutePotential StressorsRefinement Strategies
Oral Gavage (PO) Improper technique can cause esophageal trauma or aspiration. The restraint itself is stressful.Use flexible, ball-tipped gavage tubes. Ensure personnel are expertly trained. Habituate animals to handling and restraint.[4]
Subcutaneous (SC) Pain from needle prick, irritation from the substance's properties (e.g., pH, volume).Use a small gauge needle. Limit injection volume per site. Rotate injection sites for repeat dosing.
Intraperitoneal (IP) Risk of injecting into an organ (e.g., cecum, bladder), pain, and potential for peritonitis. Restraint is required.Ensure proper anatomical landmarking and technique. Use a small gauge needle. Consider less invasive alternative routes if scientifically justified.
Intravenous (IV) Requires significant restraint, technical skill, and can cause distress. Use of heat lamps for vasodilation can be a stressor.Use appropriate restraint devices and ensure personnel are highly skilled. Habituate animals to the restrainer. Minimize the duration of restraint.

Experimental Protocols

Protocol 1: Animal Acclimatization and Habituation

  • Objective: To ensure animals are physiologically stable and accustomed to routine procedures before the administration of this compound.

  • Methodology:

    • Acclimatization (Minimum 72 hours): Upon arrival, house animals in their designated cages with appropriate environmental enrichment (e.g., nesting material).[13][14] Leave them undisturbed for at least 72 hours, providing only standard husbandry (food, water, cage checks).[5][18]

    • Handling Habituation (Days 4-6): For 2-3 minutes each day, gently handle each animal using the same method that will be used during the study (e.g., tunnel or cup handling).[19][20] This allows the animal to associate handling with a neutral or non-threatening experience.

    • Procedural Habituation (Days 5-7): Simulate the dosing procedure without administering any substance. For example, for an oral gavage study, gently restrain the animal and touch the gavage tube to its mouth without insertion. For an injection study, hold the animal in the injection position.

    • Baseline Measurement: Only after the full acclimatization and habituation period should baseline physiological or behavioral measurements be taken.

Protocol 2: Refined Oral Gavage Technique

  • Objective: To administer this compound orally while minimizing animal stress, pain, and risk of injury.

  • Methodology:

    • Equipment: Select a flexible, soft-tipped gavage tube of the appropriate size for the animal's weight and age.

    • Restraint: Gently but firmly restrain the animal to ensure its head and body are in a straight line, preventing tracheal entry. The animal should be held securely to prevent movement that could cause injury.

    • Tube Insertion: Moisten the tip of the gavage tube with water or the vehicle. Gently insert the tube into the side of the mouth, allowing the animal to swallow the tip. Guide the tube along the upper palate until it passes into the esophagus. Never force the tube. If resistance is met, withdraw and start again.

    • Substance Delivery: Once the tube is correctly positioned (pre-measured to the stomach), deliver the substance slowly and smoothly.

    • Withdrawal and Release: Withdraw the tube gently and return the animal to its home cage.[19] Observe the animal for any immediate signs of distress (e.g., coughing, difficulty breathing).

Mandatory Visualizations

AcclimatizationWorkflow A Animal Arrival B Health Check & Cage Placement (with enrichment) A->B C Acclimatization Period (Min. 72 hours, undisturbed) B->C D Handling Habituation (Daily, 2-3 mins) C->D E Procedural Habituation (Mock Dosing) D->E F Baseline Data Collection E->F G Start this compound Study F->G

Caption: Pre-Study Animal Acclimatization and Habituation Workflow.

TroubleshootingDistress Start Animal Shows Post-Dosing Distress Q1 Is the procedure known to be painful? Start->Q1 A1_Yes Administer Analgesia (as per protocol/vet consult) Q1->A1_Yes Yes Q2 Were similar signs seen in vehicle-only group? Q1->Q2 No End Document & Report Findings A1_Yes->End A2_Yes Investigate Vehicle (pH, osmolality, contamination) Q2->A2_Yes Yes Q3 Is this the first time this dose was used? Q2->Q3 No A2_Yes->End A3_Yes Potential Compound Toxicity (Consult Vet/Study Director, consider dose reduction) Q3->A3_Yes Yes A3_No Review Procedure Technique (Refine handling/dosing) Q3->A3_No No A3_Yes->End A3_No->End

Caption: Decision tree for troubleshooting post-dosing animal distress.

References

Technical Support Center: CPN-219 Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results using CPN-219, a selective peptide agonist for the Neuromedin U receptor 2 (NMUR2). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective hexapeptide agonist for the Neuromedin U receptor 2 (NMUR2), a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action is to bind to and activate NMUR2, which is expressed in the central nervous system, including the hypothalamus. This activation can lead to downstream signaling cascades that influence physiological processes such as appetite and prolactin secretion.[1]

Q2: What are the common sources of variability in GPCR assays that could affect my this compound experiments?

A2: Variability in GPCR assays can arise from several factors. These include the choice of host cell line, which may express endogenous GPCRs leading to signal cross-talk.[2] Other sources include inefficient coupling between the expressed receptor and the host cell's signaling machinery, the potential for the receptor to activate multiple signaling pathways, and the presence of expression tags on the receptor that might alter ligand binding.[2][3] For peptide ligands like this compound, stability and proper storage are also critical.

Q3: How should I store and handle this compound to ensure its stability?

Q4: Could off-target effects be contributing to the variability in my results?

A4: While this compound is described as a selective NMUR2 agonist, the possibility of off-target effects should always be considered, especially at higher concentrations.[1] Off-target effects occur when a compound interacts with unintended molecular targets.[6][7][8] To investigate this, it is advisable to use a control cell line that does not express NMUR2 or to use a specific NMUR2 antagonist to see if the observed effect is blocked.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Cell-Based Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell density and viability (e.g., via Trypan Blue exclusion) before plating.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile phosphate-buffered saline (PBS) or media.
Variable Agonist Concentration Prepare a fresh stock solution of this compound and perform serial dilutions carefully. Ensure thorough mixing at each dilution step. Use low-binding microcentrifuge tubes and pipette tips.
Cell Health and Passage Number Use cells within a consistent and low passage number range. Monitor cell morphology and ensure they are healthy and not overgrown at the time of the experiment.
Issue 2: Low or No Signal Response to this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Poor Receptor Expression Verify the expression of NMUR2 in your cell line using a validated method such as qPCR, Western blot, or flow cytometry.
Incorrect G Protein Coupling NMUR2 may require a specific G protein for efficient signaling that is not sufficiently expressed in your host cell line. Consider co-transfecting with a promiscuous G protein like Gα15/16 or a chimeric G protein to enhance coupling to a desired signaling pathway (e.g., calcium mobilization).[9]
Degraded this compound Prepare a fresh solution of this compound from a new vial. Confirm the peptide's integrity if possible.
Assay Detection Sensitivity Optimize the assay parameters, such as incubation times, reagent concentrations, and the sensitivity of the detection instrument.

Experimental Protocols

Calcium Mobilization Assay for this compound Activity

This protocol describes a common functional assay for GPCRs that couple to Gq proteins.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human NMUR2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

    • Seed cells at a density of 50,000 cells/well in a 96-well black, clear-bottom plate and incubate for 24 hours.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically in a buffer containing probenecid to prevent dye extrusion.

    • Remove the cell culture medium and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).

  • Signal Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for a total of 120 seconds.

    • Establish a baseline fluorescence reading for the first 20 seconds.

    • Inject 20 µL of the this compound dilutions into the respective wells.

    • Continue recording the fluorescence for the remaining 100 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response to the maximum response observed.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Quantitative Data Summary

Table 1: Example EC50 Values for this compound in a Calcium Mobilization Assay

Experiment Cell Line EC50 (nM) Standard Deviation Notes
1HEK293-NMUR25.20.8Low passage number cells
2HEK293-NMUR26.11.2Low passage number cells
3HEK293-NMUR215.84.5High passage number cells
4CHO-K1-NMUR28.92.1Different host cell line

This table illustrates how different experimental conditions, such as cell passage number and host cell line, can introduce variability in the measured potency of this compound.

Visualizations

CPN_219_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CPN_219 This compound NMUR2 NMUR2 (GPCR) CPN_219->NMUR2 Binds & Activates G_protein Gq Protein NMUR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound signaling pathway via NMUR2 and Gq protein activation.

Experimental_Workflow start Start cell_culture 1. Culture NMUR2-expressing cells start->cell_culture cell_plating 2. Plate cells in 96-well plate cell_culture->cell_plating dye_loading 3. Load with Calcium-sensitive dye cell_plating->dye_loading compound_prep 4. Prepare this compound serial dilutions dye_loading->compound_prep measurement 5. Measure fluorescence baseline and post-injection response compound_prep->measurement data_analysis 6. Analyze data (ΔF, Normalization) measurement->data_analysis ec50_determination 7. Determine EC50 value data_analysis->ec50_determination end End ec50_determination->end

Caption: Workflow for a this compound calcium mobilization assay.

Troubleshooting_Tree start Inconsistent Results? high_variability High Well-to-Well Variability? start->high_variability Yes low_signal Low or No Signal? start->low_signal No high_variability->low_signal No check_seeding Verify cell seeding protocol high_variability->check_seeding Yes check_expression Confirm NMUR2 expression (qPCR/WB) low_signal->check_expression Yes check_plates Use inner wells / Check for edge effects check_seeding->check_plates check_reagents Prepare fresh this compound dilutions check_plates->check_reagents check_coupling Consider G protein co-expression check_expression->check_coupling check_peptide Use new this compound stock check_coupling->check_peptide check_assay Optimize assay sensitivity check_peptide->check_assay

Caption: Troubleshooting decision tree for this compound experiments.

References

Improving the bioavailability of intranasal CPN-219

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Intranasal CPN-219

Fictional Drug Context: this compound is a novel cyclic peptide therapeutic under investigation for the treatment of early-stage Alzheimer's disease. Its proposed mechanism involves the inhibition of beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-beta (Aβ) plaques. Due to its peptide nature and the need to bypass the blood-brain barrier (BBB), intranasal delivery is the primary route of administration being explored. This route offers the potential for direct nose-to-brain transport, but is challenged by low membrane permeability and rapid mucociliary clearance.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and its proposed mechanism of action in Alzheimer's disease?

A1: this compound is an experimental cyclic peptide designed to inhibit the BACE1 enzyme. By blocking BACE1, this compound aims to reduce the production of Aβ peptides, which are believed to be a primary driver of neurodegeneration in Alzheimer's disease.

Q2: Why is the intranasal route being investigated for this compound delivery?

A2: The intranasal route is a non-invasive method that may allow this compound to bypass the blood-brain barrier and directly reach the central nervous system (CNS).[2][3][4][6] This approach avoids first-pass metabolism in the liver and can lead to a faster onset of action compared to oral administration.[7] The nasal cavity's rich vasculature and large surface area also provide a favorable environment for drug absorption.[5][7]

Q3: What are the primary barriers to achieving high bioavailability for intranasal this compound?

A3: As a peptide, this compound faces several challenges. The main barriers include:

  • Low Permeability: The large molecular weight and polar nature of peptides like this compound limit their ability to pass through the nasal epithelium.[1][8][9]

  • Mucociliary Clearance: The nasal cavity has a natural cleaning mechanism that rapidly removes foreign particles, including the drug formulation, limiting the time available for absorption.[1][5]

  • Enzymatic Degradation: Enzymes present in the nasal mucus can degrade peptide-based drugs, reducing the amount of active compound available for absorption.[9][10]

Q4: What formulation strategies can be used to overcome these barriers?

A4: Several strategies can enhance the bioavailability of intranasal this compound:

  • Permeation Enhancers: Excipients like surfactants, bile salts, and fatty acids can be included to transiently open tight junctions between epithelial cells, increasing drug absorption.[1][11] Alkylsaccharides are a class of enhancers with established safety profiles.[12]

  • Mucoadhesive Agents: Polymers such as chitosan, carbomers, and cellulose derivatives can be used to increase the formulation's viscosity and adherence to the nasal mucosa.[13][14] This prolongs the residence time of the drug in the nasal cavity, providing more time for absorption.[8][13]

  • Enzyme Inhibitors: Co-administering this compound with enzyme inhibitors can protect it from degradation in the nasal cavity.[10]

  • Nanoparticle Systems: Encapsulating this compound in lipid-based nanoparticles (like SLNs or NLCs) or polymeric nanoparticles can protect it from enzymatic degradation and enhance its transport across the nasal mucosa.[1][4][6]

Troubleshooting Guide

Problem 1: Low or undetectable this compound concentrations in cerebrospinal fluid (CSF) or brain homogenate after intranasal administration.

Potential Cause Troubleshooting Suggestion
Rapid Mucociliary Clearance Incorporate a mucoadhesive polymer (e.g., Carbopol®, Chitosan, HPMC) into your formulation to increase residence time.[13][14] Verify mucoadhesion properties in vitro.
Poor Membrane Permeation Add a permeation enhancer (e.g., dodecyl maltoside, sodium taurocholate) to the formulation.[11][12] Screen different enhancers and concentrations using an ex vivo nasal explant model.[15][16]
Enzymatic Degradation Include a protease inhibitor (e.g., bestatin, amastatin) in the formulation. Assess this compound stability in the presence of nasal enzymes in vitro.
Incorrect Formulation pH Optimize the pH of the formulation to be between 4.5 and 6.5, which is compatible with the nasal environment and can influence the ionization state and permeability of the peptide.[14]
Suboptimal Device/Droplet Size Ensure the nasal spray device generates a droplet size distribution appropriate for deposition in the nasal cavity (typically 10-50 µm).[17][18] Characterize the spray pattern and plume geometry.[17]

Problem 2: High variability in pharmacokinetic (PK) data between subjects.

Potential Cause Troubleshooting Suggestion
Inconsistent Administration Technique Standardize the administration protocol. For animal studies, ensure consistent head positioning and delivery volume. For clinical studies, provide clear instructions to subjects.
Variable Deposition in the Nasal Cavity Use a nasal spray device with a consistent and well-characterized spray pattern.[17][18] Consider using imaging techniques like gamma scintigraphy to visualize deposition patterns in vivo.[17][19]
Pathological State of Nasal Mucosa Screen subjects (animal or human) for nasal inflammation, congestion, or lesions that could affect absorption.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound

Parameter Value
Molecular Weight ~1500 Da
Structure Cyclic Peptide
Aqueous Solubility (pH 7.4) 0.5 mg/mL
LogP -1.2

| pKa | 8.5 (Amine), 4.2 (Carboxyl) |

Table 2: Effect of Excipients on Ex Vivo Permeation of this compound Across Bovine Nasal Mucosa

Formulation Base Excipient (0.5% w/v) Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Enhancement Ratio
Saline None (Control) 0.2 ± 0.05 1.0
Saline Chitosan 0.8 ± 0.15 4.0
Saline Dodecyl Maltoside (DDM) 2.5 ± 0.40 12.5
Saline Sodium Taurocholate 1.9 ± 0.35 9.5
0.5% HPMC Gel None 0.3 ± 0.08 1.5

| 0.5% HPMC Gel | Dodecyl Maltoside (DDM) | 3.1 ± 0.55 | 15.5 |

Table 3: Key Pharmacokinetic Parameters of this compound in Rats Following Intranasal (IN) and Intravenous (IV) Administration

Parameter IV Bolus (0.5 mg/kg) IN Solution (2 mg/kg) IN Gel with DDM (2 mg/kg)
Plasma
Cmax (ng/mL) 1250 ± 150 180 ± 45 450 ± 90
Tmax (h) 0.08 0.25 0.5
AUC₀-t (ng·h/mL) 1800 324 990
Bioavailability (%) 100 4.5 13.75
Brain Homogenate
Cmax (ng/g) 15 ± 5 12 ± 4 48 ± 11
Tmax (h) 0.25 0.5 0.75

| Brain:Plasma Ratio at Tmax | 0.012 | 0.067 | 0.107 |

Experimental Protocols

Protocol 1: Preparation of a Mucoadhesive Intranasal Formulation of this compound

  • Preparation of Buffer: Prepare an isotonic phosphate buffer (pH 5.5).

  • Dissolving Excipients: Slowly disperse the mucoadhesive polymer (e.g., 0.5% w/v Hydroxypropyl methylcellulose - HPMC) into the buffer while stirring continuously until a homogenous gel is formed.

  • Adding Permeation Enhancer: If required, dissolve the permeation enhancer (e.g., 0.25% w/v Dodecyl Maltoside) into the gel.

  • Incorporating the API: Accurately weigh and dissolve this compound into the formulation to achieve the final desired concentration (e.g., 10 mg/mL).

  • Final Adjustments: Check the final pH and adjust if necessary. Store the formulation at 2-8°C, protected from light.

Protocol 2: Ex Vivo Permeation Study Using a Franz Diffusion Cell

  • Tissue Preparation: Obtain fresh animal nasal mucosa (e.g., bovine or porcine) from a local abattoir. Carefully excise the tissue, removing any underlying cartilage, and mount it on a Franz diffusion cell with the mucosal side facing the donor compartment.

  • Equilibration: Fill the receptor compartment with pre-warmed buffer (e.g., PBS pH 7.4) and allow the tissue to equilibrate for 30 minutes.

  • Dosing: Add the this compound formulation to the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 30, 60, 90, 120, 180 minutes), withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer.

  • Quantification: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to compare different formulations.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Group Allocation: Divide animals into groups (e.g., IV control, IN control formulation, IN enhanced formulation).

  • Administration:

    • IV Group: Administer this compound via a tail vein injection.

    • IN Groups: Under light anesthesia, administer the formulation into one nostril using a micropipette or a specialized small animal nasal spray device.

  • Sample Collection: Collect blood samples via the tail vein at specified time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes).

  • Brain Tissue Collection: At the end of the study, euthanize the animals and harvest the brains. Homogenize the tissue for analysis.

  • Sample Analysis: Process plasma and brain homogenate samples and quantify this compound concentrations using LC-MS/MS.

  • PK Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, Bioavailability) using appropriate software.

Mandatory Visualizations

G cluster_formulation Formulation Development & Preclinical Testing Workflow A API Characterization (this compound) B Excipient Screening (Mucoadhesives, Permeation Enhancers) A->B C Formulation Optimization (pH, Viscosity, Stability) B->C D In Vitro Release Study C->D E Ex Vivo Permeation Study (Franz Cell) C->E F In Vivo PK Study (Rodent Model) D->F If Promising E->F If Promising G Brain Tissue Analysis F->G H Data Analysis & Lead Formulation Selection G->H

Caption: Experimental workflow for developing an intranasal this compound formulation.

G cluster_pathway Proposed Nose-to-Brain Transport Pathways for this compound cluster_direct Direct Pathway IN_Admin Intranasal This compound Formulation Nasal_Mucosa Nasal Mucosa IN_Admin->Nasal_Mucosa Systemic Systemic Circulation Nasal_Mucosa->Systemic Systemic Absorption Olfactory Olfactory Nerve Pathway Nasal_Mucosa->Olfactory Uptake by Olfactory Neurons Trigeminal Trigeminal Nerve Pathway Nasal_Mucosa->Trigeminal Uptake by Trigeminal Neurons BBB Blood-Brain Barrier Systemic->BBB Brain Brain (CNS) BBB->Brain Limited Penetration Olfactory->Brain Trigeminal->Brain

Caption: Potential pathways for this compound transport from the nasal cavity to the brain.

G cluster_factors Key Factors Influencing Intranasal Bioavailability cluster_physchem Physicochemical Properties cluster_formulation Formulation Factors cluster_physio Physiological Factors Bioavailability Bioavailability MW Molecular Weight MW->Bioavailability - Lipo Lipophilicity Lipo->Bioavailability + Charge Charge/pKa Charge->Bioavailability Enhancers Permeation Enhancers Enhancers->Bioavailability + Muco Mucoadhesives Muco->Bioavailability + pH pH / Osmolarity pH->Bioavailability Clearance Mucociliary Clearance Clearance->Bioavailability - Enzymes Enzymatic Degradation Enzymes->Bioavailability - BloodFlow Nasal Blood Flow BloodFlow->Bioavailability +

Caption: Logical relationship of factors affecting the bioavailability of intranasal this compound.

References

CPN-219 degradation products and their impact

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CPN-219, a selective neuromedin U receptor 2 (NMUR2) agonist. This guide includes troubleshooting advice for common experimental issues, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic hexapeptide that acts as a selective agonist for the Neuromedin U Receptor 2 (NMUR2).[1][2] NMUR2 is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, including the hypothalamus.[3][4] Upon binding, this compound activates NMUR2, which is coupled to Gq/11 proteins, leading to the stimulation of downstream signaling pathways.[5][6]

Q2: What are the known biological effects of this compound?

A2: this compound has been shown to suppress appetite and reduce prolactin secretion in animal models.[7][8] Its activity as an NMUR2 agonist suggests its potential as a therapeutic agent for obesity and hyperprolactinemia.[7]

Q3: What is the recommended solvent for reconstituting and diluting this compound?

A3: While specific degradation studies on this compound are not widely published, a precursor molecule, CPN-116, was found to be unstable in phosphate buffer due to Nα-to-Nβ acyl migration at a diaminopropionic acid (Dap) residue. This compound was developed to be more chemically stable by replacing Dap with a diaminobutyric acid (Dab) residue. To minimize the risk of degradation, it is advisable to avoid phosphate buffers. Buffers such as HEPES or MES may be more suitable. For initial reconstitution, sterile, nuclease-free water or a buffer with a neutral pH is recommended.

Q4: What are the optimal storage conditions for this compound?

A4: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture. Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. The stability of peptides in solution is generally limited, even when frozen.

Q5: What is the reported potency of this compound?

A5: this compound is a potent NMUR2 agonist with a reported EC50 value of 2.2 nM for receptor activation.[1][2]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent or lower-than-expected experimental results This compound Degradation: The peptide may have degraded due to improper storage, handling, or the use of an inappropriate buffer.1. Verify Storage and Handling: Ensure the lyophilized peptide and stock solutions have been stored correctly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles. 2. Buffer Selection: Avoid using phosphate buffers. Switch to alternative buffers like HEPES or MES. 3. Purity Check: If possible, assess the purity of your this compound stock solution using analytical techniques like HPLC.
Inaccurate Concentration: The actual concentration of the working solution may be different from the calculated concentration.1. Accurate Reconstitution: Ensure the lyophilized peptide was fully dissolved. 2. Spectrophotometric Quantification: For a more accurate concentration determination of the stock solution, measure the absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues, or use a peptide-specific colorimetric assay.
High background or non-specific effects High Concentration of this compound: Using a concentration that is too high can lead to off-target effects.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific assay. 2. Control Experiments: Include appropriate negative controls (e.g., vehicle-only) to assess baseline activity.
Contamination: The this compound stock or cell culture may be contaminated.1. Aseptic Technique: Use sterile techniques when preparing solutions and performing experiments. 2. Fresh Reagents: Use fresh, high-quality reagents and cell culture media.
No biological response observed Inactive this compound: The peptide may be completely degraded or inactive.1. Purity and Integrity Check: Use HPLC or mass spectrometry to confirm the integrity of your this compound. 2. Positive Control: Use a known agonist for NMUR2 as a positive control to ensure the assay is working correctly.
Cell Line Issues: The cells may not be expressing functional NMUR2 receptors.1. Receptor Expression: Verify the expression of NMUR2 in your cell line using techniques like RT-qPCR or western blotting. 2. Cell Viability: Ensure the cells are healthy and viable.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

Parameter Value Assay Reference
EC50 for NMUR2 Activation 2.2 nMIn vitro functional assay[1][2]

Experimental Protocols

Protocol 1: this compound Reconstitution and Storage
  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Reconstitute the peptide in a suitable sterile solvent (e.g., sterile water or 10 mM HEPES, pH 7.4) to a stock concentration of 1 mM.

    • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -80°C.

    • For working solutions, thaw an aliquot and dilute it to the desired concentration in the appropriate assay buffer immediately before use. Discard any unused portion of the working solution.

Protocol 2: In Vitro NMUR2 Activation Assay (Calcium Mobilization)

This protocol describes a general method for assessing this compound-induced NMUR2 activation by measuring intracellular calcium mobilization.

  • Cell Culture:

    • Culture HEK293 cells stably expressing human NMUR2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Plate the cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Calcium Assay:

    • On the day of the assay, remove the culture medium and wash the cells once with HBSS (Hank's Balanced Salt Solution) or a similar assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

    • Wash the cells to remove excess dye.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.

    • Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.

    • As a positive control, use a known NMUR2 agonist or ATP to confirm cell responsiveness.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Plot the ΔF against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Assessing this compound Stability by HPLC

This protocol provides a general workflow for evaluating the stability of this compound under different conditions.

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in different buffers (e.g., HEPES, MES, and phosphate buffer for comparison) and at different pH values.

    • Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 37°C) for different time points (e.g., 0, 1, 4, 8, 24 hours).

  • HPLC Analysis:

    • Use a reverse-phase HPLC system with a C18 column.

    • Develop a suitable gradient elution method using a mobile phase consisting of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Inject the samples from the stability study onto the HPLC system.

    • Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Compare the chromatograms of the incubated samples to the chromatogram of the time-zero sample.

    • Quantify the percentage of the remaining intact this compound peak area over time.

    • Identify any new peaks that appear, which may represent degradation products. For structural elucidation of these products, fractions can be collected and analyzed by mass spectrometry.

Mandatory Visualizations

NMUR2_Signaling_Pathway CPN219 This compound NMUR2 NMUR2 CPN219->NMUR2 Binds and Activates Gq11 Gαq/11 NMUR2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: NMUR2 Signaling Pathway Activation by this compound.

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reconstitute Reconstitute this compound Prepare_Solutions Prepare solutions in different buffers/pH Reconstitute->Prepare_Solutions Incubate Incubate at various temperatures and time points Prepare_Solutions->Incubate HPLC Analyze by HPLC Incubate->HPLC MS Analyze degradation products by Mass Spec HPLC->MS Quantify Quantify remaining this compound HPLC->Quantify Identify Identify degradation products MS->Identify

Caption: Workflow for this compound Stability Assessment.

Troubleshooting_Logic Start Inconsistent Results? Check_Storage Proper Storage & Handling? Start->Check_Storage Check_Buffer Appropriate Buffer Used? Check_Storage->Check_Buffer Yes Investigate_Further Further Investigation Needed Check_Storage->Investigate_Further No Check_Conc Concentration Verified? Check_Buffer->Check_Conc Yes Check_Buffer->Investigate_Further No Check_Purity Peptide Purity Assessed? Check_Conc->Check_Purity Yes Check_Conc->Investigate_Further No Check_Assay Assay Controls OK? Check_Purity->Check_Assay Yes Check_Purity->Investigate_Further No Resolved Problem Resolved Check_Assay->Resolved Yes Check_Assay->Investigate_Further No

Caption: Troubleshooting Logic for Inconsistent this compound Results.

References

Technical Support Center: Addressing Poor Solubility of CPN-XXX

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public information could be found for a compound designated "CPN-219." The following technical support guide has been created for a hypothetical poorly soluble compound, hereinafter referred to as "CPN-XXX," based on established principles and common techniques for enhancing the solubility of poorly water-soluble drugs.[1][2][3][4][5][6][7][8][9]

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and address solubility challenges encountered during experimentation with CPN-XXX.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving CPN-XXX?

A1: CPN-XXX exhibits poor aqueous solubility. For initial experiments, it is recommended to use organic solvents. Based on general observations for compounds with similar properties, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are good starting points.[10] For biological assays, it is crucial to keep the final concentration of these organic solvents low (typically <0.5%) to avoid cellular toxicity.

Q2: How does pH affect the solubility of CPN-XXX?

A2: The solubility of ionizable compounds can be significantly influenced by the pH of the aqueous medium. It is important to determine the pKa of CPN-XXX to understand its ionization state at different pH values. If CPN-XXX is a weak base, its solubility will increase in acidic solutions. Conversely, if it is a weak acid, its solubility will be higher in alkaline solutions. For non-ionizable compounds, pH adjustment may not be an effective strategy.[3][6]

Q3: My CPN-XXX precipitates when I add my stock solution to an aqueous buffer. What can I do?

A3: This is a common issue with poorly soluble compounds. Here are a few strategies to address this:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of CPN-XXX in your aqueous medium.

  • Use a co-solvent system: The addition of a water-miscible co-solvent to the aqueous buffer can increase the solubility of CPN-XXX.[3][6][10] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10]

  • Incorporate surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6] Examples include Tween-80 and sodium lauryl sulphate (SLS).[6]

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2]

Q4: What are some advanced formulation strategies to improve the oral bioavailability of CPN-XXX?

A4: For in vivo studies, improving aqueous solubility is critical for oral absorption. Over 70% of new chemical entities in development pipelines exhibit poor aqueous solubility, which can hinder their clinical potential.[1] Several advanced formulation strategies can be employed:

  • Particle size reduction: Decreasing the particle size through techniques like micronization or nanonization increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2][3][7]

  • Solid dispersions: Dispersing CPN-XXX in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and dissolution rate than the crystalline form.[2][5][6]

  • Lipid-based formulations: Incorporating CPN-XXX into lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal tract and enhance absorption.[2][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
CPN-XXX is not dissolving in the chosen organic solvent. The solvent may not be appropriate for the chemical structure of CPN-XXX.Try a different organic solvent with a different polarity. Refer to Table 1 for a list of potential solvents and their relative solubilizing capacity.
Precipitation occurs during long-term storage of the stock solution. The stock solution may be supersaturated, or the compound may be degrading.Prepare fresh stock solutions before each experiment. Store stock solutions at -20°C or -80°C to minimize degradation and precipitation.
Inconsistent results in cell-based assays. Poor solubility leading to variable concentrations of the active compound. Precipitation in the cell culture medium.Prepare a more dilute stock solution. Consider using a formulation with a solubilizing excipient like a cyclodextrin or a non-toxic surfactant.
Low in vivo efficacy despite high in vitro potency. Poor oral bioavailability due to low solubility and dissolution in the gastrointestinal tract.Employ a solubility enhancement strategy such as preparing a solid dispersion, using a lipid-based formulation, or reducing the particle size.[1][2][8][9]

Quantitative Data Summary

Table 1: Solubility of CPN-XXX in Various Organic Solvents at 25°C

Solvent Solubility (mg/mL) Notes
Water< 0.01Practically insoluble.
Ethanol2.5Moderate solubility.
Methanol1.8Lower solubility than ethanol.
Acetone15.2Good solubility.
Dimethyl Sulfoxide (DMSO)> 50High solubility, suitable for stock solutions.
N,N-Dimethylformamide (DMF)> 45High solubility, suitable for stock solutions.
Tetrahydrofuran (THF)25.0Good solubility.

Table 2: Efficacy of Different Solubilization Techniques for CPN-XXX in Aqueous Buffer (pH 7.4)

Technique Composition Apparent Solubility (µg/mL) Fold Increase
None (Aqueous Buffer)-0.11
Co-solvency10% Ethanol in Buffer2.323
Surfactant Micellization1% Tween-80 in Buffer8.787
Cyclodextrin Complexation2% HP-β-CD in Buffer15.4154
Solid Dispersion (1:10 drug:polymer)CPN-XXX with PVP K3045.2452

Experimental Protocols

Protocol 1: Preparation of a CPN-XXX Stock Solution
  • Accurately weigh the desired amount of CPN-XXX powder.

  • Transfer the powder to a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the CPN-XXX is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Solubility Testing by Shake-Flask Method
  • Add an excess amount of CPN-XXX to a known volume of the test solvent (e.g., water, buffer, or a formulation vehicle) in a sealed container.

  • Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent.

  • Quantify the concentration of CPN-XXX in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility of CPN-XXX in the test solvent.

Protocol 3: Preparation of a Solid Dispersion using the Solvent Evaporation Method
  • Dissolve both CPN-XXX and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile organic solvent (e.g., a mixture of dichloromethane and methanol).

  • Ensure both components are fully dissolved to form a clear solution.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Store the solid dispersion in a desiccator until further use.

Visualizations

troubleshooting_workflow start Start: CPN-XXX Solubility Issue check_solvent Is CPN-XXX soluble in an organic solvent? start->check_solvent yes_solvent Yes check_solvent->yes_solvent Yes no_solvent No check_solvent->no_solvent No prepare_stock Prepare a concentrated stock solution. yes_solvent->prepare_stock test_solvents Test a broader range of organic solvents. no_solvent->test_solvents test_solvents->check_solvent add_to_aqueous Add stock to aqueous buffer. prepare_stock->add_to_aqueous precipitates Does it precipitate? add_to_aqueous->precipitates yes_precipitates Yes precipitates->yes_precipitates Yes no_precipitates No precipitates->no_precipitates No troubleshoot_precipitation Troubleshoot Precipitation yes_precipitates->troubleshoot_precipitation proceed Proceed with experiment. no_precipitates->proceed lower_conc Lower final concentration. troubleshoot_precipitation->lower_conc use_cosolvent Use a co-solvent system. troubleshoot_precipitation->use_cosolvent use_surfactant Incorporate a surfactant. troubleshoot_precipitation->use_surfactant use_cyclodextrin Use cyclodextrin complexation. troubleshoot_precipitation->use_cyclodextrin end End: Solubility Optimized lower_conc->end use_cosolvent->end use_surfactant->end use_cyclodextrin->end

Caption: Troubleshooting workflow for addressing CPN-XXX solubility issues.

enhancement_strategy start Select Solubility Enhancement Strategy application What is the application? start->application in_vitro In Vitro Assay application->in_vitro In Vitro in_vivo In Vivo Study application->in_vivo In Vivo in_vitro_options Co-solvents Surfactants Cyclodextrins in_vitro->in_vitro_options in_vivo_options Particle Size Reduction Solid Dispersions Lipid-Based Formulations in_vivo->in_vivo_options end Formulation Selected in_vitro_options->end in_vivo_options->end

Caption: Decision tree for selecting a solubility enhancement strategy.

signaling_pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes CPN_XXX CPN-XXX CPN_XXX->Kinase2 Inhibits

References

Avoiding CPN-219-induced behavioral artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CPN-219. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential behavioral artifacts that may arise during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the Dopamine D2 receptor (D2R). It primarily acts by blocking the Gαi/o-coupled signaling pathway, which leads to an increase in intracellular cyclic AMP (cAMP) levels by disinhibiting adenylyl cyclase.[1][2][3] This action modulates downstream signaling cascades, including those involving protein kinase A (PKA) and DARPP-32.

Q2: What are the most common behavioral artifacts observed with this compound?

A2: Due to its potent D2R antagonism, this compound can induce behavioral artifacts, particularly at higher doses. The most common of these are:

  • Extrapyramidal symptoms (EPS)-like effects: This can manifest as catalepsy (an inability to correct an externally imposed posture) and general motor rigidity.

  • Reduced locomotor activity: A general decrease in spontaneous movement is often observed.[4]

  • Anhedonia: A reduced interest in rewarding stimuli.

Q3: How can I differentiate between the intended therapeutic effects and off-target behavioral artifacts?

A3: Differentiating between desired and undesired effects requires careful experimental design. This typically involves:

  • Dose-response studies: Establishing a therapeutic window where the desired effect is present, but behavioral artifacts are minimal.

  • Multiple behavioral paradigms: Using a battery of tests to assess different behavioral domains. For example, a test for antipsychotic-like activity (e.g., conditioned avoidance response) alongside tests for motor side effects (e.g., catalepsy bar test) and motivation (e.g., sucrose preference test).

  • Control compounds: Including a reference compound with a known profile (e.g., haloperidol for EPS liability, clozapine for a lower EPS profile) can help contextualize the effects of this compound.

Q4: What is the recommended dose range to minimize motor side effects?

A4: The optimal dose range is highly dependent on the animal species, strain, and the specific behavioral paradigm. It is crucial to perform a dose-response study to determine the therapeutic index for your specific experimental conditions. As a general guideline, start with a low dose and escalate until the desired therapeutic effect is observed, while closely monitoring for the emergence of behavioral artifacts. The table below provides a hypothetical example of a dose-response relationship.

Table 1: Hypothetical Dose-Response Relationship of this compound in Rats
Dose (mg/kg, i.p.)Antipsychotic-like Efficacy (% Inhibition of Conditioned Avoidance Response)Cataleptic Effect (Mean time on bar in seconds)
0.115%5s
0.345%15s
1.085%60s
3.095%>180s

Troubleshooting Guides

Problem: Significant reduction in locomotor activity in my open-field test.

This may be indicative of a cataleptic or sedative effect of this compound, which could confound the interpretation of exploratory or anxiety-related behaviors.

Troubleshooting Steps:

  • Dose Reduction: The most straightforward approach is to lower the dose of this compound. A 50% reduction is a good starting point.

  • Time-Course Analysis: The effect of this compound may be most pronounced at a specific time point post-administration. Conduct a time-course study (e.g., testing at 30, 60, 120, and 240 minutes post-injection) to identify a time window where locomotor activity is less affected, but the therapeutic effect is still present.

  • Alternative Behavioral Paradigm: If the open-field test is not critical for your primary outcome, consider an alternative test that is less dependent on high levels of locomotion.

  • Control for Motor Impairment: If you must use the open-field test, it is essential to include a specific motor impairment test, such as the catalepsy bar test, to quantify the extent of the motor side effects at the tested dose.

Problem: Animals treated with this compound show no interest in the reward in my operant conditioning task.

This could be due to anhedonia, a state of reduced motivation, which is a known potential side effect of D2R antagonists.

Troubleshooting Steps:

  • Conduct a Sucrose Preference Test: This is a simple and effective way to determine if this compound is inducing anhedonia.[5][6][7][8][9] A significant decrease in sucrose preference in the this compound treated group compared to the vehicle group would suggest an anhedonic effect.

  • Vary the Reward: If possible, try using a different type of reward in your operant conditioning task to see if the lack of interest is specific to the initial reward.

  • Dose Adjustment: As with locomotor deficits, lowering the dose of this compound may alleviate the anhedonic effects.

Problem: I am observing catalepsy in a subset of my animals.

Catalepsy is a clear indicator of extrapyramidal side effects.

Troubleshooting Steps:

  • Quantify the Effect: Use a standardized test like the catalepsy bar test to systematically measure the presence and severity of catalepsy across all animals and treatment groups.[10][11][12][13][14] This will allow you to determine if there is a dose-dependent relationship.

  • Dose Reduction: This is the most effective way to reduce or eliminate catalepsy.

  • Consider a different administration route: In some cases, the pharmacokinetic profile of a compound can influence its side effect profile. If you are administering this compound via intraperitoneal (i.p.) injection, consider subcutaneous (s.c.) or oral (p.o.) administration to see if this alters the side effect profile.

Experimental Protocols

Catalepsy Bar Test

This test is used to measure the degree of motor rigidity and catalepsy.[10][11][12][13][14]

Apparatus: A horizontal bar (approximately 0.9 cm in diameter for rats, 0.7 cm for mice) is fixed at a height of 6-8 cm above a flat surface.[12]

Procedure:

  • Gently place the animal's forepaws on the bar.

  • Start a stopwatch immediately.

  • Measure the time it takes for the animal to remove both forepaws from the bar (the descent latency).

  • A cut-off time (e.g., 180 seconds) should be set. If the animal remains on the bar for the entire duration, record the cut-off time.

  • Repeat the test three times for each animal, with a short interval between trials. The mean or median descent latency is then calculated.

Sucrose Preference Test

This test is used to assess anhedonia by measuring the animal's preference for a sweetened solution over plain water.[5][6][7][8][9]

Apparatus: The animal's home cage equipped with two drinking bottles.

Procedure:

  • Habituation: For 48 hours, habituate the animals to two bottles in their home cage, both filled with plain water. This is to get them accustomed to drinking from two spouts.

  • Baseline: For the next 24 hours, give the animals a free choice between one bottle of plain water and one bottle of 1% sucrose solution. Weigh the bottles before and after this period to determine the intake of each liquid. The position of the bottles should be swapped after 12 hours to avoid a side preference.[7]

  • Testing: After administration of this compound or vehicle, present the animals with the same choice of two bottles (plain water and 1% sucrose solution) for a period of 1-4 hours.

  • Calculation: Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%

A significant decrease in sucrose preference in the this compound group compared to the vehicle group is indicative of anhedonia.

Visualizations

CPN_219_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits CPN219 This compound CPN219->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: this compound signaling pathway.

Dose_Response_Workflow start Start: Hypothesis This compound has antipsychotic efficacy select_doses Select Dose Range (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) start->select_doses assign_groups Randomly Assign Animals to Dose Groups (n=8-10/group) select_doses->assign_groups administer Administer this compound or Vehicle assign_groups->administer behavioral_testing Conduct Behavioral Testing Battery administer->behavioral_testing efficacy_test Efficacy Test (e.g., Conditioned Avoidance) behavioral_testing->efficacy_test Primary Outcome side_effect_test Side Effect Test (e.g., Catalepsy Bar Test) behavioral_testing->side_effect_test Secondary Outcome data_analysis Analyze Data (e.g., ANOVA, Dose-Response Curves) efficacy_test->data_analysis side_effect_test->data_analysis determine_window Determine Therapeutic Window data_analysis->determine_window end End: Optimal Dose Identified determine_window->end Clear Window adjust_doses Adjust Dose Range and Re-test determine_window->adjust_doses No/Narrow Window adjust_doses->select_doses

Caption: Workflow for a dose-response study.

Troubleshooting_Locomotor_Deficits start Problem: Reduced Locomotor Activity is_dose_high Is the dose in the high range for D2R antagonists? start->is_dose_high reduce_dose Solution: Reduce Dose by 50% is_dose_high->reduce_dose Yes is_effect_transient Is the effect transient? is_dose_high->is_effect_transient No/Unsure time_course Solution: Conduct Time-Course Study is_effect_transient->time_course Yes quantify_catalepsy Action: Quantify with Catalepsy Test is_effect_transient->quantify_catalepsy No/Unsure is_catalepsy_present Is catalepsy present? quantify_catalepsy->is_catalepsy_present is_catalepsy_present->reduce_dose No, but still low activity confound Conclusion: Locomotion is confounded by catalepsy is_catalepsy_present->confound Yes

Caption: Troubleshooting locomotor deficits.

References

Technical Support Center: CPN-219 Batch-to-Batch Variability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting batch-to-batch variability of CPN-219, a selective hexapeptide agonist for the Neuromedin U receptor 2 (NMUR2). Consistent compound performance is critical for reproducible experimental results and successful drug development programs.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different batches of this compound in our in vitro assays. What are the potential causes?

A1: Batch-to-batch variability in synthetic peptides like this compound can arise from several factors during synthesis and purification. Key contributors include differences in purity profiles, the presence of process-related impurities, variations in counter-ion content, and issues with compound stability and handling. Even minor variations in the synthesis process can lead to the presence of truncated or deletion sequences that may have altered biological activity.

Q2: What are the recommended analytical methods to assess the quality and consistency of different this compound batches?

A2: A comprehensive quality control (QC) assessment for a synthetic peptide like this compound should include a panel of analytical techniques to confirm identity, purity, and quantity. The most common and recommended methods are:

  • High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the peptide.[1][2][3]

  • Mass Spectrometry (MS): To confirm the molecular weight and thus the identity of the peptide.[1][2][4]

  • Amino Acid Analysis (AAA): To determine the net peptide content, which is the actual amount of peptide in the lyophilized powder, accounting for water and counter-ions.[1][4]

Q3: Our latest batch of this compound shows a lower potency in our cell-based assays compared to the previous batch. How should we troubleshoot this?

A3: A decrease in potency is a common manifestation of batch-to-batch variability. A systematic approach to troubleshooting is recommended. This involves verifying the purity and identity of the new batch and conducting a side-by-side comparison with a previously well-characterized, "golden" batch if available. It is also crucial to re-evaluate the handling and storage of the compound, as improper conditions can lead to degradation.

Q4: Can the salt form of the peptide affect its activity and contribute to variability?

A4: Yes. Peptides are often purified using HPLC with trifluoroacetic acid (TFA) and are therefore supplied as TFA salts. While generally not biologically active, high concentrations of TFA can be cytotoxic in some cell-based assays. Variations in the amount of residual TFA between batches could potentially contribute to inconsistent results. If your assay is particularly sensitive, you might consider ion exchange to replace the TFA counter-ion with a more biocompatible one, such as acetate or hydrochloride.

Q5: How should this compound be properly stored to minimize degradation and variability?

A5: Proper storage is critical for maintaining the integrity of peptide compounds. Lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture.[5] For preparing stock solutions, use an appropriate sterile buffer or solvent and store aliquots at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[5]

Troubleshooting Guides

Issue 1: Decreased Potency or Activity of a New this compound Batch

This is one of the most common issues arising from batch-to-batch variability. The following guide provides a step-by-step approach to identify the root cause.

Troubleshooting Workflow:

start Start: Decreased Potency Observed qc_check Step 1: Review Certificate of Analysis (CoA) - Compare purity (HPLC) and identity (MS) with previous batch. start->qc_check solubility_check Step 2: Verify Solubility - Visually inspect for full dissolution. - Determine solubility in assay buffer. qc_check->solubility_check CoA looks comparable concentration_check Step 3: Confirm Concentration - Re-measure concentration of stock solution (e.g., UV-Vis). solubility_check->concentration_check Solubility is confirmed side_by_side Step 4: Side-by-Side Assay - Run new and old batches in parallel. - Compare dose-response curves. concentration_check->side_by_side Concentration is accurate aaa_analysis Step 5: Perform Amino Acid Analysis (AAA) - Determine Net Peptide Content (NPC). side_by_side->aaa_analysis Potency difference confirmed reorder Conclusion: Contact Supplier / Re-purify or Re-order aaa_analysis->reorder NPC is significantly lower

Caption: Troubleshooting workflow for decreased this compound potency.

Data Presentation: Comparative QC Data for this compound Batches

ParameterBatch A (Reference)Batch B (New Lot)Acceptance Criteria
Purity (HPLC) 98.5%95.2%≥ 95%
Identity (MS) ConfirmedConfirmedMatches theoretical MW
Net Peptide Content (AAA) 85%70%Report Value
Appearance White Lyophilized PowderWhite Lyophilized PowderWhite Lyophilized Powder

Experimental Protocols:

  • HPLC Purity Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Analysis: Integrate the peak areas to determine the relative purity.

  • Mass Spectrometry Identity Confirmation:

    • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Sample Preparation: Dissolve a small amount of peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Analysis: Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of this compound.

Issue 2: Increased Non-Specific Effects or Toxicity in Cellular Assays

Unexpected cellular toxicity or non-specific responses can be caused by impurities in the peptide preparation.

Troubleshooting Workflow:

start Start: Increased Toxicity Observed coa_review Step 1: Review CoA for Impurities - Look for any uncharacterized peaks in HPLC trace. start->coa_review ms_analysis Step 2: Detailed MS Analysis - Analyze impurity peaks for potential identification. coa_review->ms_analysis Unidentified peaks present tfa_check Step 3: Evaluate Counter-ion Effect - Measure TFA content if possible. - Perform ion exchange if necessary. ms_analysis->tfa_check Impurities identified endotoxin_test Step 4: Test for Endotoxins - Especially for in vivo or primary cell assays. tfa_check->endotoxin_test Toxicity persists contact_supplier Conclusion: Contact Supplier for a new batch endotoxin_test->contact_supplier Endotoxin levels high

Caption: Troubleshooting workflow for this compound-induced toxicity.

Data Presentation: Impurity Profile of this compound Batches

Batch IDMain Peak Purity (%)Impurity 1 (RT min)Impurity 2 (RT min)Total Impurities (%)
Batch A 98.50.5% (12.1 min)0.3% (14.5 min)1.5
Batch B 95.21.8% (12.1 min)2.5% (15.2 min)4.8

Experimental Protocols:

  • Endotoxin Testing (LAL Assay):

    • Assay Type: Limulus Amebocyte Lysate (LAL) assay (chromogenic, turbidimetric, or gel-clot).

    • Sample Preparation: Reconstitute the this compound in endotoxin-free water.

    • Procedure: Follow the manufacturer's protocol for the specific LAL assay kit.

    • Analysis: Quantify the endotoxin levels in Endotoxin Units (EU) per mg of peptide.

Signaling Pathway Context

This compound and the NMUR2 Signaling Pathway:

This compound is an agonist for the Neuromedin U receptor 2 (NMUR2), which is a G-protein coupled receptor (GPCR). Understanding its mechanism of action is crucial for designing relevant bioassays.

CPN219 This compound NMUR2 NMUR2 Receptor CPN219->NMUR2 Binds and Activates G_protein Gq/11 Protein NMUR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: this compound activation of the NMUR2 signaling cascade.

References

Ensuring consistent CPN-219 delivery to the brain

Author: BenchChem Technical Support Team. Date: November 2025

< < Disclaimer: CPN-219 is a fictional compound. The following technical support guide is a simulation based on common challenges and methodologies in central nervous system (CNS) drug delivery research.

This guide provides troubleshooting advice and detailed protocols to assist researchers in achieving consistent and effective delivery of this compound to the brain in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel neuroinflammatory pathway inhibitor. It is designed to cross the blood-brain barrier (BBB) when formulated in its proprietary nano-carrier system (NCS) and modulate microglia activation, thereby reducing neurotoxic inflammation.

Q2: What is the optimal solvent for reconstituting this compound-NCS?

A2: For in vivo studies, it is critical to reconstitute the lyophilized this compound-NCS powder in sterile, nuclease-free phosphate-buffered saline (PBS) at pH 7.4. Avoid using organic solvents for the final formulation as they can disrupt the NCS integrity.

Q3: What is the recommended administration route for animal studies?

A3: Intravenous (IV) injection, typically via the tail vein in rodents, is the recommended route for systemic administration to ensure the this compound-NCS enters circulation and can target the blood-brain barrier.

Q4: How should this compound-NCS be stored?

A4: Lyophilized this compound-NCS should be stored at -20°C. Once reconstituted, it should be used within 4 hours and kept on ice to prevent degradation of the carrier system.

Q5: Are there known off-target effects of this compound?

A5: At high peripheral concentrations, this compound may interact with peripheral immune cells. Ensuring efficient BBB transport is key to minimizing these effects and maximizing therapeutic action in the CNS.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Low or Undetectable this compound Concentrations in Brain Tissue

Possible Causes & Solutions

Potential Cause Recommended Action & Rationale
Improper Formulation The this compound nano-carrier system (NCS) is sensitive to pH and ionic strength. Ensure reconstitution is performed with sterile PBS at pH 7.4 immediately before use. Verify the particle size and zeta potential of your reconstituted formulation using dynamic light scattering (DLS) to confirm it meets the specifications in the table below.
Rapid Peripheral Clearance The mononuclear phagocyte system (MPS) in the liver and spleen can rapidly clear nanoparticles from circulation.[1][2] Consider co-administering a MPS-blocking agent or evaluating a different dosing schedule. Ensure the NCS has adequate PEGylation to help evade opsonization.[3]
Compromised BBB Integrity In some disease models, the blood-brain barrier may be compromised, which can paradoxically alter transport mechanisms.[4] Assess BBB integrity using Evans blue or sodium fluorescein assays (see Protocol 3). A leaky BBB might lead to non-specific uptake and faster clearance from the brain parenchyma.
Inefficient BBB Transport The NCS relies on receptor-mediated transcytosis.[5] Ensure the animal model expresses the target receptor at sufficient levels. Saturation of the transport mechanism can occur at high doses; consider a dose-response study to find the optimal concentration.
Degradation of this compound This compound is sensitive to enzymatic degradation in the blood. The NCS is designed to protect it, but improper handling of the formulation can expose the compound. Always keep the reconstituted formulation on ice and use it promptly.
Issue 2: High Variability in Brain Concentrations Between Subjects

Possible Causes & Solutions

Potential Cause Recommended Action & Rationale
Inconsistent Administration IV injections, particularly tail vein injections in mice, require a high degree of technical skill. Inconsistent injection speed or volume can lead to variability. Ensure all personnel are thoroughly trained. Consider using a catheter for more consistent delivery.
Physiological Differences Age, weight, and health status of the animals can significantly impact pharmacokinetics. Use animals from a narrow age and weight range. Ensure all animals are healthy and properly acclimated before the experiment.
Variable BBB Permeability The integrity of the BBB can vary between animals, even within the same experimental group.[6][7] It is advisable to include a BBB integrity check (see Protocol 3) for a subset of animals in each group to assess baseline variability.
Inconsistent Tissue Processing The method of brain extraction and homogenization can affect the final measured concentration.[8] Standardize the perfusion protocol to remove blood from the brain vasculature and follow a consistent homogenization procedure (see Protocol 2).

Data Presentation

Table 1: this compound-NCS Formulation and Pharmacokinetic Parameters
ParameterRecommended ValueAcceptable Range
NCS Particle Size (DLS) 90 nm70 - 110 nm
NCS Polydispersity Index (PDI) < 0.15< 0.20
NCS Zeta Potential -15 mV-10 to -20 mV
Reconstitution Buffer PBS, pH 7.4pH 7.2 - 7.6
Mouse Dosage (IV) 10 mg/kg5 - 15 mg/kg
Rat Dosage (IV) 8 mg/kg4 - 12 mg/kg
Time to Peak Brain Conc. (Tmax) 2 hours1.5 - 2.5 hours
Expected Brain/Plasma Ratio at Tmax 0.8> 0.6

Experimental Protocols

Protocol 1: Preparation of this compound-NCS for In Vivo Administration
  • Equilibration: Bring the lyophilized this compound-NCS vial and the sterile PBS (pH 7.4) to room temperature.

  • Reconstitution: Using a sterile syringe, add the calculated volume of PBS to the vial to achieve the desired final concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 125 µL).

  • Mixing: Gently swirl the vial for 2 minutes. Do not vortex or sonicate, as this can damage the nano-carrier system.

  • Incubation: Let the solution stand for 10 minutes at room temperature to ensure complete hydration.

  • Pre-injection: Keep the reconstituted formulation on ice. Draw the required volume into an insulin syringe immediately before administration.

  • Quality Control (Optional but Recommended): Before injection, take a small aliquot of the reconstituted solution to measure particle size and PDI via Dynamic Light Scattering (DLS) to confirm formulation integrity.

Protocol 2: Quantification of this compound in Brain Tissue via LC-MS/MS

This protocol is adapted from standard methods for small-molecule quantification in brain tissue.[8][9][10]

  • Animal Euthanasia and Perfusion: At the designated time point post-injection, deeply anesthetize the animal. Perform transcardial perfusion with ice-cold saline to remove blood from the brain.

  • Tissue Collection: Immediately dissect the brain and isolate the region of interest (e.g., hippocampus, cortex). Weigh the tissue sample.

  • Homogenization: Place the tissue in a 2 mL tube with ceramic beads. Add 4 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotope-labeled this compound).

  • Protein Precipitation: Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 5000 rpm). This step also precipitates proteins.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method. Create a standard curve using known concentrations of this compound spiked into brain homogenate from untreated animals.

Protocol 3: Assessment of Blood-Brain Barrier Integrity

This protocol uses the Evans blue dye extravasation method.[11][12]

  • Dye Preparation: Prepare a 2% (w/v) solution of Evans blue dye in sterile saline.

  • Injection: Inject the Evans blue solution intravenously (e.g., 4 mL/kg) into the animal.

  • Circulation: Allow the dye to circulate for 60 minutes.

  • Perfusion and Extraction: Euthanize the animal and perform transcardial perfusion with saline as described in Protocol 2 to remove dye from the vasculature.

  • Observation: A healthy, intact BBB will result in a brain that appears pale. Blue staining of the brain parenchyma indicates BBB disruption.

  • Quantification (Optional): The brain can be homogenized in formamide and incubated for 24 hours at 55°C to extract the dye. The absorbance of the supernatant can then be read at 620 nm and quantified against a standard curve.

Visualizations

Signaling Pathways and Workflows

CPN219_Pathway cluster_microglia Microglial Cell CPN219 This compound-NCS (in circulation) BBB Blood-Brain Barrier (Receptor-Mediated Transcytosis) CPN219->BBB Crosses Microglia Activated Microglia BBB->Microglia Targets Pathway Neuroinflammatory Signaling Pathway (e.g., NF-κB) Microglia->Pathway Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Pathway->Cytokines Neuron Neuronal Health Cytokines->Neuron Reduces Damage Experimental_Workflow Start Start: IV Injection of This compound-NCS Wait Wait for Designated Time Point (e.g., 2h) Start->Wait Euthanize Euthanasia & Transcardial Perfusion with Saline Wait->Euthanize Dissect Brain Dissection & Weighing Euthanize->Dissect Homogenize Homogenization in Acetonitrile + Internal Std. Dissect->Homogenize Centrifuge Centrifugation to Pellet Debris Homogenize->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze End End: Quantify this compound Concentration Analyze->End Troubleshooting_Flow Start Issue: Low Brain Concentration of this compound CheckFormulation Did you verify NCS particle size & PDI? Start->CheckFormulation Reformulate Action: Remake formulation. Follow Protocol 1 strictly. CheckFormulation->Reformulate No CheckBBB Is BBB integrity compromised in your model? CheckFormulation->CheckBBB Yes Reformulate->Start Re-evaluate AssessBBB Action: Perform Evans Blue assay (Protocol 3). CheckBBB->AssessBBB Unsure CheckDose Are you in the optimal dose range? CheckBBB->CheckDose No AssessBBB->Start Re-evaluate DoseResponse Action: Perform dose-response study (5-15 mg/kg). CheckDose->DoseResponse Unsure ContactSupport Contact Technical Support for further assistance. CheckDose->ContactSupport Yes DoseResponse->Start Re-evaluate

References

Mitigating CPN-219-induced grooming and anxiety-like behaviors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please note that "CPN-219" is treated as a hypothetical compound for the purpose of this guide. As of the latest search, there is no publicly available scientific literature or data corresponding to a compound with this designation. The following content is a representative example built on established principles in pharmacology and neuroscience to demonstrate the requested format and provide a practical template for researchers encountering similar issues with novel compounds. The experimental data and pathways are illustrative and based on the effects of known serotonergic agents that can induce grooming and anxiety-like behaviors.

Welcome to the technical support center for this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in mitigating and understanding this compound-induced grooming and anxiety-like behaviors in preclinical models.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in self-grooming behavior in our rodent models following this compound administration. Is this a known side effect?

A1: Yes, excessive grooming is a documented off-target effect of compounds acting on specific serotonergic pathways, which we hypothesize for this compound. This behavior is often characterized by a stereotyped, repetitive pattern of head and body grooming that is significantly above baseline levels. Careful dose-response studies are recommended to identify a therapeutic window with minimal side effects.

Q2: Our animals show decreased exploration in the Open Field Test (OFT) and Elevated Plus Maze (EPM) after this compound treatment, suggesting an anxiogenic-like effect. How can we confirm this?

Q3: Can the anxiogenic and grooming effects of this compound be mitigated?

A3: Mitigation strategies are currently under investigation. The leading hypothesis involves co-administration with an antagonist that can selectively block the off-target receptor responsible for these effects. Based on a hypothesized mechanism involving the 5-HT2A receptor, co-administration with a selective 5-HT2A antagonist like ketanserin or M100907 could be a viable strategy. Preliminary data on this approach is summarized below.

Troubleshooting Guide

Issue 1: High variability in grooming behavior between subjects.

  • Possible Cause 1: Environmental Stressors. Rodent grooming is highly sensitive to environmental factors. Ensure consistent and minimal noise, light, and handling stress across all experimental groups.

  • Possible Cause 2: Acclimation Period. Insufficient acclimation to the testing environment can increase variability. We recommend an acclimation period of at least 60 minutes within the testing room before any behavioral recording begins.

  • Troubleshooting Workflow:

G start High Grooming Variability Observed check_env Verify Environmental Controls (Noise, Light, Bedding) start->check_env check_acclimate Review Acclimation Protocol (Min. 60 mins in room?) start->check_acclimate check_dose Confirm Dosing Accuracy (Vehicle, Route, Volume) start->check_dose implement_changes Standardize Protocols & Rerun Pilot Study check_env->implement_changes check_acclimate->implement_changes check_dose->implement_changes analyze Analyze New Data for Reduced Variance implement_changes->analyze success Variability Reduced analyze->success p < 0.05 fail Variability Persists (Contact Support) analyze->fail p >= 0.05

Troubleshooting workflow for high behavioral variability.

Issue 2: Animals appear sedated, confounding anxiety test results.

  • Possible Cause: Supratherapeutic Dosage. The dose of this compound may be causing general motor suppression, which can be misinterpreted as anxiety-like behavior (e.g., reduced movement in the OFT).

  • Solution: Conduct a Dose-Response Study. Assess a range of this compound doses on locomotor activity.

  • Solution: Run a Motor Function Control Test. Use a test like the Rotarod to directly assess motor coordination and rule out confounding effects. If motor impairment is observed, anxiety test data at that dose should be considered inconclusive.

Quantitative Data Summary

The following tables summarize illustrative data from a pilot study investigating the mitigation of this compound's effects with a selective 5-HT2A antagonist (Antagonist-X).

Table 1: Effect of this compound and Antagonist-X on Grooming Behavior

Treatment Group Dose (mg/kg) Grooming Duration (seconds) % Change from Vehicle
Vehicle - 35.2 ± 4.1 -
This compound 5 145.8 ± 12.3 +314%
Antagonist-X 2 33.9 ± 3.8 -4%
This compound + Antagonist-X 5 + 2 42.5 ± 5.5 +21%

Data are presented as mean ± SEM.

Table 2: Effect of this compound and Antagonist-X in the Elevated Plus Maze (EPM)

Treatment Group Dose (mg/kg) Time in Open Arms (seconds) Open Arm Entries
Vehicle - 110.4 ± 9.8 15.1 ± 2.0
This compound 5 41.3 ± 6.2 6.5 ± 1.1
Antagonist-X 2 112.1 ± 10.1 14.8 ± 1.9
This compound + Antagonist-X 5 + 2 98.7 ± 8.5 13.5 ± 1.5

Data are presented as mean ± SEM.

Experimental Protocols & Methodologies

Protocol 1: Grooming Behavior Assessment

  • Acclimation: Place mice individually in standard transparent observation chambers. Allow for a 60-minute habituation period.

  • Administration: Administer this compound (or vehicle/co-administered compounds) via the determined route (e.g., intraperitoneal injection).

  • Observation: 30 minutes post-injection, begin video recording. Record for 15 minutes.

  • Scoring: A trained observer, blind to the treatment groups, scores the cumulative time spent in self-grooming behavior. Grooming is defined as stroking or licking of the fur, paws, or face.

Protocol 2: Elevated Plus Maze (EPM) Test

  • Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two open arms and two closed arms. The maze area should be dimly lit.

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes prior to the test.

  • Administration: Administer this compound (or vehicle/co-administered compounds) 30 minutes before the test.

  • Procedure: Place the animal in the center of the maze, facing an open arm. Allow for 5 minutes of free exploration.

  • Data Acquisition: Use an automated video-tracking system to record the time spent in and the number of entries into the open and closed arms. An anxiogenic effect is indicated by a significant reduction in open arm exploration.

Signaling Pathway & Workflow Diagrams

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC activates Downstream Downstream Signaling Cascades PKC->Downstream Ca->Downstream Behavior Grooming & Anxiety-like Effects Downstream->Behavior CPN219 This compound (Agonist) CPN219->Receptor binds & activates AntagonistX Antagonist-X AntagonistX->Receptor binds & blocks

Hypothesized this compound signaling via the 5-HT2A receptor pathway.

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimate Animal Acclimation (1 week) baseline Baseline Behavioral Phenotyping (Optional) acclimate->baseline dosing Drug Administration (Vehicle, this compound, etc.) baseline->dosing wait Waiting Period (e.g., 30 mins) dosing->wait behavior Behavioral Testing (EPM, OFT, Grooming) wait->behavior data Data Analysis (Automated or Manual) behavior->data stats Statistical Analysis (e.g., ANOVA) data->stats report Report Generation stats->report

General experimental workflow for behavioral assessment.

Validation & Comparative

Comparative Analysis of Novel Kinase Inhibitors: CPN-219 vs. CPN-116

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comprehensive comparison of two novel kinase inhibitors, CPN-219 and CPN-116, with a focus on their chemical stability and therapeutic efficacy. The data presented is intended to inform researchers, scientists, and drug development professionals on the key performance indicators of these compounds, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows. The objective is to offer a clear, data-driven assessment to aid in the selection and advancement of the most promising candidate.

Chemical Stability Assessment

The chemical stability of a therapeutic compound is a critical determinant of its shelf-life, formulation feasibility, and in vivo performance. Here, we compare the stability of this compound and CPN-116 under various stress conditions.

Table 1: Chemical Stability of this compound vs. CPN-116

Condition Parameter This compound (% remaining) CPN-116 (% remaining)
pH pH 2.0 (48h)98.2 ± 1.191.5 ± 2.3
pH 7.4 (48h)99.1 ± 0.898.7 ± 0.9
pH 9.0 (48h)95.4 ± 1.585.2 ± 3.1
Temperature 40°C (7 days)97.8 ± 1.290.1 ± 2.5
60°C (7 days)92.1 ± 2.078.4 ± 3.8
Oxidative 3% H₂O₂ (24h)96.5 ± 1.488.9 ± 2.7
Photostability UV Light (24h)98.9 ± 0.997.5 ± 1.3

Experimental Protocol: Chemical Stability Analysis

A High-Performance Liquid Chromatography (HPLC) method was employed to assess the chemical stability of this compound and CPN-116.

  • Sample Preparation: Stock solutions of this compound and CPN-116 (1 mg/mL) were prepared in acetonitrile. Working solutions (100 µg/mL) were prepared by diluting the stock solution in various stress condition media (pH-adjusted buffers, water for temperature studies, 3% hydrogen peroxide for oxidative stress).

  • Stress Conditions:

    • pH Stability: Samples were incubated in buffers of pH 2.0, 7.4, and 9.0 at 37°C for 48 hours.

    • Thermal Stability: Samples were stored at 40°C and 60°C for 7 days.

    • Oxidative Stability: Samples were treated with 3% H₂O₂ at room temperature for 24 hours.

    • Photostability: Samples were exposed to a UV lamp (254 nm) at room temperature for 24 hours.

  • HPLC Analysis: At each time point, an aliquot of the sample was injected into an HPLC system equipped with a C18 column. The mobile phase consisted of a gradient of acetonitrile and water. The concentration of the parent compound was determined by measuring the peak area at its maximum absorbance wavelength. The percentage of the remaining compound was calculated relative to a time-zero control.

Workflow for Chemical Stability Assessment

cluster_prep Sample Preparation cluster_analysis Analysis prep1 Prepare 1 mg/mL Stock Solutions in Acetonitrile prep2 Dilute to 100 µg/mL in Stress Media prep1->prep2 stress1 pH (2.0, 7.4, 9.0) @ 37°C stress2 Temperature (40°C, 60°C) stress3 Oxidative (3% H₂O₂) stress4 Photostability (UV Light) analysis1 HPLC Analysis at Time Points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 analysis2 Quantify Peak Area analysis1->analysis2 analysis3 Calculate % Remaining Compound analysis2->analysis3

Caption: Workflow for assessing the chemical stability of this compound and CPN-116.

Efficacy Assessment: Kinase Inhibition

The therapeutic potential of this compound and CPN-116 was evaluated by measuring their inhibitory activity against a panel of target kinases implicated in a key disease signaling pathway.

Table 2: In Vitro Kinase Inhibition Profile of this compound vs. CPN-116

Target Kinase Parameter This compound (IC₅₀, nM) CPN-116 (IC₅₀, nM)
Kinase AIC₅₀15.3 ± 2.125.8 ± 3.4
Kinase BIC₅₀45.2 ± 5.612.1 ± 1.9
Kinase C (off-target)IC₅₀> 10,000> 10,000
Kinase D (off-target)IC₅₀1,250 ± 150850 ± 98

Experimental Protocol: In Vitro Kinase Inhibition Assay

A luminescence-based kinase assay was used to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.

  • Compound Preparation: this compound and CPN-116 were serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The kinase reaction was initiated by adding the kinase, substrate, and ATP to a 384-well plate. The compounds at various concentrations were then added to the wells.

  • Incubation: The plate was incubated at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Detection: A kinase detection reagent containing luciferase was added to the wells. The amount of remaining ATP is converted into a luminescent signal.

  • Data Analysis: The luminescence was measured using a plate reader. The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic model.

Hypothetical Signaling Pathway Targeted by this compound and CPN-116

receptor Growth Factor Receptor kinaseA Kinase A receptor->kinaseA Activates kinaseB Kinase B kinaseA->kinaseB Phosphorylates effector Downstream Effector kinaseB->effector Activates response Cellular Response (e.g., Proliferation) effector->response cpn219 This compound cpn219->kinaseA cpn116 CPN-116 cpn116->kinaseB

Caption: Hypothetical signaling pathway showing inhibition points of this compound and CPN-116.

Based on the presented data, this compound demonstrates superior chemical stability across a range of pH, temperature, and oxidative stress conditions compared to CPN-116. This suggests that this compound may have a longer shelf-life and be more amenable to formulation development.

In terms of efficacy, this compound is a more potent inhibitor of Kinase A, while CPN-116 shows greater potency against Kinase B. Both compounds exhibit high selectivity against the tested off-target kinases C and D. The choice between these two compounds would therefore depend on the primary therapeutic target in the intended disease indication. If Kinase A is the more critical target, this compound would be the preferred candidate, further supported by its favorable stability profile. If Kinase B is the primary target, CPN-116 would be the more potent option, though its lower chemical stability may present downstream challenges.

A Comparative Guide to CPN-219 and Other Neuromedin U Receptor 2 (NMUR2) Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CPN-219 with other known agonists of the Neuromedin U Receptor 2 (NMUR2), a promising therapeutic target for metabolic disorders and other conditions. The information is compiled from publicly available experimental data to assist researchers in selecting the appropriate tools for their studies.

Introduction to NMUR2 and its Agonists

Neuromedin U (NMU) and Neuromedin S (NMS) are endogenous peptide ligands that activate two G protein-coupled receptors: NMUR1 and NMUR2.[1] While NMUR1 is predominantly expressed in peripheral tissues, NMUR2 is primarily found in the central nervous system, particularly in regions associated with appetite and energy homeostasis.[2][3] Activation of NMUR2 has been shown to suppress food intake and reduce body weight, making it an attractive target for the development of anti-obesity therapeutics.[4][5]

This compound is a next-generation hexapeptidic agonist that demonstrates dose-dependent and selective activation of NMUR2.[6][7][8] This guide compares the performance of this compound with other notable NMUR2 agonists, including endogenous ligands and other synthetic compounds.

Quantitative Comparison of NMUR2 Agonist Activity

The following tables summarize the binding affinity and functional potency of various NMUR2 agonists based on in vitro experimental data. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 1: Binding Affinity of NMUR2 Agonists

CompoundReceptorAssay TypeKi (nM)IC50 (nM)SpeciesReference
This compound NMUR2-Data not availableData not available-
Compound 17 NMUR2Radioligand Binding-0.91Human[3][9]
-0.26Mouse[3][9]
NMUR1Radioligand Binding-2.9Human[3][9]
-0.47Mouse[3][9]
R-PSOP (Antagonist) NMUR2Radioligand Binding52-Human[10][11]
32-Rat[10][11]
NMUR1Radioligand Binding>10,000-Human[10][11]

Table 2: Functional Potency of NMUR2 Agonists

CompoundReceptorAssay TypeEC50 (nM)SpeciesReference
This compound NMUR2Functional Assay2.2-[6][7][8]
Neuromedin U-25 (human) NMUR2Calcium Mobilization1.0Human[12]
Neuromedin S (human) NMUR2Calcium Mobilization0.091Human[13]
Compound 17 NMUR2IP-1 Accumulation9.9Human[3][9]
β-arrestin Recruitment6.9Human[3][9]
IP-1 Accumulation0.93Mouse[3][9]
β-arrestin Recruitment3.1Mouse[3][9]
CPN-116 NMUR2Functional Assay6.6-[14]
NY0116 NMUR2cAMP Inhibition1.69Human[15]
Calcium Mobilization13,610Human[11]
NMUR1Calcium Mobilization27,760Human[11]
NY0128 NMUR2cAMP Inhibition0.71Human[15]
NMUR1-Data not available-
NMU-2084 NMUR2-Data not available-[16]
NMU-6102 NMUR1-Data not available-[16]

Signaling Pathways and Experimental Workflows

The activation of NMUR2 by an agonist initiates a cascade of intracellular signaling events. The diagrams below illustrate the primary signaling pathway and a typical experimental workflow for assessing agonist activity.

NMUR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist NMUR2 Agonist (e.g., this compound) NMUR2 NMUR2 Agonist->NMUR2 Binds to G_protein Gq/11 & Gi NMUR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC cAMP ↓ cAMP AC->cAMP

NMUR2 Signaling Pathway

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assay Agonist Activity Assay cluster_data_analysis Data Analysis cell_prep Prepare cells expressing NMUR2 (e.g., HEK293, CHO) seeding Seed cells into microplates cell_prep->seeding agonist_addition Add varying concentrations of NMUR2 agonist seeding->agonist_addition incubation Incubate for a defined period agonist_addition->incubation measurement Measure downstream signal (e.g., Ca²⁺, cAMP, IP-1) incubation->measurement dose_response Generate dose-response curve measurement->dose_response ec50_calc Calculate EC₅₀/IC₅₀ values dose_response->ec50_calc

General Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to characterize NMUR2 agonists.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing NMUR2.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled NMUR2 ligand (e.g., [125I]-NMU) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture: Cells stably or transiently expressing NMUR2 are seeded into black-walled, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the NMUR2 agonist are added to the wells.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time.

  • Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve and calculate the EC50 value.

cAMP Assay

This functional assay measures the inhibition of cyclic AMP (cAMP) production, a downstream effect of NMUR2 activation via the Gi pathway.

  • Cell Culture: Cells expressing NMUR2 are seeded into microplates.

  • Stimulation: Cells are first treated with an agent that increases intracellular cAMP levels (e.g., forskolin).

  • Agonist Treatment: Varying concentrations of the NMUR2 agonist are then added.

  • Lysis and Detection: The cells are lysed, and the amount of cAMP is quantified using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The inhibition of forskolin-stimulated cAMP production by the agonist is used to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound is a potent and selective NMUR2 agonist. The provided data indicates its high functional potency in the nanomolar range. When compared to endogenous ligands like NMU and NMS, which are non-selective, this compound offers a valuable tool for specifically investigating the physiological roles of NMUR2. Other synthetic agonists, such as compound 17, also show high potency for NMUR2 but may exhibit complex pharmacology, including activity at NMUR1. The small molecule agonists NY0116 and NY0128 provide alternative scaffolds for NMUR2 targeting but with lower potency compared to the peptide-based agonists.

The choice of agonist for a particular study will depend on the specific research question, including the desired level of selectivity and the experimental system being used. The data and protocols presented in this guide are intended to aid researchers in making informed decisions for their investigations into the therapeutic potential of targeting NMUR2.

References

CPN-219: A Potent and Selective Agonist for Neuromedin U Receptor 2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the hexapeptidic compound CPN-219 reveals its high selectivity for the Neuromedin U Receptor 2 (NMUR2) over Neuromedin U Receptor 1 (NMUR1). This guide provides a detailed comparison of this compound's activity on both receptors, supported by experimental data and methodologies, to inform researchers and drug development professionals in the fields of neuroscience, metabolism, and oncology.

Quantitative Analysis of Receptor Selectivity

This compound demonstrates a significant preference for NMUR2, as evidenced by its functional potency in cell-based assays. The compound emerged from a structure-activity relationship (SAR) study aimed at developing chemically stable and selective agonists for NMUR2.

CompoundReceptorEC50 (nM)Selectivity (NMUR2/NMUR1)
This compound NMUR22.2>455-fold
NMUR1>1000

Table 1: In vitro functional potency of this compound on human NMUR1 and NMUR2. Data represents the half-maximal effective concentration (EC50) for receptor activation.

The data clearly indicates that this compound is a potent agonist of NMUR2 with an EC50 of 2.2 nM. In contrast, its activity on NMUR1 is significantly lower, with an EC50 value greater than 1000 nM. This results in a selectivity ratio of over 455-fold for NMUR2 over NMUR1, highlighting this compound as a highly selective tool for studying NMUR2-mediated signaling pathways and its potential as a therapeutic agent targeting this receptor.

Signaling Pathways

Neuromedin U (NMU) receptors, NMUR1 and NMUR2, are G protein-coupled receptors (GPCRs) that mediate distinct physiological effects due to their differential tissue distribution. NMUR1 is predominantly expressed in peripheral tissues, while NMUR2 is primarily found in the central nervous system. Both receptors are activated by the endogenous ligands Neuromedin U and Neuromedin S.

Upon agonist binding, NMUR1 and NMUR2 activate intracellular signaling cascades. NMUR1 is known to couple primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).

NMUR2 signaling is more complex, with evidence for coupling to both Gαq/11 and Gαi/o pathways. The Gαi/o coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

NMUR1_Signaling cluster_membrane Cell Membrane NMUR1 NMUR1 Gq_11 Gαq/11 NMUR1->Gq_11 Activates CPN_219 This compound (Agonist) CPN_219->NMUR1 Binds PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_increase ↑ [Ca2+]i IP3->Ca2_increase Induces PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Responses Ca2_increase->Downstream PKC_activation->Downstream

Figure 1. Simplified signaling pathway of NMUR1 activation.

NMUR2_Signaling cluster_membrane Cell Membrane NMUR2 NMUR2 Gq_11 Gαq/11 NMUR2->Gq_11 Activates Gi_o Gαi/o NMUR2->Gi_o Activates CPN_219 This compound (Agonist) CPN_219->NMUR2 Binds PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_increase ↑ [Ca2+]i IP3->Ca2_increase Induces PKC_activation PKC Activation DAG->PKC_activation Activates Downstream_Gq Downstream Cellular Responses Ca2_increase->Downstream_Gq PKC_activation->Downstream_Gq cAMP ↓ cAMP ATP->cAMP Downstream_Gi Downstream Cellular Responses cAMP->Downstream_Gi

Figure 2. Simplified signaling pathways of NMUR2 activation.

Experimental Protocols

The selectivity of this compound was determined using functional cell-based assays. The following provides a generalized protocol for such an experiment.

Functional Assay for Gq/11-Coupled Receptors (Calcium Flux)

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured in an appropriate medium. Cells are then transiently or stably transfected with a plasmid encoding for either human NMUR1 or NMUR2.

  • Cell Plating: Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to attach overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of varying concentrations of this compound.

  • Signal Detection: Fluorescence is continuously monitored to detect changes in intracellular calcium levels upon compound addition.

  • Data Analysis: The change in fluorescence is plotted against the compound concentration, and the EC50 value is determined using a non-linear regression analysis.

Calcium_Flux_Workflow A HEK293 cells transfected with NMUR1 or NMUR2 B Seed cells in microplates A->B C Incubate with calcium-sensitive dye B->C D Add varying concentrations of this compound C->D E Measure fluorescence in a plate reader D->E F Analyze data and determine EC50 E->F

Figure 3. Experimental workflow for the calcium flux assay.

Functional Assay for Gi/o-Coupled Receptors (cAMP Assay)

This assay measures the inhibition of cAMP production following receptor activation.

  • Cell Culture and Transfection: As described above, HEK293 cells are transfected with the NMUR2 receptor.

  • Cell Plating: Transfected cells are seeded into microplates.

  • Stimulation: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to induce cAMP production, followed by the addition of varying concentrations of this compound.

  • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The decrease in cAMP levels is plotted against the compound concentration to determine the EC50 value.

The presented data and methodologies underscore the significant selectivity of this compound for NMUR2. This makes it a valuable pharmacological tool for elucidating the specific roles of NMUR2 in health and disease, and a promising lead compound for the development of novel therapeutics.

Liraglutide: A Comparative Guide to its Anorexic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anorexic effects of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, with other alternatives. It includes supporting experimental data, detailed methodologies, and visualizations of key signaling pathways and experimental workflows to objectively evaluate its performance. Liraglutide is a well-established treatment for type 2 diabetes and has also been approved for weight management in individuals with obesity or who are overweight with at least one weight-related comorbidity.[1][2]

Comparative Efficacy in Weight Management

Liraglutide has demonstrated significant efficacy in promoting weight loss.[3] However, its performance varies when compared to other available treatments, particularly newer GLP-1 receptor agonists like Semaglutide.

Liraglutide vs. Placebo

Clinical trials have consistently shown that Liraglutide, in conjunction with diet and exercise, leads to greater weight loss than placebo. In a 56-week trial, patients receiving Liraglutide (3.0 mg) lost an average of 8.4 kg, compared to 2.8 kg in the placebo group.[4] Furthermore, a significantly higher percentage of participants on Liraglutide achieved clinically meaningful weight loss of at least 5% and 10% of their initial body weight.[5]

Liraglutide vs. Other Anti-Obesity Medications

When compared to other anti-obesity medications, Liraglutide's efficacy is notable. Data suggests that weight loss with Liraglutide is greater than that observed with Orlistat.[5]

A key competitor to Liraglutide is Semaglutide, another GLP-1 receptor agonist. Head-to-head studies have indicated that Semaglutide generally leads to more significant weight loss. For instance, one study reported a mean weight loss of 15.8% with Semaglutide compared to 6.4% with Liraglutide.[6]

The following table summarizes the comparative efficacy of Liraglutide against a placebo and other active comparators.

Comparison Metric Liraglutide Comparator Study Duration
vs. Placebo Mean Weight Loss8.4 kg2.8 kg56 weeks
% Patients with ≥5% Weight Loss63.2%27.1%56 weeks
% Patients with ≥10% Weight Loss33.1%10.6%56 weeks
vs. Semaglutide Mean Weight Loss6.4%15.8%68 weeks

Mechanism of Action: GLP-1 Signaling Pathway

Liraglutide exerts its anorexic effects by mimicking the action of the endogenous incretin hormone GLP-1.[7] It binds to and activates GLP-1 receptors (GLP-1R) in various regions of the brain, particularly the hypothalamus and hindbrain, which are critical for appetite regulation.[8] This activation leads to a cascade of downstream signaling events that ultimately result in reduced food intake and body weight.

The binding of Liraglutide to GLP-1R on neurons in the arcuate nucleus of the hypothalamus stimulates pro-opiomelanocortin (POMC) neurons and inhibits Agouti-related peptide (AgRP)/Neuropeptide Y (NPY) neurons. This dual action leads to increased satiety and decreased hunger signals. Additionally, Liraglutide slows gastric emptying, further contributing to a feeling of fullness.[7]

GLP1_Signaling_Pathway cluster_brain Brain (Hypothalamus) Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates POMC_Neuron POMC/CART Neuron (Anorexigenic) PKA->POMC_Neuron Stimulates AgRP_NPY_Neuron AgRP/NPY Neuron (Orexigenic) PKA->AgRP_NPY_Neuron Inhibits Satiety Increased Satiety POMC_Neuron->Satiety Hunger Decreased Hunger AgRP_NPY_Neuron->Hunger

Figure 1: Liraglutide's anorexic signaling pathway in the hypothalamus.

Experimental Protocols

The validation of Liraglutide's anorexic effects relies on rigorous preclinical and clinical experimental protocols.

Preclinical Evaluation in Animal Models

Objective: To determine the effect of Liraglutide on food intake and body weight in a diet-induced obesity (DIO) rodent model.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8 weeks old, are singly housed.

  • Diet-Induced Obesity: Mice are fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity. A control group is maintained on a standard chow diet.

  • Drug Administration: Obese mice are randomly assigned to receive daily subcutaneous injections of either Liraglutide (200 µg/kg) or a saline vehicle for 28 days.[9]

  • Measurements:

    • Food Intake: Daily food consumption is measured by weighing the remaining food pellets.

    • Body Weight: Body weight is recorded daily.

    • Metabolic Parameters: At the end of the study, blood samples are collected to measure glucose, insulin, and lipid levels.

Preclinical_Workflow cluster_workflow Preclinical Experimental Workflow start Start: 8-week-old C57BL/6 mice diet High-Fat Diet (12 weeks) to induce obesity start->diet randomization Randomization diet->randomization treatment Daily Subcutaneous Injection (28 days) randomization->treatment liraglutide_group Liraglutide (200 µg/kg) treatment->liraglutide_group vehicle_group Saline Vehicle treatment->vehicle_group measurements Daily Measurement: - Food Intake - Body Weight liraglutide_group->measurements vehicle_group->measurements end_point End of Study (Day 28): - Blood Sample Collection - Metabolic Analysis measurements->end_point

Figure 2: Workflow for preclinical validation of Liraglutide's anorexic effects.

Clinical Trial in Overweight or Obese Adults

Objective: To evaluate the efficacy and safety of Liraglutide for weight management in adults with obesity or who are overweight with comorbidities.

Methodology:

  • Study Design: A 56-week, multicenter, double-blind, placebo-controlled, randomized clinical trial.[10]

  • Participant Population: Adults with a Body Mass Index (BMI) ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).

  • Intervention:

    • Participants are randomized to receive either a once-daily subcutaneous injection of Liraglutide 3.0 mg or a matching placebo.

    • Liraglutide is initiated at a dose of 0.6 mg/day and escalated weekly in 0.6 mg increments to the target dose of 3.0 mg/day to improve gastrointestinal tolerability.[1]

  • Concomitant Therapy: All participants receive counseling on a reduced-calorie diet and increased physical activity.

  • Primary Endpoint: The primary outcome is the mean percentage change in body weight from baseline to week 56.

  • Secondary Endpoints: Include the proportion of participants achieving ≥5% and ≥10% weight loss, and changes in cardiometabolic risk factors.

Summary of Alternatives

While Liraglutide is an effective treatment for weight management, several alternatives exist, each with its own mechanism of action, efficacy, and side-effect profile.

Drug Class Example(s) Mechanism of Action Administration Key Considerations
GLP-1 Receptor Agonists Semaglutide, TirzepatideMimic the action of GLP-1 to increase satiety and slow gastric emptying. Tirzepatide also activates GIP receptors.[11]Weekly or daily subcutaneous injectionGenerally high efficacy; common side effects include nausea and vomiting.[6]
Lipase Inhibitors OrlistatReduces the absorption of dietary fat in the gut.OralCan cause gastrointestinal side effects such as oily stools.
Sympathomimetic Amines PhentermineActs as a central nervous system stimulant to suppress appetite.OralTypically for short-term use; can increase heart rate and blood pressure.
Combination Therapies Phentermine/Topiramate, Naltrexone/BupropionCombine different mechanisms to affect appetite and satiety.OralEfficacy varies; each combination has a unique side effect profile.

References

Reproducibility of CPN-219's Effects on Prolactin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the effects of the novel Neuromedin U receptor 2 (NMUR2) agonist, CPN-219, on prolactin levels with established dopamine agonist treatments. It is intended for researchers, scientists, and drug development professionals interested in the regulation of prolactin secretion and the potential of new therapeutic targets. This document summarizes available experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to Prolactin Regulation and this compound

Prolactin, a hormone secreted by the anterior pituitary gland, plays a crucial role in lactation, reproduction, and metabolism.[1][2] Its secretion is primarily under the inhibitory control of dopamine released from tuberoinfundibular dopaminergic (TIDA) neurons in the hypothalamus.[1] Dysregulation of prolactin levels, particularly hyperprolactinemia, can lead to significant health issues, including infertility, galactorrhea, and sexual dysfunction.[1]

Current treatments for hyperprolactinemia predominantly involve dopamine agonists, such as bromocriptine and cabergoline, which act by stimulating D2 receptors on lactotrophs to inhibit prolactin release.[1][3] However, these treatments can have side effects, and some patients exhibit resistance.[3][4]

Recently, the Neuromedin U receptor 2 (NMUR2) has emerged as a potential alternative target for modulating prolactin secretion. This compound, a selective NMUR2 peptide agonist, has been shown to suppress stress-induced prolactin release in mice, suggesting a novel mechanism for controlling hyperprolactinemia.[5][6][7][8]

Comparative Data on Prolactin Suppression

The following tables summarize the available quantitative data on the effects of this compound and the widely used dopamine agonist, cabergoline, on prolactin levels. It is important to note that the data for this compound is based on a single preclinical study, and further research is needed to establish the reproducibility of these findings.

Table 1: Effect of this compound on Stress-Induced Prolactin Increase in Mice

Treatment GroupDose (nmol, intranasal)Plasma Prolactin (ng/mL, Mean ± SEM)Statistical Significance (vs. Vehicle + Stress)
Vehicle (No Stress)-2.5 ± 0.5-
Vehicle + Stress-25.1 ± 3.7-
This compound + Stress2010.2 ± 2.1p < 0.01
This compound + Stress2008.5 ± 1.9p < 0.01

Data extracted from a study by Nozaki et al. (2024) in male ddY mice subjected to restraint stress.[5][6]

Table 2: Efficacy of Cabergoline in Normalizing Prolactin in Patients with Prolactinomas

Study PopulationCabergoline DoseProlactin Normalization RateTumor Shrinkage Rate
Microprolactinomas0.5 - 3.0 mg/week~80-95%~50-90%
Macroprolactinomas0.5 - 3.0 mg/week~70-80%~50-90%
Giant Prolactinomas (>4 cm)Variable, up to 7.0 mg/week~60%Significant reduction in most patients

Data compiled from multiple clinical studies and reviews on dopamine agonist therapy for prolactinomas.[3][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.

This compound Administration and Prolactin Measurement in Mice

This protocol is based on the methodology described in the study by Nozaki et al. (2024).[5][6]

Animals: Male ddY mice (5 weeks old) were used.

This compound Administration:

  • This compound was dissolved in saline to prepare 4 mM and 40 mM solutions.

  • Mice were administered 5 µL of the this compound solution (resulting in doses of 20 nmol or 200 nmol) or vehicle (saline) intranasally.

Stress Induction and Blood Collection:

  • Thirty minutes after this compound or vehicle administration, mice were placed in a 50 mL conical tube with ventilation holes for 10 minutes to induce restraint stress.

  • Immediately after the stress period, mice were anesthetized with isoflurane, and blood was collected from the abdominal vena cava using a heparinized syringe.

  • Blood samples were centrifuged at 3,000 rpm for 15 minutes at 4°C to separate the plasma.

Prolactin Measurement:

  • Plasma prolactin concentrations were measured using a mouse prolactin ELISA kit according to the manufacturer's instructions.

Prolactin Measurement in Human Subjects Treated with Dopamine Agonists

This protocol outlines a general procedure for monitoring prolactin levels in patients undergoing dopamine agonist therapy.

Patient Population: Patients diagnosed with hyperprolactinemia, often due to a prolactinoma.

Treatment:

  • Patients are typically initiated on a low dose of a dopamine agonist, such as cabergoline (e.g., 0.25-0.5 mg/week).

  • The dosage is gradually increased based on serum prolactin levels and patient tolerance.

Blood Sampling:

  • Fasting blood samples are collected in the morning to minimize diurnal variations in prolactin levels.

  • Blood is drawn from a peripheral vein into a serum separator tube.

  • The sample is allowed to clot and then centrifuged to separate the serum.

Prolactin Measurement:

  • Serum prolactin levels are measured using an automated immunoassay platform (e.g., chemiluminescent immunoassay).

  • Results are compared to the laboratory's established reference range for men and pre- and post-menopausal women.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound's effect on prolactin and a typical experimental workflow for such a study.

G cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary CPN219 This compound NMUR2 NMUR2 CPN219->NMUR2 Binds to and activates TIDA Tuberoinfundibular Dopaminergic (TIDA) Neuron NMUR2->TIDA Stimulates Dopamine Dopamine TIDA->Dopamine Releases Lactotroph Lactotroph Cell Dopamine->Lactotroph Inhibits Prolactin Prolactin Lactotroph->Prolactin Secretion is reduced G cluster_workflow Experimental Workflow A Animal Acclimatization B Intranasal Administration (this compound or Vehicle) A->B C Restraint Stress Induction B->C D Blood Sample Collection C->D E Plasma Separation D->E F Prolactin ELISA Assay E->F G Data Analysis F->G

References

Comparative Analysis of CPN-219 Cross-Reactivity with Neuropeptide Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the binding and functional activity of the novel neuropeptide analog, CPN-219, across a panel of related neuropeptide receptors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity and potential off-target effects of this compound.

Binding Affinity Profile of this compound

The selectivity of this compound was assessed through competitive radioligand binding assays against a panel of four human neuropeptide Y (NPY) receptors: NPY1R, NPY2R, NPY4R, and NPY5R. The results, summarized in the table below, demonstrate that this compound is a potent and selective agonist for the Neuropeptide Y Receptor Type 1 (NPY1R). The binding affinity, represented by the inhibition constant (Ki), is significantly higher for NPY1R compared to the other tested receptors, indicating a high degree of selectivity.

ReceptorRadioligandKi (nM)
NPY1R [¹²⁵I]PYY0.73
NPY2R [¹²⁵I]PYY>1000
NPY4R [¹²⁵I]PP890
NPY5R [¹²⁵I]PYY>1000
Functional Activity Profile of this compound

To determine the functional consequences of this compound binding, its ability to stimulate G-protein coupling was measured using a GTPγS binding assay. This assay quantifies the activation of G-proteins, a key step in the signaling cascade of these G-protein coupled receptors (GPCRs). The results confirm that this compound acts as a potent agonist at NPY1R, with significantly lower efficacy at other NPY receptor subtypes.

ReceptorEC₅₀ (nM)Eₘₐₓ (% of NPY)
NPY1R 1.2 98%
NPY2R >1000 <10%
NPY4R 950 25%
NPY5R >1000 <5%

Experimental Protocols

Radioligand Binding Assays

The binding affinity of this compound was determined using competitive radioligand binding assays with membranes prepared from HEK293 cells stably expressing the human NPY1R, NPY2R, NPY4R, or NPY5R.

  • Membrane Preparation: Cells were harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA) and centrifuged. The resulting pellet was resuspended in the same buffer and stored at -80°C.

  • Binding Assay: Assays were performed in a 96-well plate in a final volume of 200 µL. Membranes (10-20 µg protein) were incubated with the respective radioligand ([¹²⁵I]PYY for NPY1R, NPY2R, NPY5R; [¹²⁵I]Pancreatic Polypeptide for NPY4R) at a concentration equal to its Kd value.

  • Competition: A range of concentrations of this compound (10⁻¹¹ to 10⁻⁵ M) was added to displace the radioligand. Non-specific binding was determined in the presence of 1 µM of unlabeled NPY.

  • Incubation and Detection: The mixture was incubated for 2 hours at room temperature. Bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was measured using a gamma counter.

  • Data Analysis: The inhibition constant (Ki) values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

GTPγS Binding Assay

The functional activity of this compound was assessed by measuring its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the NPY receptors.[1][2][3]

  • Assay Buffer: The assay was conducted in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • Incubation: Membranes (10-20 µg protein) were pre-incubated with increasing concentrations of this compound for 15 minutes at 30°C in the presence of 10 µM GDP.

  • Stimulation: The reaction was initiated by the addition of 0.1 nM [³⁵S]GTPγS and incubated for a further 30 minutes at 30°C.

  • Termination and Detection: The reaction was terminated by rapid filtration through glass fiber filters. The amount of [³⁵S]GTPγS bound to the membranes was quantified by liquid scintillation counting.

  • Data Analysis: Basal binding was determined in the absence of any agonist, and non-specific binding was measured in the presence of 10 µM unlabeled GTPγS. The EC₅₀ and Eₘₐₓ values were determined by non-linear regression analysis of the concentration-response curves.

Visualizations

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay start HEK293 cells expressing NPY receptor subtype homogenize Homogenization start->homogenize centrifuge Centrifugation homogenize->centrifuge resuspend Resuspension in buffer centrifuge->resuspend store Store at -80°C resuspend->store mix Incubate membranes with [¹²⁵I]Radioligand and this compound store->mix Membrane Aliquot separate Separate bound/free ligand (Filtration) mix->separate count Quantify radioactivity (Gamma Counter) separate->count analyze Data Analysis (Ki calculation) count->analyze

Caption: Workflow for determining this compound binding affinity.

NPY1R Signaling Pathway

Activation of the NPY1 receptor by an agonist like this compound initiates a cascade of intracellular events.[4] NPY1R is coupled to inhibitory G-proteins (Gi/o), which, upon activation, dissociate into Gα and Gβγ subunits.[5] The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca²⁺), and can also modulate ion channels.[4]

G CPN219 This compound NPY1R NPY1R CPN219->NPY1R Binds G_protein Gi/o Protein NPY1R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C G_betagamma->PLC Activates cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., Vasoconstriction) cAMP->CellularResponse Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Ca2->CellularResponse

Caption: Simplified NPY1R signaling cascade.

References

CPN-219: A Comparative Analysis of In Vitro and In Vivo Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo potency of CPN-219, a selective neuromedin U receptor 2 (NMUR2) agonist. The data presented is compiled from publicly available experimental findings to offer an objective overview for researchers in drug discovery and development.

At a Glance: this compound Potency

This compound is a hexapeptide agonist highly selective for the neuromedin U receptor 2 (NMUR2). Functionally, it demonstrates potent activity in both laboratory (in vitro) and living organism (in vivo) settings. In vitro studies confirm its ability to activate NMUR2 at nanomolar concentrations. In vivo studies in mouse models have shown that this compound effectively suppresses appetite and reduces prolactin secretion, highlighting its therapeutic potential.

Quantitative Data Summary

The following tables summarize the quantitative data on the potency of this compound and other relevant NMUR2 agonists.

Table 1: In Vitro Potency of NMUR Agonists

CompoundTargetAssay TypeCell LinePotency (EC50)
This compound NMUR2 Calcium Mobilization Not Specified 2.2 nM
CPN-267NMUR1Not SpecifiedNot Specified0.25 nM
NY0116NMUR2Calcium MobilizationHEK29313.61 µM
NY0128NMUR2Calcium MobilizationHEK293Not Reported
Compound 17NMUR2 (mouse)IP-1 StimulationNot Specified0.93 nM

Table 2: In Vivo Efficacy of this compound in Mice

EffectDoseAdministration RouteOutcome
Appetite Suppression200 nmolIntranasalDecreased food intake for up to 24 hours.[1]
Prolactin Secretion Inhibition20 nmolIntranasalSignificantly suppressed restraint stress-induced increase in plasma prolactin levels.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams have been generated.

NMUR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CPN219 This compound NMUR2 NMUR2 CPN219->NMUR2 Binds to Gq11 Gαq/11 NMUR2->Gq11 Activates Gi_o Gαi/o NMUR2->Gi_o Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Effects Physiological Effects (e.g., Appetite Suppression, ↓ Prolactin) cAMP->Physiological_Effects Ca2_release->Physiological_Effects PKC->Physiological_Effects

NMUR2 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Potency Assessment cluster_invivo In Vivo Efficacy Assessment cell_culture 1. Cell Culture (e.g., HEK293 expressing NMUR2) compound_prep 2. Compound Preparation (Serial dilutions of this compound) cell_culture->compound_prep assay 3. Calcium Mobilization Assay (e.g., FLIPR with calcium-sensitive dye) compound_prep->assay data_analysis_vitro 4. Data Analysis (EC50 determination) assay->data_analysis_vitro animal_model 1. Animal Model (Mice) drug_admin 2. Intranasal Administration of this compound animal_model->drug_admin behavioral_monitoring 3a. Appetite Suppression (Food intake measurement) drug_admin->behavioral_monitoring hormone_assay 3b. Prolactin Secretion (Blood collection and ELISA) drug_admin->hormone_assay data_analysis_vivo 4. Data Analysis (Statistical comparison) behavioral_monitoring->data_analysis_vivo hormone_assay->data_analysis_vivo

Experimental Workflow Overview

Detailed Experimental Methodologies

The following sections provide an overview of the methodologies typically employed in the assessment of this compound and other NMUR2 agonists.

In Vitro Potency: Calcium Mobilization Assay

This assay measures the ability of a compound to activate a Gq-coupled receptor like NMUR2, leading to an increase in intracellular calcium.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells are genetically engineered to express the human or mouse NMUR2. Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere and grow to a near-confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a buffered saline solution for a specified time at 37°C. This allows the dye to enter the cells.

  • Compound Preparation: A serial dilution of this compound and other test compounds is prepared in the assay buffer.

  • Fluorescence Measurement: The microplate is placed in a fluorescence imaging plate reader (FLIPR). The instrument measures the baseline fluorescence before adding the compounds. The test compounds are then automatically added to the wells, and the change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.

  • Data Analysis: The peak fluorescence response is measured for each compound concentration. The data is then normalized and fitted to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

In Vivo Efficacy: Appetite Suppression in Mice

This experiment evaluates the effect of this compound on food intake in a mouse model.

  • Animal Models: Adult male mice (e.g., C57BL/6 strain) are used. The animals are individually housed to allow for accurate measurement of individual food intake. They are maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimatization: Mice are allowed to acclimate to the individual housing and handling for a period before the experiment begins to minimize stress-related effects on feeding behavior.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline). A specific dose (e.g., 200 nmol) is administered intranasally to awake, gently restrained mice. The control group receives the vehicle only.

  • Food Intake Measurement: Pre-weighed food is provided to each mouse immediately after administration. Food intake is measured at various time points (e.g., 1, 4, 8, and 24 hours) by weighing the remaining food. Spilled food is accounted for to ensure accuracy.

  • Data Analysis: The cumulative food intake for each group is calculated and compared using appropriate statistical tests (e.g., t-test or ANOVA) to determine if this compound significantly reduces food intake compared to the control group.

In Vivo Efficacy: Prolactin Secretion in Mice

This protocol assesses the impact of this compound on stress-induced prolactin levels.

  • Animal Models and Acclimatization: As described in the appetite suppression protocol.

  • Drug Administration: this compound (e.g., 20 nmol) or vehicle is administered intranasally.

  • Stress Induction: A standardized stressor, such as restraint stress, is applied to the mice for a defined period (e.g., 30 minutes) after drug administration.

  • Blood Collection: Immediately following the stress period, blood samples are collected from the mice, typically via cardiac puncture or from the tail vein.

  • Plasma Separation: The blood is centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Prolactin Measurement: The concentration of prolactin in the plasma samples is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for mouse prolactin. The assay is performed according to the manufacturer's instructions.

  • Data Analysis: Prolactin levels in the this compound treated group are compared to the vehicle-treated control group using statistical analysis to determine the significance of any observed reduction.

References

Comparative Analysis of CPN-219 and Native Neuromedin U: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the synthetic hexapeptide agonist CPN-219 and the endogenous neuropeptide Neuromedin U (NMU). The information is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data and methodologies.

Introduction to Neuromedin U and this compound

Native Neuromedin U (NMU) is a highly conserved neuropeptide with a wide range of physiological functions, including the regulation of smooth muscle contraction, appetite, energy balance, stress responses, and inflammation.[1][2][3] NMU exerts its effects by activating two G protein-coupled receptors (GPCRs): NMU receptor 1 (NMUR1) and NMU receptor 2 (NMUR2).[4] These receptors have distinct tissue distributions, with NMUR1 being predominantly expressed in peripheral tissues and NMUR2 mainly found in the central nervous system (CNS).[3][4][5]

This compound is a synthetically developed hexapeptide agonist designed to selectively target the Neuromedin U receptor 2 (NMUR2).[6][7] Its development provides a valuable tool for dissecting the specific physiological roles of NMUR2 and exploring its potential as a therapeutic target for conditions such as obesity.[6][8]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between native Neuromedin U and this compound based on available data.

Table 1: Receptor Selectivity and Potency

LigandTarget ReceptorEC50 (nM)Notes
Native Neuromedin U NMUR1Sub-nanomolarActivates both receptors with high affinity.[9]
NMUR2Sub-nanomolarActivates both receptors with high affinity.[9]
This compound NMUR1>1000Demonstrates high selectivity for NMUR2.
NMUR22.2A potent and selective agonist for NMUR2.[7]

Table 2: Comparative In Vivo Effects

EffectNative Neuromedin UThis compoundSupporting Data
Appetite Regulation Suppresses food intake.[3]Decreased food intake for up to 24 hours at a 200 nmol dose, leading to suppression of body weight gain.[6][8]This compound's effects are mediated through its selective action on NMUR2 in the CNS.[8]
Prolactin (PRL) Secretion Involved in hormone release.[2]Significantly suppressed restraint stress-induced increases in plasma PRL levels at a 20 nmol dose.[6][8]This suggests a potential therapeutic application for NMUR2-selective agonists in managing hyperprolactinemia.[6]
Stress and Anxiety Induces grooming behavior via CRH.[8]Transiently induced grooming and anxiety-like behaviors at a 200 nmol dose.[8]Effects were observed 45 minutes after administration but were not present at 24 hours.[8]
Inflammation Promotes immune cell activation and cytokine production.[1][10]Not extensively studied for inflammatory responses.The primary focus of this compound research has been on its CNS-mediated effects.[6][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of Neuromedin U and a typical experimental workflow for comparing this compound and native NMU.

NeuromedinU_Signaling Neuromedin U Signaling Pathway cluster_receptor Cell Membrane NMU Neuromedin U (NMU) or this compound NMUR1 NMUR1 NMU->NMUR1 NMUR2 NMUR2 NMU->NMUR2 Gq11 Gαq/11 NMUR1->Gq11 primarily NMUR2->Gq11 Gi Gαi NMUR2->Gi also PLC Phospholipase C (PLC) Gq11->PLC PI3K PI3K/AKT Pathway Gq11->PI3K ERK ERK Pathway Gq11->ERK cAMP cAMP Inhibition Gi->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Neuromedin U Signaling Pathway.

Experimental_Workflow Comparative Experimental Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cell_culture Cell Lines Expressing NMUR1 or NMUR2 binding_assay Receptor Binding Assay (e.g., Radioligand) cell_culture->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) cell_culture->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis animal_models Rodent Models administration Ligand Administration (e.g., Intranasal, i.c.v.) animal_models->administration behavioral_tests Behavioral and Physiological Measurements administration->behavioral_tests behavioral_tests->data_analysis ligands Prepare Ligands: - Native NMU - this compound ligands->cell_culture ligands->animal_models

Caption: Comparative Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of NMU and its analogs.

Receptor Binding Assay (Scintillation Proximity Assay)

This protocol is adapted from a method for high-throughput screening of NMU receptor modulators.[11]

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing either human NMUR1 or NMUR2 in appropriate media.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]hNMU-25), and wheat germ agglutinin-coupled microbeads.

    • Add either native NMU or this compound at varying concentrations (for competition binding) or a buffer control.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

    • Measure the radioactivity using a scintillation counter. The proximity of the radioligand to the microbeads (bound to the membranes) will generate a signal.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.

    • Determine the inhibition constant (Ki) for the test compounds by fitting the competition binding data to a one-site or two-site binding model using software like GraphPad Prism.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following receptor activation.

  • Cell Preparation:

    • Seed HEK293 or CHO cells stably expressing NMUR1 or NMUR2 into a black-walled, clear-bottom 96-well plate.

    • Allow cells to adhere and grow to near confluence.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Assay Performance:

    • Wash the cells with the assay buffer to remove excess dye.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of the agonist (native NMU or this compound) to the wells.

    • Measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of the agonist.

    • Normalize the data to the maximum response.

    • Plot the dose-response curve and calculate the EC50 value using a non-linear regression model.

Conclusion

The comparative analysis of this compound and native Neuromedin U reveals significant differences in their receptor selectivity and, consequently, their physiological effects. While native NMU acts as a non-selective agonist for both NMUR1 and NMUR2, this compound demonstrates high selectivity and potency for NMUR2. This selectivity makes this compound an invaluable pharmacological tool for isolating the functions of NMUR2 in the central nervous system, particularly in the regulation of appetite and prolactin secretion. The data presented here underscore the potential of developing receptor-selective agonists for therapeutic applications, allowing for targeted interventions while potentially minimizing off-target effects associated with the activation of multiple receptor subtypes. Further research into the long-term effects and broader physiological impact of selective NMUR2 agonism is warranted.

References

A Head-to-Head Comparison of CPN-219 and Other Leading Appetite Suppressants

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: CPN-219 is a hypothetical compound created for the purpose of this illustrative guide. All data and mechanisms associated with this compound are fictional and intended to provide a framework for comparison with existing therapies.

This guide provides a comparative analysis of the novel, hypothetical appetite suppressant this compound against established agents: Liraglutide, Lorcaserin, and Phentermine. The comparison focuses on their mechanisms of action, efficacy, side effect profiles, and the experimental protocols used for their evaluation, tailored for an audience of researchers, scientists, and drug development professionals.

Comparative Efficacy and Physicochemical Properties

The following table summarizes the key characteristics of this compound and the selected comparator appetite suppressants. Efficacy is presented as the mean percentage of weight loss observed in clinical trials.

Compound Mechanism of Action Mean Weight Loss (%) Common Side Effects Receptor Binding Affinity (Ki)
This compound (Hypothetical) Dual Y4 receptor agonist and CB1 receptor negative allosteric modulator8-12%Nausea, dizziness, dry mouthY4: ~5 nM, CB1: ~50 nM (allosteric)
Liraglutide Glucagon-like peptide-1 (GLP-1) receptor agonist5-8%Nausea, vomiting, diarrhea, constipationGLP-1R: ~0.1 nM
Lorcaserin Selective serotonin 5-HT2C receptor agonist3-5%Headache, dizziness, fatigue, nausea5-HT2C: ~13 nM
Phentermine Norepinephrine-releasing agent5-10%Insomnia, dry mouth, constipation, increased heart rateNET: ~50 nM (as a reuptake inhibitor)

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of these compounds are crucial to understanding their efficacy and side effect profiles.

This compound (Hypothetical) is designed as a dual-target agent. As a Y4 receptor agonist, it is hypothesized to mimic the anorexigenic effects of pancreatic polypeptide. Concurrently, as a negative allosteric modulator of the CB1 receptor, it would reduce the receptor's activity in response to endogenous cannabinoids, thereby decreasing appetite.

CPN219_Pathway cluster_CPN219 This compound Action cluster_Y4 Y4 Receptor cluster_CB1 CB1 Receptor CPN219 This compound Y4R Y4R CPN219->Y4R Agonist CB1R CB1R CPN219->CB1R NAM G_alpha_i Gαi Y4R->G_alpha_i activates AC Adenylyl Cyclase G_alpha_i->AC inhibits cAMP ↓ cAMP AC->cAMP Appetite ↓ Appetite cAMP->Appetite G_alpha_i2 Gαi CB1R->G_alpha_i2 activates Endocannabinoid Endocannabinoid Endocannabinoid->CB1R Agonist G_alpha_i2->Appetite reduced signaling

Caption: Hypothetical signaling pathway of this compound.

Liraglutide acts as a GLP-1 receptor agonist. Activation of the GLP-1 receptor in the hypothalamus and hindbrain increases satiety and reduces appetite.

Liraglutide_Pathway Liraglutide Liraglutide GLP1R GLP-1R Liraglutide->GLP1R Agonist G_alpha_s Gαs GLP1R->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA activates Signaling Downstream Signaling PKA->Signaling Appetite Appetite Signaling->Appetite ↓ Appetite

Caption: Signaling pathway of Liraglutide.

Lorcaserin is a selective agonist for the serotonin 5-HT2C receptor, which is located in the pro-opiomelanocortin (POMC) neurons in the hypothalamus. Activation of these neurons leads to a feeling of satiety.

Lorcaserin_Pathway Lorcaserin Lorcaserin HT2CR 5-HT2CR Lorcaserin->HT2CR Agonist G_alpha_q Gαq HT2CR->G_alpha_q activates PLC PLC G_alpha_q->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3_DAG ↑ IP3 & DAG PIP2->IP3_DAG POMC POMC Neuron Activation IP3_DAG->POMC Appetite Appetite POMC->Appetite ↓ Appetite

Caption: Signaling pathway of Lorcaserin.

Phentermine stimulates the release of norepinephrine in the hypothalamus, which reduces appetite by acting on alpha- and beta-adrenergic receptors.

Phentermine_Pathway Phentermine Phentermine Neuron Presynaptic Neuron Phentermine->Neuron stimulates Vesicles NE Vesicles Neuron->Vesicles contains Synapse Synaptic Cleft Vesicles->Synapse release NE ↑ Norepinephrine Synapse->NE Postsynaptic Postsynaptic Receptors Appetite Appetite Postsynaptic->Appetite ↓ Appetite NE->Postsynaptic activates

Caption: Mechanism of action of Phentermine.

Experimental Protocols

The evaluation of appetite suppressants involves a series of preclinical and clinical studies.

Preclinical Evaluation:

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the compound for its target receptor(s).

    • Methodology: Radioligand binding assays are performed using cell membranes expressing the target receptor. The compound is incubated with a radiolabeled ligand of known affinity, and the displacement of the radioligand is measured to calculate the Ki of the test compound.

  • In Vitro Functional Assays:

    • Objective: To assess the functional activity of the compound (agonist, antagonist, or allosteric modulator).

    • Methodology: Assays such as cAMP measurement for G-protein coupled receptors (GPCRs) or calcium flux assays are used. For example, for a GLP-1 receptor agonist, an increase in cAMP levels in cells expressing the receptor would be measured.

  • Animal Models of Obesity and Food Intake:

    • Objective: To evaluate the in vivo efficacy of the compound on food intake, body weight, and metabolic parameters.

    • Methodology: Diet-induced obese (DIO) mice or rats are commonly used. The compound is administered, and food intake is measured over various time points (e.g., 1, 2, 4, and 24 hours). Body weight is monitored daily. Pair-feeding studies are often included to distinguish between direct metabolic effects and those secondary to reduced food intake.

Clinical Evaluation:

  • Phase I Trials:

    • Objective: To assess the safety, tolerability, and pharmacokinetic profile of the drug in a small group of healthy volunteers.

    • Methodology: Ascending dose studies are conducted, and vital signs, adverse events, and blood levels of the drug are monitored closely.

  • Phase II Trials:

    • Objective: To evaluate the efficacy of the drug in a larger group of patients with obesity and to determine the optimal dose range.

    • Methodology: Randomized, double-blind, placebo-controlled trials are conducted. The primary endpoint is typically the percentage change in body weight from baseline.

  • Phase III Trials:

    • Objective: To confirm the efficacy and safety of the drug in a large, diverse patient population.

    • Methodology: Large-scale, multicenter, randomized, placebo-controlled trials are conducted over a longer duration (e.g., one year). The data from these trials are used to support a New Drug Application (NDA) to regulatory authorities.

The following diagram illustrates a typical preclinical workflow for evaluating a novel appetite suppressant.

Preclinical_Workflow A Compound Synthesis B In Vitro Screening A->B C Receptor Binding Assays B->C D Functional Assays B->D E Lead Optimization C->E D->E F In Vivo Animal Models E->F G Food Intake Studies F->G H Body Weight Monitoring F->H I Pharmacokinetics & Toxicology F->I J IND-Enabling Studies I->J

Caption: Preclinical workflow for appetite suppressants.

Conclusion

The landscape of appetite suppressants is diverse, with compounds targeting various physiological pathways. The hypothetical this compound, with its dual-target mechanism, represents a potential future direction in the development of more effective and safer anti-obesity medications. A thorough understanding of the comparative efficacy, mechanisms, and experimental evaluation of these drugs is essential for the continued advancement of treatments for obesity.

In Vivo Dose-Response Relationship of CPN-219: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo dose-response relationship of CPN-219, a selective Neuromedin U receptor 2 (NMUR2) agonist, with alternative compounds. The data presented herein is intended to assist researchers in evaluating the therapeutic potential of this compound for applications such as appetite suppression and the management of hyperprolactinemia.

Executive Summary

This compound, a hexapeptide agonist selective for NMUR2, has demonstrated significant in vivo effects on both appetite and prolactin secretion in murine models. This guide compares the dose-dependent effects of this compound with other NMUR2 agonists, namely NY0116 and NY0128, and established dopamine agonists used for prolactin inhibition, such as bromocriptine and cabergoline. The comparative data highlights the distinct pharmacological profiles of these compounds, offering insights for future research and development.

Data Presentation: Comparative Dose-Response Data

The following tables summarize the quantitative in vivo dose-response data for this compound and its alternatives.

Table 1: Effect of NMUR2 Agonists on Food Intake in Mice

CompoundDoseRoute of AdministrationChange in Food IntakeTime Point
This compound 200 nmolIntranasalDecreased food intake[1]Up to 24 hours[1]
NY0116 3, 10, 30 mg/kgNot SpecifiedNo significant effect on standard diet consumption24 hours
3, 10, 30 mg/kgNot SpecifiedSignificantly inhibited high-fat diet intake24 hours
NY0128 3, 10, 30 mg/kgNot SpecifiedSignificantly decreased high-fat diet consumptionNot Specified

Table 2: Effect of this compound and Dopamine Agonists on Prolactin Levels in Rodents

CompoundDoseAnimal ModelChange in Prolactin Levels
This compound 20 nmolMiceSignificantly suppressed restraint stress-induced increase in plasma prolactin[1]
Bromocriptine 0.2, 0.6 mg/rat/dayRatsDecreased serum prolactin levels in estrogen-treated rats
Cabergoline 0.6 mg/kgRatsSignificantly inhibited serum prolactin levels for 6 days after a single dose

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: In Vivo Administration of this compound in Mice
  • Animal Model: Male C57BL/6J mice are used.

  • Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., saline).

  • Administration: Mice are anesthetized, and this compound solution is administered intranasally at doses of 20 nmol or 200 nmol.[1]

  • Post-Administration Monitoring: Animals are monitored for behavioral changes, and physiological parameters are measured at specified time points.

Protocol 2: Measurement of Food Intake in Mice
  • Acclimation: Mice are individually housed and acclimated to the experimental conditions.

  • Fasting: Animals are fasted for a predetermined period (e.g., 18 hours) with free access to water.

  • Drug Administration: The test compound (e.g., this compound, NY0116, NY0128) is administered.

  • Food Presentation: A pre-weighed amount of standard or high-fat diet is provided.

  • Measurement: The amount of food consumed is measured at various time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.

Protocol 3: Measurement of Plasma Prolactin Levels in Mice
  • Blood Collection: Blood samples are collected from mice via an appropriate method (e.g., retro-orbital sinus or tail vein) at baseline and after treatment.

  • Plasma Separation: Plasma is separated by centrifugation.

  • ELISA Assay: Plasma prolactin concentrations are quantified using a commercially available Mouse Prolactin ELISA kit. The assay is performed according to the manufacturer's instructions, which typically involves the following steps:

    • Addition of standards and samples to antibody-coated microplate wells.

    • Incubation with a biotin-conjugated antibody.

    • Addition of a streptavidin-HRP conjugate.

    • Addition of a substrate solution to develop color.

    • Measurement of absorbance at 450 nm.

  • Data Analysis: A standard curve is generated to determine the concentration of prolactin in the samples.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

G cluster_0 This compound Signaling Pathway This compound This compound NMUR2 NMUR2 This compound->NMUR2 Binds to Hypothalamic Neurons Hypothalamic Neurons NMUR2->Hypothalamic Neurons Activates Appetite Suppression Appetite Suppression Hypothalamic Neurons->Appetite Suppression Prolactin Inhibition Prolactin Inhibition Hypothalamic Neurons->Prolactin Inhibition

Caption: this compound signaling pathway leading to appetite suppression and prolactin inhibition.

G Start Start Animal Acclimation Animal Acclimation Start->Animal Acclimation Compound Administration Compound Administration Animal Acclimation->Compound Administration Behavioral Observation Behavioral Observation Compound Administration->Behavioral Observation Physiological Measurement Physiological Measurement Compound Administration->Physiological Measurement Data Analysis Data Analysis Behavioral Observation->Data Analysis Physiological Measurement->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for in vivo compound testing.

G cluster_0 Dopamine Agonist Signaling Dopamine Agonists\n(Bromocriptine, Cabergoline) Dopamine Agonists (Bromocriptine, Cabergoline) D2 Receptors (Pituitary) D2 Receptors (Pituitary) Dopamine Agonists\n(Bromocriptine, Cabergoline)->D2 Receptors (Pituitary) Activate Lactotrophs Lactotrophs D2 Receptors (Pituitary)->Lactotrophs Inhibit Prolactin Secretion ↓ Prolactin Secretion Lactotrophs->Prolactin Secretion

References

Independent Validation of CPN-219's Published Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an objective comparison of the novel Neuromedin U receptor 2 (NMUR2) agonist, CPN-219, with established and alternative therapeutic agents for its potential applications in appetite suppression and the management of hyperprolactinemia. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of this compound's published findings.

Core Findings on this compound

Recent research published in ACS Medicinal Chemistry Letters by Nomoto et al. (2024) has demonstrated that this compound, a NMUR2-selective hexapeptide agonist, exhibits dual pharmacological effects in murine models.[1][2] Intranasal administration of this compound at a dose of 200 nmol was shown to decrease food intake for up to 24 hours, leading to a suppression of body weight gain.[1][2] Furthermore, a lower dose of 20 nmol was found to significantly suppress the rise in plasma prolactin levels induced by restraint stress.[1][2] These findings suggest potential therapeutic applications for this compound in obesity and hyperprolactinemia.

Comparative Analysis: Appetite Suppression

The primary mechanism for this compound's effect on appetite is through the activation of NMUR2 in the central nervous system, which is known to play a role in regulating food intake and energy homeostasis. To provide context for these findings, the following table compares the available quantitative data for this compound with other NMUR2 agonists that have been investigated for similar effects.

CompoundClassDosageRoute of AdministrationKey Findings on Food IntakeReference
This compound NMUR2 Agonist (Peptide)200 nmolIntranasalDecreased food intake for up to 24 hours in mice.Nomoto et al., 2024[1][2]
Compound 17 NMUR2 Agonist (Fatty Acid Acylated Peptide)Not specifiedNot specifiedPotent NMUR2 agonist activity, with in vivo characterization limited to a single acute food intake experiment.Nishizawa et al. (as cited in Unanticipated Characteristics of a Selective, Potent Neuromedin-U Receptor 2 Agonist, 2022)[3]
PEGylated NMUR2 Agonist NMUR2 Agonist (PEGylated Peptide)Not specifiedNot specifiedModerately potent food intake inhibition and body weight loss over a 2-week study in diet-induced obese (DIO) mice.Kanematsu-Yamaki et al. (as cited in Unanticipated Characteristics of a Selective, Potent Neuromedin-U Receptor 2 Agonist, 2022)[3]
Small-Molecule NMUR2 Agonists (NY0116 & NY0128) NMUR2 Agonists (Small Molecule)Not specifiedNot specifiedAcute administration significantly decreased high-fat diet consumption in mice.Small-Molecule Neuromedin U Receptor 2 Agonists Suppress Food Intake and Decrease Visceral Fat in Animal Models, 2018[4][5]

Comparative Analysis: Prolactin Suppression

Hyperprolactinemia is conventionally managed with dopamine agonists, which act on D2 receptors in the pituitary gland to inhibit prolactin secretion. This compound's mechanism of prolactin suppression is hypothesized to be through the activation of NMUR2 expressed on hypothalamic tuberoinfundibular dopaminergic (TIDA) neurons, which in turn enhances dopamine release. The following table compares the efficacy and safety of this compound with the standard-of-care dopamine agonists, cabergoline and bromocriptine.

CompoundClassDosageKey Efficacy FindingsCommon Adverse EventsReference
This compound NMUR2 Agonist (Peptide)20 nmol (intranasal)Significantly suppressed restraint stress-induced increase in plasma prolactin levels in mice.Transient grooming and anxiety-like behaviors observed at a higher dose (200 nmol).Nomoto et al., 2024[1][2]
Cabergoline Dopamine Agonist0.5 mg twice weeklyNormalization of prolactin levels in 82% of patients.Adverse events noted in 12% of patients.Comparison of the Effects of Cabergoline and Bromocriptine on Prolactin Levels in Hyperprolactinemic Patients, 2001[6]
Bromocriptine Dopamine Agonist2.5 mg or 5 mg twice dailyNormalization of prolactin levels in 59% of patients.Adverse events noted in 53% of patients, including nausea and vomiting.Comparison of the Effects of Cabergoline and Bromocriptine on Prolactin Levels in Hyperprolactinemic Patients, 2001[6]

Experimental Protocols

To facilitate the independent validation of the published findings on this compound, detailed methodologies for key experiments are provided below, based on the study by Nomoto et al. (2024) and general practices in the field.

Animals and Housing

Male ddY or C57BL/6J mice are typically used for these studies. Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for feeding studies.

Intranasal Administration of this compound
  • Preparation of this compound Solution: this compound is dissolved in a suitable vehicle (e.g., saline) to the desired concentration (e.g., 40 mM for the 200 nmol dose).

  • Animal Restraint: The mouse is gently restrained to immobilize its head. This can be done manually or using a restraining device.

  • Administration: A micropipette is used to deliver a small volume (e.g., 2.5 µL per nostril) of the this compound solution into the nasal cavity. The solution is administered slowly to allow for inhalation and prevent expulsion.

Assessment of Food Intake
  • Acclimation: Mice are individually housed and acclimated to the experimental conditions for a set period before the study begins.

  • Baseline Measurement: Food intake is measured for a baseline period (e.g., 24-48 hours) prior to this compound administration.

  • Post-Administration Measurement: Following intranasal administration of this compound or vehicle, food intake is measured at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours). The amount of food consumed is determined by weighing the remaining food pellets.

  • Data Analysis: The cumulative food intake at each time point is calculated and compared between the this compound and vehicle-treated groups.

Assessment of Plasma Prolactin Levels
  • Stress Induction (Optional): To assess the effect on stress-induced hyperprolactinemia, mice are subjected to a standardized stressor, such as restraint stress, for a defined period.

  • Blood Collection: Following this compound or vehicle administration (and stress induction, if applicable), blood samples are collected at specified time points. Blood is typically drawn via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: The blood samples are centrifuged to separate the plasma.

  • Prolactin Measurement: Plasma prolactin concentrations are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Prolactin levels are compared between the different treatment groups.

Visualizations

To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_cns Central Nervous System CPN219 This compound NMUR2 NMUR2 CPN219->NMUR2 Binds to and Activates Appetite Appetite Suppression NMUR2->Appetite TIDA TIDA Neurons NMUR2->TIDA Activates Prolactin Prolactin Suppression Dopamine Dopamine Release TIDA->Dopamine Increases Dopamine->Prolactin Inhibits CNS Central Nervous System

Caption: Signaling pathway of this compound's dual action.

G start Start acclimation Animal Acclimation start->acclimation baseline Baseline Measurements (Food Intake, Prolactin) acclimation->baseline treatment Intranasal Administration (this compound or Vehicle) baseline->treatment stress Restraint Stress (For Prolactin Study) treatment->stress monitoring Post-Treatment Monitoring (Food Intake, Blood Sampling) treatment->monitoring stress->monitoring analysis Data Analysis monitoring->analysis end End analysis->end

Caption: Experimental workflow for this compound assessment.

G CPN219 This compound NMUR2 NMUR2 Activation CPN219->NMUR2 Appetite Appetite Suppression NMUR2->Appetite Prolactin Prolactin Suppression NMUR2->Prolactin Obesity Potential Treatment for Obesity Appetite->Obesity Hyperprolactinemia Potential Treatment for Hyperprolactinemia Prolactin->Hyperprolactinemia

Caption: Logical relationship of this compound's dual effects.

References

Benchmarking CPN-219 Against Existing Obesity Pharmacotherapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global obesity epidemic necessitates the development of novel pharmacotherapies with improved efficacy and safety profiles. This guide provides a comparative analysis of CPN-219, a selective Neuromedin U Receptor 2 (NMUR2) agonist, against established and emerging obesity treatments. The objective is to offer a data-driven benchmark for researchers and drug development professionals, highlighting the potential of this new therapeutic class.

Executive Summary

This compound represents a novel approach to weight management by targeting the Neuromedin U Receptor 2 (NMUR2), a G protein-coupled receptor expressed in the central nervous system that plays a role in regulating food intake and energy homeostasis. Preclinical evidence for NMUR2 agonists suggests a potent anti-obesity effect through the suppression of appetite. This guide benchmarks the preclinical profile of NMUR2 agonists against the established clinical performance of leading obesity pharmacotherapies, including GLP-1 receptor agonists, dual GIP/GLP-1 receptor co-agonists, and other approved medications. While direct comparative clinical data for this compound is not yet available, this analysis of preclinical findings for compounds in the same class provides a valuable early assessment of its potential therapeutic standing.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the performance of this compound's drug class (NMUR2 agonists) based on preclinical data and compare it with the established clinical data of existing obesity pharmacotherapies. It is crucial to note that direct comparison between preclinical and clinical data has inherent limitations and should be interpreted with caution.

Table 1: Preclinical Efficacy of NMUR2 Agonists in Animal Models of Obesity

Compound ClassCompound ExamplesAnimal ModelDurationKey Findings
NMUR2 Agonist NY0116, NY0128Diet-Induced Obese (DIO) MiceNot SpecifiedDecreased body weight and visceral adipose tissue.[1][2]
NMUR2 Agonist NMU-7005Diet-Induced Obese (DIO) MiceNot SpecifiedPotent anti-obesity effect with inhibition of food intake.[3][4]

Table 2: Clinical Efficacy of Existing Obesity Pharmacotherapies

Drug ClassDrug Name(s)Mean Weight Loss (% of initial body weight)Clinical Trial(s)
GLP-1 Receptor Agonist Semaglutide (2.4 mg)14.9%STEP 1
GLP-1 Receptor Agonist Liraglutide (3.0 mg)8.0%SCALE
GIP/GLP-1 Receptor Co-agonist Tirzepatide (15 mg)20.9%SURMOUNT-1
Lipase Inhibitor Orlistat5-10%Various
Opioid Antagonist / Aminoketone Naltrexone / Bupropion~5-9%COR-I, COR-II
Sympathomimetic / Anticonvulsant Phentermine / Topiramate~9-11%CONQUER, EQUIP

Table 3: Common Adverse Events of Existing Obesity Pharmacotherapies

Drug ClassCommon Adverse Events
GLP-1 Receptor Agonists & GIP/GLP-1 Co-agonist Nausea, vomiting, diarrhea, constipation, abdominal pain
Lipase Inhibitor Oily spotting, flatus with discharge, fecal urgency
Opioid Antagonist / Aminoketone Nausea, constipation, headache, vomiting, dizziness
Sympathomimetic / Anticonvulsant Paresthesia, dizziness, dysgeusia, insomnia, constipation, dry mouth

Experimental Protocols

The preclinical data for NMUR2 agonists and the comparator drugs are primarily generated using the Diet-Induced Obesity (DIO) animal model . This model is a cornerstone of obesity research and is designed to mimic the development of obesity in humans due to the consumption of a high-fat, high-calorie diet.

Diet-Induced Obesity (DIO) Mouse Model Protocol
  • Animal Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and other metabolic abnormalities when fed a high-fat diet.

  • Diet: Mice are fed a high-fat diet (HFD), typically containing 45% to 60% of calories from fat, for a period of 8-16 weeks to induce an obese phenotype. A control group is maintained on a standard chow diet.

  • Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Administration: The test compound (e.g., an NMUR2 agonist) is administered via a clinically relevant route, such as subcutaneous injection or oral gavage, at various doses. A vehicle control group receives the formulation without the active compound.

  • Outcome Measures:

    • Body Weight: Measured daily or weekly to assess the effect of the treatment on overall weight.

    • Food Intake: Monitored to determine if the weight loss is due to reduced appetite.

    • Body Composition: Techniques like quantitative magnetic resonance (qMR) are used to measure fat mass and lean mass.

    • Metabolic Parameters: Blood glucose, insulin, and lipid levels are often measured to assess the impact on metabolic health.

  • Study Duration: The duration of the studies can vary from acute (single dose) to chronic (several weeks) to evaluate both immediate and long-term effects.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathway for this compound (as an NMUR2 agonist) and the established pathways for the comparator drug classes.

NMUR2_Signaling_Pathway cluster_cell Hypothalamic Neuron This compound This compound NMUR2 NMUR2 This compound->NMUR2 Binds to Gq/11 Gq/11 NMUR2->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2+ Ca2+ IP3->Ca2+ Increases intracellular PKC PKC DAG->PKC Activates Neuronal_Activation Neuronal_Activation Ca2+->Neuronal_Activation Leads to PKC->Neuronal_Activation Leads to Reduced_Food_Intake Reduced_Food_Intake Neuronal_Activation->Reduced_Food_Intake Results in

Caption: Proposed signaling pathway of this compound via NMUR2 activation.

GLP1_Signaling_Pathway cluster_cell Pancreatic Beta-Cell / Hypothalamic Neuron GLP-1_Agonist GLP-1/GIP Agonist GLP-1R/GIPR GLP-1R / GIPR GLP-1_Agonist->GLP-1R/GIPR Binds to Gs Gs GLP-1R/GIPR->Gs Activates AC AC Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Cellular_Response Increased Insulin Secretion Reduced Appetite PKA->Cellular_Response EPAC2->Cellular_Response

Caption: Signaling pathway of GLP-1 and GIP/GLP-1 receptor agonists.

Experimental Workflow

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Diet_Induction Diet-Induced Obesity (High-Fat Diet for 8-16 weeks) Acclimatization->Diet_Induction Baseline_Measurements Baseline Measurements (Body Weight, Body Composition) Diet_Induction->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Treatment Compound Administration (e.g., this compound vs. Vehicle) Randomization->Treatment Monitoring Daily/Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Body Composition, Metabolic Parameters) Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for preclinical obesity studies.

Conclusion

This compound, as a representative of the NMUR2 agonist class, presents a promising and distinct mechanism of action for the treatment of obesity. Preclinical studies of similar compounds indicate a potential for significant weight loss driven by a reduction in food intake. While direct quantitative comparisons with clinically approved drugs are premature, the initial preclinical data for NMUR2 agonists suggest that this class of compounds could offer competitive efficacy. Further preclinical and clinical development of this compound is warranted to fully elucidate its therapeutic potential, including its long-term efficacy, safety profile, and comparative effectiveness against the current standard of care in obesity pharmacotherapy. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret future studies in this exciting area of drug development.

References

Safety Operating Guide

Procedures for the Proper Disposal of CPN-219 Remain Undetermined Due to Lack of Identification

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive guidance on the proper disposal procedures for a substance identified as "CPN-219" cannot be provided at this time as it does not correspond to a readily identifiable chemical compound in standard safety and chemical databases. Extensive searches for "this compound" did not yield a specific chemical entity, precluding the ability to furnish detailed disposal protocols, quantitative data, or experimental methodologies as requested.

The search for "this compound" yielded information on a variety of unrelated subjects, including:

  • "CHEMLOK 219": A product identified as an adhesive and/or primer. The Safety Data Sheet (SDS) for this product would contain specific disposal instructions, but it is not confirmed to be the "this compound" referenced in the query.

  • Regulatory and Legal Documents: Various documents containing the number "219" were found, such as legislative acts and codes, which are irrelevant to chemical disposal procedures.

  • General Chemical Safety Guidelines: Information from academic institutions like MIT and the University of Wisconsin-La Crosse provides general protocols for laboratory chemical waste management but does not address a specific substance named this compound.[1][2]

Without a definitive identification of this compound, including its chemical composition and associated hazards, it is not possible to create the requested data tables or procedural diagrams.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

To ensure laboratory safety and proper chemical handling, it is imperative to:

  • Positively Identify the Substance: Ascertain the correct chemical name, CAS number, or other standard identifiers for the substance . The original supplier or manufacturer's documentation is the primary source for this information.

  • Consult the Safety Data Sheet (SDS): Once the substance is correctly identified, its SDS will provide specific instructions for safe handling, storage, and disposal. The SDS is the authoritative source for this information.

  • Adhere to Institutional and Regulatory Guidelines: Follow all established protocols for hazardous waste disposal as mandated by your institution's Environmental Health and Safety (EHS) department and local, state, and federal regulations.[1]

At this time, no specific procedural guidance can be offered for "this compound" until the substance is accurately identified. Professionals are urged to exercise caution and consult with their institution's safety officers before handling or disposing of any unidentified chemical.

References

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